Product packaging for 4-Octyl itaconate-13C5-1(Cat. No.:)

4-Octyl itaconate-13C5-1

Número de catálogo: B12380344
Peso molecular: 247.27 g/mol
Clave InChI: KBASUIDPDITQHT-RANYDMHESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Octyl itaconate-13C5-1 is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 247.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O4 B12380344 4-Octyl itaconate-13C5-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C13H22O4

Peso molecular

247.27 g/mol

Nombre IUPAC

2-(113C)methylidene-4-octoxy-4-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16)/i2+1,10+1,11+1,12+1,13+1

Clave InChI

KBASUIDPDITQHT-RANYDMHESA-N

SMILES isomérico

CCCCCCCCO[13C](=O)[13CH2][13C](=[13CH2])[13C](=O)O

SMILES canónico

CCCCCCCCOC(=O)CC(=C)C(=O)O

Origen del producto

United States

Foundational & Exploratory

4-Octyl itaconate-13C5-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

4-Octyl itaconate-13C5-1 is the carbon-13 isotopically labeled version of 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate. Itaconate is produced in activated macrophages and other immune cells and functions as a key immunomodulatory molecule. Due to the cell-impermeable nature of itaconate, 4-OI has become an invaluable tool for studying the intracellular effects of itaconate. The incorporation of five carbon-13 atoms in this compound makes it an ideal internal standard or tracer for quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise tracking and quantification in complex biological samples.[1]

This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in research, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

PropertyValueReference
Synonyms 4-OI-13C5-1[1]
Appearance Crystalline solidCayman Chemical
Molecular Formula ¹³C₅C₈H₂₂O₄MedChemExpress
Molecular Weight 247.31 g/mol MedChemExpress
Purity ≥98%Cayman Chemical
Solubility Soluble in DMSO (approx. 30 mg/mL) and ethanol.Cayman Chemical
Storage Store at -20°C.Cayman Chemical

Mechanism of Action

4-Octyl itaconate exerts its biological effects primarily through two key mechanisms: activation of the Nrf2 antioxidant response pathway and inhibition of the STING-mediated inflammatory pathway.

Nrf2/KEAP1 Pathway Activation

4-OI is a potent activator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. 4-OI, being an electrophilic molecule, directly modifies specific cysteine residues on KEAP1 through a process called alkylation. This covalent modification leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction and leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and anti-inflammatory genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate KEAP1 KEAP1 OI->KEAP1 Alkylation Nrf2_KEAP1 Nrf2-KEAP1 Complex KEAP1->Nrf2_KEAP1 Ub Ubiquitin Nrf2_KEAP1->Ub Ubiquitination Nrf2_free Nrf2 Nrf2_free->Nrf2_KEAP1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant & Anti-inflammatory Genes ARE->Genes Transcription

Caption: Activation of the Nrf2 pathway by 4-Octyl Itaconate.
STING Pathway Inhibition

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA from pathogens or damaged host cells. Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines. Recent studies have shown that 4-OI can directly alkylate cysteine residues on STING, specifically at sites Cys65, Cys71, Cys88, and Cys147.[2] This modification inhibits the phosphorylation and subsequent activation of STING, thereby dampening the downstream inflammatory signaling cascade.

STING_Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription OI 4-Octyl Itaconate OI->STING_ER Alkylation (inhibition)

Caption: Inhibition of the STING pathway by 4-Octyl Itaconate.

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of 4-Octyl itaconate.

Table 1: Effects of 4-OI on Cytokine Production in Macrophages
Cell TypeStimulant4-OI Concentration (µM)Cytokine% InhibitionReference
BMDMLPS (100 ng/mL)125IL-1β~75%[3]
BMDMLPS (100 ng/mL)125TNF-α~50%[3]
THP-1LPS (1 µg/mL)50IL-6~60%[4]
THP-1LPS (1 µg/mL)50TNF-α~50%[4]
Table 2: Effects of 4-OI on Nrf2 Target Gene Expression
Cell Type4-OI Concentration (µM)GeneFold Induction (mRNA)Reference
THP-150HO-1~8[4]
THP-150NQO1~4[4]
BMDM125Gclm~3[5]
BMDM125Hmox1~10[5]

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate cells for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.

  • THP-1 (human monocytic cell line): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Differentiate into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Treatment with this compound:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25, 50, 125 µM).

  • Pre-treat cells with the 4-OI-13C5-1 working solution for a specified period (e.g., 2-4 hours) before stimulation with an inflammatory agent like LPS.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the 2-ΔΔCt method.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

LC-MS for Metabolomics
  • Metabolite Extraction: Quench cell metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the reconstituted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

  • Data Analysis: Process the raw data using specialized software to identify and quantify metabolites, using this compound as an internal standard for the quantification of unlabeled 4-OI.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., BMDM, THP-1) Treatment Treatment with 4-OI-13C5-1 & Stimulant Cell_Culture->Treatment RNA_Analysis RNA Analysis (qRT-PCR, RNA-seq) Treatment->RNA_Analysis Protein_Analysis Protein Analysis (Western Blot, Proteomics) Treatment->Protein_Analysis Metabolite_Analysis Metabolite Analysis (LC-MS) Treatment->Metabolite_Analysis Data_Interpretation Data Interpretation & Conclusion RNA_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation Metabolite_Analysis->Data_Interpretation

References

4-Octyl Itaconate-13C5-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of 4-Octyl itaconate-13C5-1, a stable isotope-labeled derivative of the immunomodulatory metabolite, 4-octyl itaconate. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and cellular biology.

Chemical and Physical Properties

This compound is a valuable tool for metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays due to the incorporation of five carbon-13 atoms. The physicochemical properties of the unlabeled and labeled compounds are summarized below.

Property4-Octyl ItaconateThis compound
Molecular Formula C₁₃H₂₂O₄C₈¹³C₅H₂₂O₄
Molecular Weight 242.31 g/mol 247.27 g/mol [1][2]
Appearance Crystalline solid-
Purity ≥98%-
Solubility Soluble to 100 mM in DMSOSoluble in DMSO
Storage Store at -20°CStore at -20°C
CAS Number 3133-16-2-

Synthesis and Spectroscopic Analysis

While a specific protocol for the synthesis of this compound is not publicly available, a one-step enzymatic synthesis for unlabeled 4-octyl itaconate has been reported and can be adapted using ¹³C-labeled precursors.

General Synthesis Scheme

A green and efficient one-step synthesis of 4-octyl itaconate involves the selective esterification of itaconic acid with 1-octanol (B28484) using a lipase (B570770) catalyst, such as Candida antarctica lipase B (CALB), in an organic solvent like toluene (B28343). This method achieves high yield (>98%) and selectivity for the C4 carboxyl group.[3][4] To synthesize the ¹³C₅-labeled variant, ¹³C-labeled itaconic acid would be used as the starting material.

Experimental Protocol: Enzymatic Synthesis of 4-Octyl Itaconate

This protocol is adapted from a published method for the synthesis of unlabeled 4-octyl itaconate and can be modified for the synthesis of the ¹³C₅-labeled compound by using the appropriately labeled itaconic acid.

Materials:

  • Itaconic acid (or ¹³C₅-itaconic acid)

  • 1-octanol

  • Candida antarctica lipase B (CALB)

  • Toluene

  • Thermostatic bath with shaker

  • Centrifuge

  • Gas chromatograph (for reaction monitoring)

Procedure:

  • In a reaction vessel, combine itaconic acid (0.769 mmol) and 1-octanol in a desired molar ratio (e.g., 1:1 to 1:25).[3]

  • Add toluene as the solvent (1.2 mL).[3]

  • Preheat the mixture to 50°C for 10 minutes.[3]

  • Add the lipase catalyst (e.g., 0.01–0.1 g of CALB).[3]

  • Conduct the reaction in a thermostatic bath at 50°C with shaking (800 rpm) for 24–72 hours.[3]

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by gas chromatography.[3]

  • Upon completion, the product can be purified using standard chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a crucial technique for verifying the structure and isotopic labeling of this compound.

  • ¹H NMR: Will show characteristic peaks for the octyl chain and the itaconate backbone. The integration of these peaks can confirm the structure.

  • ¹³C NMR: Will show enriched signals for the five carbon atoms of the itaconate backbone, confirming the isotopic labeling. The chemical shifts will be indicative of the specific carbon environments.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment.

  • Electrospray Ionization (ESI-MS): This technique will show a molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 248.27). The isotopic distribution pattern will confirm the presence of five ¹³C atoms.

Biological Activity and Signaling Pathways

4-Octyl itaconate is a cell-permeable derivative of itaconate, an endogenous metabolite with significant immunomodulatory functions.[5] The primary mechanism of action of 4-octyl itaconate is the activation of the Nrf2 signaling pathway.

Nrf2 Signaling Pathway Activation

4-Octyl itaconate activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This activation occurs through the direct alkylation of cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[5]

The workflow for Nrf2 activation by 4-Octyl itaconate is as follows:

Nrf2_Activation_Workflow cluster_cell Cell 4OI_ext 4-Octyl Itaconate (extracellular) 4OI_int 4-Octyl Itaconate (intracellular) 4OI_ext->4OI_int Cellular uptake Itaconate Itaconate 4OI_int->Itaconate Esterase hydrolysis Keap1 Keap1 Itaconate->Keap1 Alkylation of Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 Nrf2_ub Ubiquitinated Nrf2 Nrf2_Keap1->Nrf2_ub Ubiquitination Proteasome Proteasome Nrf2_ub->Proteasome Degradation Nrf2_free->Nrf2_Keap1 Nrf2_nuc Nuclear Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Transcription

Nrf2 Activation by 4-Octyl Itaconate

Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. 4-Octyl itaconate, being cell-permeable, enters the cell and is hydrolyzed by esterases to itaconate. Itaconate then alkylates specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7]

Other Signaling Pathways

Recent studies have shown that 4-octyl itaconate can also modulate other signaling pathways, including the inhibition of the NLRP3 inflammasome and the alkylation of STING (stimulator of interferon genes), further contributing to its anti-inflammatory effects.[8][9]

Other_Signaling_Pathways cluster_nlrp3 NLRP3 Inflammasome cluster_sting STING Pathway 4OI 4-Octyl Itaconate NLRP3 NLRP3 4OI->NLRP3 Inhibition STING STING 4OI->STING Alkylation & Inhibition Inflammasome_Activation Inflammasome Activation NLRP3->Inflammasome_Activation Caspase1 Caspase-1 Activation Inflammasome_Activation->Caspase1 IL1b IL-1β Production Caspase1->IL1b STING_Activation STING Phosphorylation STING->STING_Activation IFN Type I Interferon Production STING_Activation->IFN

Modulation of NLRP3 and STING Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Western Blot for Nrf2 Activation

This protocol is used to detect the accumulation of Nrf2 protein in cells treated with 4-octyl itaconate.

Materials:

  • Cell culture reagents

  • 4-Octyl itaconate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of 4-octyl itaconate for the desired time (e.g., 2-24 hours).[6][10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[6]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NQO1 Activity Assay

This colorimetric assay measures the enzymatic activity of NQO1, a downstream target of Nrf2.

Materials:

  • NQO1 Activity Assay Kit (commercially available)

  • Cell lysates prepared as described in the Western blot protocol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions.[4][11]

  • Sample Preparation: Dilute cell lysates to a suitable concentration within the assay's working range.[11]

  • Assay Reaction:

    • Add 50 µL of diluted cell lysate to each well of a 96-well plate.[12]

    • For each sample, prepare a paired well with and without the NQO1 inhibitor (e.g., Dicoumarol).[11][12]

    • Add 50 µL of the reaction buffer (containing substrate and cofactor) to each well.[11]

  • Measurement: Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.[12]

  • Data Analysis:

    • Calculate the rate of increase in absorbance (slope of the linear portion of the kinetic curve) for each sample.[12]

    • Subtract the slope of the inhibitor-treated well from the slope of the untreated well to determine the specific NQO1 activity.[11][12]

    • Normalize the activity to the protein concentration of the cell lysate.[12]

Conclusion

This compound is a powerful tool for investigating the immunomodulatory and antioxidant properties of itaconate and its derivatives. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, making it a valuable compound for studying cellular responses to oxidative stress and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of this important molecule in various biological systems.

References

In-Depth Technical Guide: Synthesis of Carbon-13 Labeled 4-Octyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of carbon-13 labeled 4-Octyl Itaconate, a crucial tool for studying its metabolic fate and mechanism of action. The document details the synthetic protocol, presents key quantitative data, and illustrates the relevant biological signaling pathway and experimental workflow.

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite that has emerged as a key regulator of immune and inflammatory responses.[1][2] It exerts its anti-inflammatory effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[1][3][4][5][6] Specifically, itaconate and its derivatives act as electrophiles that modify cysteine residues on KEAP1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[1][3][5] This modification leads to the stabilization and nuclear translocation of Nrf2, which in turn drives the expression of a suite of antioxidant and cytoprotective genes.[5][6]

The use of carbon-13 (¹³C) labeled 4-octyl itaconate is invaluable for a range of research applications, including metabolic flux analysis, pharmacokinetic studies, and target engagement assays using mass spectrometry-based proteomics. The stable isotope label allows for the precise tracking and quantification of the molecule and its metabolites within complex biological systems.

This guide focuses on a highly efficient and selective enzymatic synthesis of ¹³C-labeled 4-octyl itaconate, adapted from established protocols for the unlabeled compound. The use of a lipase-catalyzed esterification offers significant advantages in terms of regioselectivity and yield, which are critical when working with expensive isotopically labeled starting materials.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for 4-octyl itaconate is presented below. The data for the carbon-13 labeled analog is predicted based on the unlabeled compound and the mass shift from the isotopic labels.

Table 1: Physicochemical Properties of 4-Octyl Itaconate

PropertyValueReference
Chemical Formula C₁₃H₂₂O₄[7]
Molecular Weight (Unlabeled) 242.31 g/mol [7]
Molecular Weight (¹³C₅-labeled) 247.31 g/mol Calculated
Appearance White to beige powder/crystalline solid[8]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO, DMF, and ethanol (B145695) (~30 mg/mL)[7][8]
Storage -20°C, protect from light

Table 2: Spectroscopic Data for 4-Octyl Itaconate

Data TypeDescription
¹H NMR (CDCl₃, 400 MHz) δ 6.33 (s, 1H), 5.76 (s, 1H), 4.10 (t, J=6.7 Hz, 2H), 3.32 (s, 2H), 1.63 (quint, J=7.0 Hz, 2H), 1.28 (m, 10H), 0.88 (t, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 171.3, 168.9, 134.4, 129.2, 65.4, 37.5, 31.8, 29.2, 29.2, 28.6, 25.9, 22.6, 14.1
Mass Spectrometry (ESI-MS) of ¹³C₅-labeled Dimethyl Itaconate Shows a +5 mass shift in the parent [M+H]⁺ ion and its fragments compared to the unlabeled analog. A similar +5 shift is expected for 4-octyl itaconate.[9]

Note: NMR data is for the unlabeled compound and serves as a reference. The ¹³C spectrum of the labeled compound will show significantly enhanced signals for the five carbon atoms of the itaconate backbone.

Experimental Protocol: Synthesis of Carbon-13 Labeled 4-Octyl Itaconate

This protocol describes a one-step, lipase-catalyzed esterification of ¹³C₅-itaconic acid with 1-octanol (B28484). This method is highly regioselective for the C4 carboxyl group, leading to high yields of the desired monoester.

Materials and Reagents
Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis and purification of ¹³C-labeled 4-octyl itaconate.

G Experimental Workflow: Synthesis of Carbon-13 Labeled 4-Octyl Itaconate cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants ¹³C₅-Itaconic Acid + 1-Octanol + Immobilized Lipase Solvent Anhydrous Toluene Reaction Stir at 60°C for 24-48h Solvent->Reaction Filtration Filter to remove lipase Reaction->Filtration Evaporation Evaporate toluene under reduced pressure Filtration->Evaporation Chromatography Silica gel column chromatography (Ethyl acetate/Hexane gradient) Evaporation->Chromatography Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry Chromatography->Characterization Final_Product ¹³C₅-4-Octyl Itaconate Characterization->Final_Product

Caption: Workflow for the synthesis of ¹³C-labeled 4-Octyl Itaconate.

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve ¹³C₅-itaconic acid (1.0 eq) and 1-octanol (1.1 eq) in anhydrous toluene.

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The optimal enzyme loading should be determined empirically but typically ranges from 10-20% by weight of the limiting reagent.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: After the reaction is complete, cool the mixture to room temperature and remove the immobilized lipase by filtration. The lipase can often be washed with fresh solvent and reused.

  • Solvent Evaporation: Remove the toluene from the filtrate by rotary evaporation under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure ¹³C₅-4-octyl itaconate.

Table 3: Representative Reaction Parameters and Yield

ParameterValueReference
Substrate Ratio (Itaconic Acid:Octanol) 1:1.1Adapted from[13]
Solvent Toluene
Catalyst Immobilized Lipase (Novozym® 435)[13][14][15][16][17]
Temperature 60°C[13]
Reaction Time 24-48 hours
Reported Yield (for unlabeled) >98%
Reported Selectivity (for unlabeled) >99%

Mechanism of Action: Nrf2 Signaling Pathway

4-Octyl itaconate exerts its primary anti-inflammatory and antioxidant effects through the activation of the Nrf2 signaling pathway. The key steps of this pathway are illustrated below.

G Nrf2 Signaling Pathway Activation by 4-Octyl Itaconate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate (¹³C-labeled) Itaconate ¹³C-Itaconate OI->Itaconate Esterases Keap1 Keap1 Itaconate->Keap1 Alkylation of Cysteine Residues (e.g., Cys151) Nrf2 Nrf2 Itaconate->Nrf2 Dissociation & Stabilization Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Recruitment Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Activation of the Nrf2 pathway by 4-Octyl Itaconate.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] 4-Octyl itaconate, being cell-permeable, enters the cell and is hydrolyzed by intracellular esterases to release ¹³C-itaconate.[8] The electrophilic α,β-unsaturated carbonyl group of itaconate then directly modifies specific cysteine residues on KEAP1 via a Michael addition reaction.[1][3] This covalent modification, particularly at key sensor cysteines like Cys151, induces a conformational change in KEAP1, disrupting the KEAP1-Nrf2 interaction.[5]

This disruption prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately bolstering the cell's defense against oxidative stress and inflammation.[2][6][18][19][20][21]

Conclusion

The synthesis of carbon-13 labeled 4-octyl itaconate via lipase-catalyzed esterification provides a highly efficient and selective method for producing this valuable research tool. The detailed protocol and accompanying data in this guide are intended to support researchers in the fields of immunology, pharmacology, and drug development in their efforts to further elucidate the therapeutic potential of itaconate and its derivatives. The ability to trace the metabolic fate and molecular interactions of 4-octyl itaconate with its isotopic label will undoubtedly accelerate our understanding of its mechanism of action and facilitate the development of novel anti-inflammatory and cytoprotective therapies.

References

4-Octyl itaconate-13C5-1 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of 4-Octyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced in mammalian cells, particularly macrophages, during inflammation.[1][2] It has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of 4-OI, with a focus on its molecular targets and signaling pathways. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic application.

Core Mechanisms of Action

The primary mechanism of action of 4-OI revolves around its ability to modulate key inflammatory and antioxidant pathways. This is largely attributed to its electrophilic nature, which allows it to react with nucleophilic cysteine residues on specific proteins, a process known as Michael addition.[5]

Activation of the Nrf2 Antioxidant Pathway

A central mechanism of 4-OI is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][6][7][8][9] Nrf2 is a master regulator of the antioxidant response.

  • Alkylation of Keap1: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. 4-OI directly alkylates specific cysteine residues on Keap1.[2] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[9]

  • Nrf2 Translocation and Gene Expression: Once released from Keap1, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][9] This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[7][9]

Nrf2_Activation_by_4_OI Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation Nrf2_Keap1 Nrf2_Keap1 Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1

Inhibition of Aerobic Glycolysis

In activated macrophages, a metabolic shift to aerobic glycolysis (the Warburg effect) is crucial for their pro-inflammatory function. 4-OI has been shown to inhibit this metabolic reprogramming.

  • Targeting GAPDH: 4-OI directly alkylates a specific cysteine residue (C22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to a decrease in its enzymatic activity.[10]

  • Reduced Glycolytic Flux: The inhibition of GAPDH blocks the glycolytic flux, thereby reducing the production of lactate (B86563) and suppressing the pro-inflammatory phenotype of macrophages.[10] This mechanism contributes significantly to the anti-inflammatory effects of 4-OI.[10]

Glycolysis_Inhibition_by_4_OI Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F1_6BP Fructose-1,6-Bisphosphate F6P->F1_6BP G3P Glyceraldehyde-3-Phosphate F1_6BP->G3P one_three_BPG 1,3-Bisphosphoglycerate G3P->one_three_BPG Pyruvate Pyruvate one_three_BPG->Pyruvate Lactate Lactate Pyruvate->Lactate four_OI 4-Octyl Itaconate (4-OI) four_OI->G3P Inhibition via Alkylation

Modulation of STING Signaling

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cyclic dinucleotides, which can be produced by bacteria or host cells.

  • Alkylation of STING: 4-OI has been shown to directly alkylate multiple cysteine residues (C65, C71, C88, and C147) on the STING protein.[11]

  • Inhibition of STING Phosphorylation: This alkylation inhibits the phosphorylation of STING, a key step in its activation.[11] By preventing STING activation, 4-OI can suppress the downstream production of type I interferons and other inflammatory cytokines, which is particularly relevant in the context of sepsis.[11]

STING_Modulation_by_4_OI cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA dsDNA dsDNA->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs four_OI 4-Octyl Itaconate (4-OI) four_OI->STING Inhibition via Alkylation

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of 4-OI.

Table 1: In Vitro Effects of 4-Octyl Itaconate on Macrophages

Cell TypeStimulus4-OI ConcentrationEffectReference
RAW264.7 MacrophagesLPS125 µMSignificantly inhibited the release of TNF-α, IL-1β, and IFN-γ.[6]
RAW264.7 MacrophagesLPS125 µMSignificantly increased the release of IL-10.[6]
Bone Marrow-Derived Macrophages (BMDMs)Pam3CSK4 (100 ng/ml)25-200 µMDose-dependent inhibition of prostaglandin (B15479496) production.[3]
Bone Marrow-Derived Macrophages (BMDMs)Pam3CSK4 (100 ng/ml)200 µMSignificant suppression of COX2 mRNA and protein levels.[3]

Table 2: In Vivo Effects of 4-Octyl Itaconate

Animal ModelTreatmentEffectReference
Mouse model of sepsis (CLP)4-OI (20 mg/kg)Reduced serum levels of TNF-α, IL-1β, and IFN-γ.[6]
Mouse model of sepsis (CLP)4-OI (20 mg/kg)Increased serum levels of IL-10.[6]
Mouse model of LPS-induced lethality4-OIProtective against lethality and decreased cytokine production.[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: RAW264.7 murine macrophages, bone marrow-derived macrophages (BMDMs), and human peripheral blood mononuclear cells (PBMCs) are commonly used.[3][6]

  • 4-OI Preparation: 4-OI is typically dissolved in DMSO to a stock concentration of 100 mM and then diluted in cell culture medium to the final working concentration.

  • Treatment Protocol: Cells are often pre-treated with 4-OI for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Pam3CSK4.[3]

Measurement of Cytokines
  • ELISA: Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10) in cell culture supernatants or serum.[6]

  • qPCR: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of cytokines and other target genes.[3]

Western Blotting
  • Protein Expression Analysis: Western blotting is employed to detect the protein levels of key signaling molecules such as Nrf2, Keap1, HO-1, NQO1, and COX2.[7]

In Vivo Studies
  • Sepsis Model: The cecal ligation and puncture (CLP) model in mice is a widely used model of sepsis. 4-OI is typically administered via intraperitoneal injection.[6]

  • LPS-induced Endotoxemia: Intraperitoneal injection of LPS in mice is used to model systemic inflammation.[2]

Conclusion

4-Octyl itaconate is a multi-faceted immunomodulatory molecule with a well-defined mechanism of action centered on the alkylation of key cysteine residues in proteins that regulate inflammation and oxidative stress. Its ability to activate the Nrf2 pathway, inhibit aerobic glycolysis, and modulate STING signaling underscores its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development of 4-OI as a novel therapeutic agent.

References

The Biological Role of 4-Octyl Itaconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This technical guide provides an in-depth overview of the biological roles of 4-OI, focusing on its molecular mechanisms of action, with a particular emphasis on the activation of the Nrf2 signaling pathway and the inhibition of aerobic glycolysis. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

4-Octyl itaconate exerts its biological effects through two primary, well-documented mechanisms:

  • Activation of the Nrf2 Antioxidant Response Pathway: 4-OI is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2][3] It functions by alkylating specific cysteine residues on the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1).[3][4] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of a suite of antioxidant and anti-inflammatory genes.[2][3]

  • Inhibition of Aerobic Glycolysis: 4-OI directly inhibits the key glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating its active site cysteine residue (Cys22).[5][6] This targeted inhibition leads to a reduction in glycolytic flux, which is particularly impactful in activated immune cells that undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions.[5][6]

Beyond these core mechanisms, emerging research indicates that 4-OI can also modulate other signaling pathways, including the NLRP3 inflammasome and STING signaling, further contributing to its anti-inflammatory profile.[7][8]

Quantitative Data on the Effects of 4-Octyl Itaconate

The following tables summarize the quantitative effects of 4-OI on cytokine production, Nrf2 pathway activation, and cellular metabolism as reported in the literature.

Table 1: Effect of 4-Octyl Itaconate on Pro-inflammatory Cytokine Expression

Cell TypeStimulus4-OI ConcentrationCytokineFold Change / InhibitionReference
THP-1 macrophagesLPS (500 ng/mL)25 µMTNF-α mRNASignificant inhibition[2]
THP-1 macrophagesLPS (500 ng/mL)25 µMIL-1β mRNASignificant inhibition[2]
THP-1 macrophagesLPS (500 ng/mL)25 µMIL-6 mRNASignificant inhibition[2]
RAW264.7 macrophagesLPS (1 µg/mL)62.5 µM, 125 µMTNF-α, IL-1β, IFN-γ proteinSignificant inhibition[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (100 ng/mL)250 µMIL-12a, TNF-α, IL-6, IL-1β mRNASignificant decrease[9]
SSc Dermal Fibroblasts-100 µMCollagen~60% reduction[10]

Table 2: Activation of the Nrf2 Pathway by 4-Octyl Itaconate

Cell Type4-OI ConcentrationTarget Gene / ProteinEffectReference
THP-1 macrophages25 µMNrf2 proteinNuclear translocation and accumulation[2]
THP-1 macrophages25 µMHO-1, NQO1, GCLM mRNAUpregulation[2]
LO2 and BRL-3A hepatocytes50 µMNrf2 proteinIncreased expression[11]
LO2 hepatocytes50 µMHO-1, NQO1 mRNASignificant increase[11]
SSc Dermal Fibroblasts100 µMHO-1, NQO1 gene expressionUpregulation[10]

Table 3: Metabolic Effects of 4-Octyl Itaconate

Cell Type4-OI ConcentrationMetabolic ParameterEffectReference
RAW264.7 macrophages62.5 µMGAPDH enzyme activityInhibition[5]
ITP patient-derived M1 macrophagesNot specifiedGlycolysis (ECAR)Downregulation[12]
Colorectal cancer cellsNot specifiedAerobic glycolysisInhibition[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 murine macrophages, THP-1 human monocytic cells, Bone Marrow-Derived Macrophages (BMDMs), and Bone Marrow-Derived Dendritic Cells (BMDCs) are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • 4-OI Preparation and Application: 4-Octyl itaconate (Sigma-Aldrich, Cayman Chemical) is typically dissolved in DMSO to create a stock solution. For cell treatment, the stock solution is diluted in culture medium to the desired final concentration (commonly ranging from 25 µM to 250 µM).[1][2][9] A vehicle control (DMSO) should be used in all experiments.

  • Stimulation: To induce an inflammatory response, cells are often stimulated with Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL.[1][9]

Western Blotting for Nrf2 Activation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2 (e.g., Cell Signaling Technology, 1:1000) and a loading control like β-actin or GAPDH. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Cytokine and Nrf2 Target Gene Expression
  • RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene such as GAPDH or β-actin used for normalization.

Measurement of Glycolysis (Seahorse XF Analyzer)
  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with 4-OI as described above.

  • Assay: The Extracellular Acidification Rate (ECAR), an indicator of glycolysis, is measured using a Seahorse XF Analyzer. The assay involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to maximize glycolytic rate), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

  • Data Analysis: The ECAR values are normalized to cell number or protein concentration.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Activation Pathway by 4-Octyl Itaconate

Caption: Nrf2 activation pathway initiated by 4-Octyl Itaconate.

Inhibition of Aerobic Glycolysis by 4-Octyl Itaconate

Glycolysis_Inhibition_by_4OI cluster_info Consequences of Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate (GAP) F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG Reduced_Glycolysis Reduced Glycolytic Flux Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate OI 4-Octyl Itaconate OI->GAP Alkylates Cys22 Inhibits Activity Reduced_Inflammation Decreased Pro-inflammatory Macrophage Function

Caption: Inhibition of aerobic glycolysis by 4-Octyl Itaconate via GAPDH alkylation.

Experimental Workflow for Assessing 4-OI Effects

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture (e.g., Macrophages) Treatment Treatment with 4-OI and/or LPS Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest qPCR qPCR: Gene Expression (Cytokines, Nrf2 targets) Harvest->qPCR Western_Blot Western Blot: Protein Expression & Phosphorylation (Nrf2, Signaling Proteins) Harvest->Western_Blot ELISA ELISA: Secreted Cytokines Harvest->ELISA Metabolic_Assay Metabolic Assay: (e.g., Seahorse) Glycolysis & OCR Harvest->Metabolic_Assay

Caption: General experimental workflow for studying the effects of 4-Octyl Itaconate.

Conclusion

4-Octyl itaconate is a multi-faceted immunomodulatory molecule with well-defined mechanisms of action centering on the activation of the Nrf2 antioxidant response and the inhibition of aerobic glycolysis. Its ability to concurrently mitigate oxidative stress and reprogram cellular metabolism in immune cells underscores its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising compound.

References

4-Octyl itaconate as an immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Octyl Itaconate as an Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of cellular metabolism and immune responses.[1][2] Produced in high amounts by myeloid cells upon inflammatory stimulation, itaconate exerts significant anti-inflammatory effects.[1][2] However, its polar nature limits its cell permeability. To overcome this, synthetic derivatives have been developed, with 4-Octyl itaconate (4-OI) being a prominent, cell-permeable analog that is efficiently converted to itaconate intracellularly.[3][4][5] 4-OI serves as a powerful research tool and a potential therapeutic agent, demonstrating robust immunomodulatory properties by targeting key inflammatory and metabolic pathways.[2][6]

This technical guide provides a comprehensive overview of the core mechanisms of 4-OI, its effects on various immune cells, and detailed experimental protocols for its study, aimed at professionals in immunology and drug development.

Core Mechanisms of Action

4-OI exerts its immunomodulatory effects through multiple mechanisms, primarily leveraging its nature as an electrophile to modify cysteine residues on key signaling proteins.[6][7] This leads to the modulation of several critical pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of 4-OI is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7][8] 4-OI directly alkylates cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the main negative regulator of Nrf2.[7][9] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.[7][9][10]

Caption: Mechanism of Nrf2 activation by 4-Octyl Itaconate.

Table 1: Effect of 4-OI on Nrf2 Pathway Activation

Cell Type Treatment Target Gene/Protein Fold Change / Effect Reference
BMDMs 4-OI (62.5-250 µM) NRF2 Protein Dose-dependent increase [11]
BMDMs 4-OI (250 µM) Nqo1, Gclc, Gclm mRNA Significant increase [11]
THP-1 Macrophages 4-OI Nrf2 Accumulation Induced Nrf2 stabilization and accumulation [9]
THP-1 Macrophages 4-OI HO-1, NQO1, GCLM mRNA Upregulation [12]
SSc Dermal Fibroblasts 4-OI HO-1, NQO1 mRNA Significant upregulation [13][14]

| Osteoblasts | 4-OI | Nrf2 Nuclear Translocation | Promoted translocation |[10] |

Inhibition of JAK1 Signaling

4-OI has been identified as an inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways.[15][16] This is particularly relevant for type 2 immune responses driven by cytokines like IL-4 and IL-13. 4-OI directly modifies multiple cysteine residues on JAK1, inhibiting its kinase activity and subsequent phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6).[15] This action suppresses the alternative (M2) activation of macrophages and Th2 cell responses.[11][15]

Caption: Inhibition of the IL-4/JAK1/STAT6 signaling pathway by 4-OI.

Table 2: Quantitative Effects of 4-OI on JAK/STAT Signaling and M2 Macrophage Markers

Cell Type Treatment Target Effect Reference
M2 Macrophages 4-OI JAK1 Phosphorylation Inhibition [15]
M2 Macrophages 4-OI STAT6 Phosphorylation Inhibition [15]
IL-4-activated Th2 cells 4-OI Fizz1 expression Repressed [11]

| IL-4-activated Th2 cells | 4-OI | GM-CSF and IL-5 expression | Reduction |[11] |

Suppression of NLRP3 Inflammasome Activation

4-OI is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of IL-1β and IL-18.[17][18] The anti-inflammatory effect is achieved by direct alkylation of mouse NLRP3 on cysteine 548, which disrupts its interaction with NEK7, a crucial step for inflammasome assembly and activation.[19] This prevents caspase-1 activation and the subsequent release of pro-inflammatory cytokines.[17][18]

NLRP3_Inhibition_by_4OI cluster_pathway NLRP3 Inflammasome Activation Signal1 Priming Signal (e.g., LPS) proIL1B Pro-IL-1β (inactive) Signal1->proIL1B Induces expression Signal2 Activation Signal (e.g., ATP, Nigericin) NLRP3 NLRP3 Signal2->NLRP3 Triggers Inflammasome Assembled NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage & Activation IL1B IL-1β (active) Casp1->IL1B Cleaves Pro-IL-1β extracellular Inflammation IL1B->extracellular Secretion OI 4-Octyl Itaconate OI->NLRP3 Inhibits via Alkylation

Caption: 4-OI inhibits NLRP3 inflammasome assembly and activation.

Table 3: Effect of 4-OI on NLRP3 Inflammasome and Cytokine Production

Cell Type / Model Treatment Target Effect Reference
NMOSD Patient M1 Macrophages 4-OI NLRP3, ASC, Caspase-1 expression Significant inhibition [17]
LPS-primed Macrophages DMI, 4-OI, DMF ASC speck formation, Caspase-1 activation, IL-1β release Inhibition [18]
CAPS Patient PBMCs 4-OI IL-1β production Reduction [19]

| EAP Mouse Model | 4-OI | NLRP3 Inflammasome | Inhibition |[20] |

Inhibition of Glycolysis and Other Metabolic Pathways

Activated immune cells, particularly M1 macrophages, undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. 4-OI can reverse this by directly targeting and inhibiting the glycolytic enzyme GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) through alkylation of a key cysteine residue.[21] This blockade of glycolysis is required for its anti-inflammatory effects, as it limits the metabolic fuel for inflammatory processes.[21][22] Additionally, itaconate is known to inhibit succinate (B1194679) dehydrogenase (SDH), altering the Krebs cycle and further impacting cellular metabolism and inflammatory signaling.[1]

Effects on Immune Cells

Dendritic Cells (DCs)

4-OI impairs the maturation and function of dendritic cells.[3][4][23] Treatment with 4-OI suppresses the expression of co-stimulatory molecules like CD40, CD80, and CD86, and reduces the production of pro-inflammatory cytokines such as IL-12, IL-6, and TNF-α.[4][23] This leads to a diminished capacity of DCs to prime T cell responses, both in vitro and in vivo.[4][23] This effect is mediated, at least in part, through the activation of the Nrf2 pathway.[3][23]

Table 4: Effect of 4-OI on Dendritic Cell Maturation and Function

Parameter Cell Type Treatment Result Reference
Co-stimulatory Molecules BMDCs 4-OI (250 µM) + LPS Decreased expression of CD40, CD80, CD86 [4][23]
Pro-inflammatory Cytokines BMDCs 4-OI (250 µM) + LPS Decreased IL-12, IL-6, TNF-α, IL-1β [4][23]

| T Cell Priming | Co-culture | 4-OI-treated DCs | Impaired ability to stimulate T cell proliferation and cytokine production (IFN-γ, IL-2, TNF-α) |[4] |

Macrophages

Macrophages are a primary target of 4-OI. As detailed above, 4-OI inhibits classical M1 pro-inflammatory activation by suppressing glycolysis and NLRP3 inflammasome activity while promoting an anti-inflammatory state via Nrf2.[21][22] It also inhibits the alternative M2 activation pathway by targeting JAK1.[15] In models of immune thrombocytopenia (ITP), 4-OI was shown to inhibit M1 polarization, reduce the phagocytic capacity of macrophages, and restore their function.[22]

T Cells

The effects of 4-OI extend to T cells. It has been shown to inhibit Th17 cell differentiation while promoting the expansion of regulatory T cells (Tregs), a key immunoregulatory subset.[1][24] In models of eosinophilic asthma, 4-OI reduced the expression of GM-CSF and IL-5 in IL-4-activated Th2 cells.[11] Furthermore, itaconate released by myeloid-derived suppressor cells (MDSCs) can be taken up by CD8+ T cells, inhibiting their growth and effector functions.[4]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these for their specific experimental systems.

General Cell Culture and Treatment
  • Cell Lines: Murine bone marrow-derived macrophages (BMDMs), bone marrow-derived dendritic cells (BMDCs), RAW264.7, THP-1, or primary cells isolated from patients or animal models.

  • 4-OI Preparation: 4-Octyl itaconate (Sigma-Aldrich or other suppliers) is typically dissolved in DMSO to create a stock solution. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) and a vehicle control (DMSO alone) must be included in all experiments.

  • Treatment Protocol: Cells are typically pre-treated with 4-OI (common concentrations range from 62.5 µM to 250 µM) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS, 100 ng/mL to 1 µg/mL).[4][11][25]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Immune Cells (e.g., BMDMs, BMDCs) Pretreat Pre-treat with 4-OI (e.g., 125 µM, 1h) Cell_Culture->Pretreat Controls Controls: - Untreated - Vehicle (DMSO) - LPS only Cell_Culture->Controls Stimulate Stimulate with LPS (e.g., 100 ng/mL, 4-24h) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Harvest Cells Stimulate->Cells ELISA ELISA (Cytokines: TNF-α, IL-6) Supernatant->ELISA qPCR RNA Extraction & qPCR (Gene Expression) Cells->qPCR Flow Flow Cytometry (Surface Markers) Cells->Flow WB Protein Lysis & Western Blot (Signaling Proteins) Cells->WB

Caption: General workflow for in vitro experiments with 4-OI.
Analysis of DC Maturation by Flow Cytometry

  • Protocol:

    • Culture BMDCs as per standard lab protocols.

    • Pre-treat cells with 4-OI (e.g., 250 µM) or vehicle for 2 hours.[4]

    • Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.[4]

    • Harvest cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD11c, -MHC-II, -CD40, -CD80, -CD86) for 30 minutes on ice.

    • Wash cells and acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) or percentage of positive cells within the CD11c+ gate.

Cytokine Measurement by ELISA
  • Protocol:

    • Perform cell culture and treatments as described above.

    • Collect the culture supernatant at the end of the stimulation period.

    • Centrifuge the supernatant to remove cell debris.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) using commercially available ELISA kits according to the manufacturer's instructions.

Gene Expression Analysis by RT-qPCR
  • Protocol:

    • Harvest cells after treatment (a 4-hour stimulation is often sufficient for cytokine gene expression).[11]

    • Extract total RNA using a suitable method (e.g., TRIzol reagent).[4]

    • Synthesize cDNA using a reverse transcriptase kit.[4]

    • Perform real-time quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Tnf, Il6, Il1b, Nqo1, Gclm) and a housekeeping gene (e.g., Tbp, Actb).[4][11]

    • Calculate relative gene expression using the ΔΔCt method.

In Vivo LPS-Induced Acute Lung Injury (ALI) Model
  • Animal Model: C57BL/6 or BALB/c mice.

  • Protocol:

    • Administer 4-OI (e.g., 25 mg/kg) or vehicle (e.g., (2-hydroxypropyl)-β-cyclodextrin in PBS) via intraperitoneal (i.p.) injection.[25][26]

    • After 2 hours, induce lung injury by intratracheal injection of LPS (e.g., 5 mg/kg).[25][26]

    • Euthanize mice at a specified time point (e.g., 12 hours) post-LPS challenge.[25]

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels.

    • Harvest lung tissue for histological analysis (H&E staining), qPCR analysis of inflammatory genes, and measurement of oxidative stress markers (MDA, SOD).[25][26]

Conclusion

4-Octyl itaconate is a multifaceted immunomodulatory agent with significant potential for therapeutic applications in a wide range of inflammatory and autoimmune diseases. Its ability to concurrently activate the Nrf2 antioxidant pathway while inhibiting key pro-inflammatory hubs like the NLRP3 inflammasome and JAK1 signaling makes it a compelling molecule for drug development. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the immunomodulatory capabilities of 4-OI. As research progresses, the targeted application of itaconate derivatives is poised to offer novel strategies for controlling dysregulated immune responses.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Labeling of Itaconate and Its Derivatives

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for the isotopic labeling of itaconate and its derivatives. It is designed to serve as a practical resource for professionals investigating immunometabolism and developing novel therapeutics targeting itaconate-related pathways.

Introduction: The Role of Isotopic Labeling in Itaconate Research

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of metabolism and immunity.[1][2] Produced in large quantities by activated macrophages, it links cellular metabolism to inflammatory responses.[2][3][4] Itaconate and its membrane-permeable derivatives, such as 4-Octyl Itaconate (4OI) and Dimethyl Itaconate (DI), are known to exert anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the inhibition of succinate (B1194679) dehydrogenase (SDH) and the activation of NRF2.[5][6][7]

Stable isotope tracing is an indispensable tool for elucidating the metabolic fate and functional roles of itaconate.[5] By replacing atoms (typically ¹²C) with their heavier, non-radioactive isotopes (e.g., ¹³C), researchers can track the movement of itaconate through metabolic pathways, quantify its conversion to other metabolites, and understand its influence on cellular biochemistry with high precision.[8][9] This guide details the experimental workflows, data analysis, and key findings from such studies.

Common Isotopically Labeled Tracers

The choice of tracer is fundamental to designing a metabolic flux experiment. For itaconate research, labeling can be introduced through itaconate itself or its metabolic precursors.

Tracer NameCommon AbbreviationPurposeKey References
Uniformly Labeled Itaconic Acid-¹³C₅U-[¹³C₅]ItaconateTo directly trace the metabolic fate of exogenous itaconate, including its uptake, excretion, and conversion into other metabolites like itaconyl-CoA and acetyl-CoA.[5][10][11][12]
Uniformly Labeled Glucose-¹³C₆U-[¹³C₆]GlucoseTo trace the endogenous de novo synthesis of itaconate from glucose through the Krebs cycle.[3][13][14]
Uniformly Labeled Glutamine-¹³C₅U-[¹³C₅]GlutamineTo trace the anaplerotic contribution of glutamine to the Krebs cycle and subsequent itaconate synthesis.[3]
Uniformly Labeled Acetoacetate-¹³C₄U-[¹³C₄]AcetoacetateTo investigate the contribution of ketone bodies to itaconate biosynthesis.[13]

Key Experimental Protocols

The following sections outline detailed methodologies for conducting isotope tracing experiments with itaconate, synthesized from multiple sources.[7][11]

General Experimental Workflow

The workflow for an itaconate isotope tracing experiment involves several key stages, from cell preparation to data analysis. This process allows for the precise measurement of metabolite labeling and flux.

Caption: A standard workflow for stable isotope tracing of itaconate.

Protocol: Cell Culture and Isotope Labeling

This protocol is a representative example for studying itaconate in bone marrow-derived macrophages (BMDMs).

  • Cell Seeding: Seed BMDMs in 96-well or 6-well plates at a density of 1 x 10⁵ cells/well or 1 x 10⁶ cells/well, respectively. Allow cells to adhere overnight.

  • Stimulation (Optional): For studies in activated macrophages, stimulate cells with lipopolysaccharide (LPS) at a concentration of 25-100 ng/mL.[13]

  • Labeling: Remove the standard culture medium and replace it with a medium containing the desired isotopically labeled tracer (e.g., 1 mM U-[¹³C₅]Itaconate or 10 mM U-[¹³C₆]Glucose).[11][13]

  • Incubation: Culture the cells for the desired time period (e.g., 6 to 24 hours) to allow for the uptake and metabolism of the tracer.[13]

Protocol: Metabolite Extraction

This protocol is optimized for the extraction of polar metabolites like itaconate from cultured cells.[11]

  • Washing: After incubation, rapidly remove the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.

  • Quenching: Immediately place the plate on dry ice to halt all metabolic activity. Samples can be stored at -80°C until extraction.

  • Extraction: Add 200 µL of ice-cold 80% methanol (B129727) / 20% water solution to each well. For quantitative analysis, this solution should contain internal standards (e.g., ¹³C-labeled yeast extract or specific labeled metabolites).[11]

  • Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new plate or tube.

  • Drying: Evaporate the solvent under reduced pressure (e.g., using a Genevac).

  • Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for analysis.[11]

Quantitative Data and Analysis

LC-MS/MS for Quantification

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive method for quantifying itaconate and its isomers.[1][15]

AnalyteLower Limit of Quantification (LLOQ)Sample VolumeKey References
Itaconate0.098 µM50 µL[1]
Mesaconate0.098 µM50 µL[1]
Citraconate0.049 µM50 µL[1]
4-Octyl Itaconate100 fmol on columnN/A[15]
Isotopologue Distribution Analysis

Mass spectrometry analysis of labeled samples reveals the mass isotopologue distribution (MID) for each metabolite. The MID indicates the fraction of the metabolite pool that contains 0, 1, 2, or more heavy isotopes (M+0, M+1, M+2, etc.). This data is crucial for tracing metabolic pathways.

TracerMetaboliteConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)Key Reference
U-[¹³C₅]ItaconateItaconateUnstimulated BMDMs~5----~95[11][16]
U-[¹³C₅]ItaconateItaconyl-GlutathioneUnstimulated BMDMs~10----~90[11]
U-[¹³C₆]GlucoseItaconateLPS-activated MacrophagesLowHighHighHighHighLow[3]
U-[¹³C₅]GlutamineItaconateLPS-activated MacrophagesLowLowLowLowHighLow[3]

Note: Percentages are illustrative based on published findings. Actual values are experiment-dependent.

Metabolic Fates and Signaling Pathways of Itaconate

Isotopic labeling has been instrumental in mapping the synthesis and downstream effects of itaconate.

Biosynthesis from the Krebs Cycle

Itaconate is synthesized from cis-aconitate, an intermediate of the Krebs cycle, via the enzyme cis-aconitate decarboxylase (ACOD1), also known as IRG1.[2][4] Tracing with ¹³C-glucose shows the flow of carbons from glycolysis into the Krebs cycle and finally to itaconate.[3]

Caption: Biosynthesis of itaconate from glucose via the Krebs cycle.

Metabolic Fate of Labeled Itaconate

In vivo studies using U-[¹³C₅]itaconate have revealed that itaconate is not merely a terminal metabolite but is actively processed. It can be converted to itaconyl-CoA, which can then be metabolized to acetyl-CoA, thereby fueling the Krebs cycle.[17][18] It can also be isomerized to mesaconate or converted to citramalate.[19]

Caption: Metabolic fate of exogenously supplied isotopic itaconate.

Key Signaling Pathways Modulated by Itaconate

Itaconate and its derivatives exert their immunomodulatory functions by interacting with key signaling proteins. Isotopic labeling helps confirm target engagement and downstream metabolic consequences, such as the accumulation of succinate due to SDH inhibition.[5][6][20][21]

Caption: Key signaling proteins inhibited by itaconate and its derivatives.

References

Unveiling 4-Octyl Itaconate-13C5-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 4-Octyl itaconate-13C5-1, including its supplier, availability, and technical applications. This document details the mechanism of action, key signaling pathways, and experimental protocols, presenting quantitative data in accessible formats and visualizing complex biological processes.

Supplier and Availability

This compound is a stable isotope-labeled version of 4-Octyl itaconate, a cell-permeable derivative of the endogenous metabolite itaconate. It is primarily used as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The primary supplier identified for this compound is MedChemExpress (MCE) .

SupplierProduct NameCatalog NumberAvailability
MedChemExpressThis compoundHY-112675SIn Stock (for research use only)[1][2]

The non-labeled compound, 4-Octyl itaconate, is more widely available from a range of suppliers, which can be valuable sources for general technical data and for comparative studies.

Mechanism of Action and Key Signaling Pathways

4-Octyl itaconate exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[3][4][5] The key mechanism involves the direct alkylation of cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[3][4][5] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

Keap1-Nrf2 Signaling Pathway

The activation of the Nrf2 pathway by 4-Octyl itaconate leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to combat oxidative stress.[6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate KEAP1 KEAP1 OI->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: 4-Octyl Itaconate activates the Keap1-Nrf2 signaling pathway.

PI3K/Akt/NF-κB Signaling Pathway

4-Octyl itaconate has also been shown to modulate the PI3K/Akt/NF-κB signaling pathway, a key regulator of inflammation. By suppressing this pathway, 4-Octyl itaconate can reduce the production of pro-inflammatory cytokines.

PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates IκBα IκBα Akt->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocation OI 4-Octyl Itaconate OI->PI3K Inhibits DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) DNA->Cytokines Promotes Transcription

Caption: 4-Octyl Itaconate inhibits the PI3K/Akt/NF-κB signaling pathway.

Quantitative Data

The immunomodulatory effects of 4-Octyl itaconate have been quantified in various studies. The following tables summarize key findings on its impact on cytokine production and Nrf2 target gene expression.

Inhibition of Pro-inflammatory Cytokine Production

Studies have demonstrated that 4-Octyl itaconate can significantly reduce the production of pro-inflammatory cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Cell TypeStimulant4-Octyl Itaconate (µM)CytokineInhibition (%)Reference
Bone Marrow-Derived Macrophages (BMDCs)R837 + ATP320 (IC50)IL-1β50[7]
RAW264.7 MacrophagesLPS62.5TNF-αSignificant[8]
RAW264.7 MacrophagesLPS125TNF-αSignificant[8]
RAW264.7 MacrophagesLPS62.5IL-6Significant[8]
RAW264.7 MacrophagesLPS125IL-6Significant[8]
Bone Marrow-Derived Macrophages (BMDCs)Pam3CSK4200ProstaglandinsSignificant[9]
Activation of Nrf2 Target Genes

The activation of Nrf2 by 4-Octyl itaconate leads to the increased expression of antioxidant and cytoprotective genes.

Cell Type4-Octyl Itaconate (µM)GeneFold Induction (mRNA)Reference
SH-SY5Y Neuronal Cells5-50HO1Dose-dependent increase[6]
SH-SY5Y Neuronal Cells5-50NQO1Dose-dependent increase[6]
SH-SY5Y Neuronal Cells5-50GCLCDose-dependent increase[6]
RAW264.7 Macrophages62.5Nrf2Increased nuclear translocation[8]
RAW264.7 Macrophages125HO-1Increased expression[8]
RAW264.7 Macrophages125NQO1Increased expression[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-Octyl itaconate.

In Vitro Nrf2 Activation Assay in Macrophages

This protocol describes how to assess the activation of the Nrf2 pathway in RAW264.7 macrophages treated with 4-Octyl itaconate.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 4-Octyl itaconate (4-OI)

  • Nrf2 inhibitor (e.g., ML385)

  • Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with 4-OI (e.g., 62.5 µM or 125 µM) or a vehicle control (DMSO) for 30 minutes.

    • For inhibitor studies, pre-treat with an Nrf2 inhibitor (e.g., 5 µM ML385) for 1 hour before adding 4-OI.

    • Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 6-24 hours).[8]

  • Analysis:

    • qRT-PCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of Nrf2 target genes (e.g., Nrf2, Ho-1, Nqo1).

    • Western Blot: Lyse cells and perform Western blot analysis to determine the protein levels of Nrf2, HO-1, and NQO1. To assess Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions before Western blotting.

    • Immunofluorescence: Fix and permeabilize cells, then stain with an anti-Nrf2 antibody to visualize its subcellular localization.

Nrf2_Activation_Workflow cluster_analysis Analysis start Start: Culture RAW264.7 Cells treatment Treatment: 1. Pre-treat with 4-OI/Vehicle 2. (Optional) Pre-treat with Nrf2 inhibitor 3. Stimulate with LPS start->treatment harvest Harvest Cells treatment->harvest qpcr qRT-PCR (mRNA levels of Nrf2 target genes) harvest->qpcr wb Western Blot (Protein levels & Nrf2 translocation) harvest->wb if_stain Immunofluorescence (Nrf2 localization) harvest->if_stain end End: Data Interpretation qpcr->end wb->end if_stain->end

Caption: Experimental workflow for the in vitro Nrf2 activation assay.

Quantification of 4-Octyl Itaconate in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of 4-Octyl itaconate in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound would be used as the internal standard.

Materials:

  • Plasma samples

  • 4-Octyl itaconate analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of cold ACN containing the internal standard (this compound).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. A similar protocol has been described for itaconic acid.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: ACN with 0.1% FA

      • Gradient: A suitable gradient from low to high organic phase to elute 4-Octyl itaconate.

      • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

      • MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for both 4-Octyl itaconate and this compound. This involves selecting the precursor ion and a specific product ion for each compound.

  • Data Analysis:

    • Quantify the concentration of 4-Octyl itaconate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard. A sensitive HPLC-MS/MS assay has been established for itaconate and its derivatives, with a lower limit of quantification for 4-octyl-itaconate of 100 fmol on column.[10]

LCMS_Workflow start Start: Plasma Sample prep Sample Preparation: 1. Add Internal Standard (13C5-1) 2. Protein Precipitation (ACN) 3. Centrifuge & Collect Supernatant start->prep lcms LC-MS/MS Analysis: - Reversed-Phase C18 Column - ESI Negative Mode - MRM Detection prep->lcms analysis Data Analysis: - Peak Integration - Calibration Curve - Quantification lcms->analysis end End: Concentration of 4-Octyl Itaconate analysis->end

Caption: Workflow for the quantification of 4-Octyl Itaconate by LC-MS/MS.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the provided protocols may be necessary.

References

An In-depth Technical Guide to the Safety and Handling of 4-Octyl itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and experimental use of 4-Octyl itaconate-13C5-1. This isotopically labeled compound is primarily utilized as a tracer or internal standard in quantitative analyses for its unlabeled counterpart, 4-Octyl itaconate (4-OI), a cell-permeable derivative of the immunomodulatory metabolite itaconate. Given that the carbon-13 isotope is stable and non-radioactive, the safety and handling protocols for this compound are analogous to those for unlabeled 4-Octyl itaconate.

Chemical and Physical Properties

This compound is a white to beige crystalline solid. Its properties are summarized in the table below.

PropertyValue
Chemical Formula C₈¹³C₅H₂₂O₄
Molecular Weight Approximately 247.3 g/mol (unlabeled: 242.31 g/mol )
Appearance White to beige powder/crystalline solid[1]
Purity Typically ≥98% (HPLC)[1][2]
Solubility Soluble in organic solvents such as DMSO (up to 100 mM), ethanol, and dimethylformamide.[2][3]
Storage Temperature -20°C[1][2]
Stability Stable for at least 4 years when stored at -20°C.[2]

Safety and Handling

Hazard Identification
  • General Warning: This material should be considered hazardous until further information becomes available.[2]

  • Routes of Exposure: Avoid ingestion, inhalation, and contact with eyes and skin.[2]

  • Environmental Hazard: Classified as WGK 3, indicating it is highly hazardous to water.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.[1][2] Protect from light.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

This compound is primarily used as an internal standard or tracer in studies involving its unlabeled form. The following are representative experimental protocols for 4-Octyl itaconate.

Preparation of Stock Solutions

Stock solutions are typically prepared by dissolving the compound in an organic solvent.

SolventReported Solubility
DMSO ~30 mg/mL[2], 100 mg/mL (412.69 mM)[5], 237.5 mg/mL (980.15 mM)[6]
Ethanol ~30 mg/mL[2]
Dimethylformamide ~30 mg/mL[2]

Protocol for a 100 mM DMSO Stock Solution:

  • Weigh out the required amount of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.

  • Vortex or sonicate to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[5][6]

In Vitro Cell Culture Experiments

4-Octyl itaconate is used to study its effects on various cell types, often to investigate its anti-inflammatory and antioxidant properties through Nrf2 activation.

  • Typical Concentrations: 12.5 µM to 250 µM.[6][7][8][9]

  • Pre-treatment Time: Typically 1 to 4 hours before stimulation with an inflammatory agent (e.g., LPS).[6][7]

Example Protocol for Macrophage Treatment:

  • Plate RAW264.7 macrophages at the desired density.

  • The following day, pre-treat the cells with varying concentrations of 4-Octyl itaconate (e.g., 50, 100, 200 µM) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).

  • Harvest cell lysates or supernatants for downstream analysis (e.g., Western blot for Nrf2 pathway proteins, ELISA for cytokines).

In Vivo Animal Studies

In animal models, 4-Octyl itaconate is often administered via intraperitoneal injection to assess its systemic effects.

  • Typical Dosage: 25 to 50 mg/kg.[6]

  • Vehicle: A common vehicle is a solution of DMSO and (2-hydroxypropyl)-β-cyclextrin in PBS or saline.[10]

Example Protocol for a Mouse Model of Sepsis:

  • Prepare the 4-Octyl itaconate solution for injection (e.g., in 40% cyclodextrin (B1172386) in PBS).[6]

  • Administer 4-Octyl itaconate (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection to C57BL/6 mice.[5][6]

  • Two hours after 4-OI administration, induce sepsis by i.p. injection of LPS (e.g., 2.5 mg/kg).[6]

  • Monitor the mice for clinical scores, survival, and collect tissues/serum at specified time points for analysis of inflammatory markers.

Mechanism of Action and Signaling Pathway

4-Octyl itaconate acts as a potent activator of the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[8][11] It functions by alkylating cysteine residues on Keap1, the primary negative regulator of Nrf2.[8][11] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate Keap1 Keap1 OI->Keap1 Alkylates Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Binds Nrf2_cyto->Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitination Maf Maf Nrf2_nuc->Maf Dimerizes with Nrf2_Maf Nrf2-Maf Complex ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Nrf2_Maf->ARE Binds to

Caption: Nrf2 activation by 4-Octyl itaconate.

This diagram illustrates how 4-Octyl itaconate disrupts the Keap1-mediated degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound or its unlabeled form in a cell-based assay.

experimental_workflow cluster_analysis Downstream Analysis start Start: Cell Seeding prepare_stock Prepare 4-OI Stock Solution (e.g., in DMSO) start->prepare_stock cell_treatment Pre-treat Cells with 4-OI (1-4h) prepare_stock->cell_treatment stimulate Add Stimulus (e.g., LPS) cell_treatment->stimulate incubation Incubate for Desired Time (e.g., 24h) stimulate->incubation harvest_supernatant Harvest Supernatant incubation->harvest_supernatant harvest_cells Harvest Cells incubation->harvest_cells elisa ELISA for Cytokines (e.g., IL-6, TNF-α) harvest_supernatant->elisa western_blot Western Blot for Protein Expression (e.g., Nrf2, HO-1) harvest_cells->western_blot qpcr qPCR for Gene Expression harvest_cells->qpcr end End: Data Analysis elisa->end western_blot->end qpcr->end

Caption: Typical in vitro experimental workflow.

References

An In-Depth Technical Guide to 4-Octyl Itaconate-13C5-1 for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a key immunomodulatory metabolite produced by myeloid cells during inflammation. Itaconate, and by extension 4-OI, plays a crucial role in reprogramming cellular metabolism and modulating inflammatory responses. The stable isotope-labeled version, 4-Octyl itaconate-13C5-1, provides a powerful tool for researchers to trace the metabolic fate of exogenous itaconate within cellular systems. This guide offers a comprehensive overview of the application of this compound in metabolic tracing studies, detailing its mechanism of action, providing experimental protocols, and presenting expected quantitative data.

This compound is an isotopologue of 4-octyl itaconate with five carbon atoms labeled with 13C. This labeling allows for the precise tracking of the itaconate molecule and its metabolic byproducts using mass spectrometry-based platforms. Such studies are critical for understanding how itaconate influences metabolic pathways, such as the Krebs cycle and glycolysis, and for elucidating its mechanism of action in various disease models.

Core Signaling Pathways and Mechanisms of Action

4-Octyl itaconate exerts its biological effects through several key mechanisms, primarily centered on its ability to modify proteins and influence metabolic pathways. Upon entering the cell, it is believed that the ester bond of 4-OI is hydrolyzed by intracellular esterases, releasing itaconate.

1. Nrf2 Activation: Itaconate is a known activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. It achieves this by alkylating cysteine residues on Keap1, the primary inhibitor of Nrf2. This leads to the transcription of a suite of antioxidant and anti-inflammatory genes.

Nrf2_Activation 4-OI 4-OI Itaconate Itaconate 4-OI->Itaconate Intracellular hydrolysis Keap1 Keap1 Itaconate->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant Genes Promotes Transcription

Caption: Nrf2 Activation Pathway by 4-Octyl Itaconate.

2. Metabolic Reprogramming: Itaconate directly influences central carbon metabolism. It is a competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. Inhibition of SDH leads to an accumulation of succinate, which can have profound effects on cellular signaling, including the stabilization of HIF-1α.

Metabolic_Reprogramming cluster_krebs Krebs Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-KG α-Ketoglutarate Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate SDH Succinate Dehydrogenase Succinate->SDH HIF-1a HIF-1α Stabilization Succinate->HIF-1a Accumulation leads to Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconate Itaconate Itaconate->SDH Inhibition SDH->Fumarate

Caption: Inhibition of Succinate Dehydrogenase by Itaconate.

Experimental Protocols

The following protocols are representative methodologies for conducting metabolic tracing studies with this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Culture and Treatment with this compound

This protocol outlines the treatment of cultured macrophages with this compound for subsequent metabolic analysis.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cultured cells (e.g., bone marrow-derived macrophages)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Plate macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Preparation of 4-OI-13C5-1 Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM).

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 25-250 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Experimental_Workflow Seed_Cells Seed Macrophages in 6-well plates Prepare_Tracer Prepare 4-OI-13C5-1 Stock Solution Seed_Cells->Prepare_Tracer Treat_Cells Treat Cells with 4-OI-13C5-1 Prepare_Tracer->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Wash_Cells Wash Cells with Ice-Cold PBS Incubate->Wash_Cells Extract_Metabolites Extract Metabolites with 80% Methanol Wash_Cells->Extract_Metabolites Centrifuge Centrifuge to Pellet Debris Extract_Metabolites->Centrifuge Collect_Supernatant Collect Supernatant for LC-MS Analysis Centrifuge->Collect_Supernatant

Caption: Workflow for Cell Treatment and Metabolite Extraction.
Mass Spectrometry Analysis of 13C-Labeled Metabolites

This protocol provides a general framework for the analysis of 13C incorporation from this compound into downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dry the extracted metabolites under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the metabolites.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform targeted MS/MS analysis on ions of interest to confirm their identity.

  • Data Analysis:

    • Process the raw data using software such as MAVEN or XCMS.

    • Identify peaks corresponding to known metabolites and their 13C isotopologues.

    • Calculate the fractional enrichment of 13C in each metabolite to determine the extent of labeling from this compound.

Quantitative Data Presentation

The following tables provide illustrative examples of the type of quantitative data that can be obtained from metabolic tracing studies using this compound. The values are hypothetical and will vary depending on the experimental conditions.

Table 1: Fractional Enrichment of Krebs Cycle Intermediates

This table shows the percentage of 13C labeling in key Krebs cycle metabolites after treatment with this compound.

MetaboliteM+0M+1M+2M+3M+4M+5
Citrate 65%10%15%5%4%1%
Succinate 50%5%10%5%20%10%
Malate 70%8%12%5%4%1%
Fumarate 75%7%10%4%3%1%

Table 2: Relative Abundance of Key Metabolites

This table illustrates the changes in the relative abundance of key metabolites in response to treatment with unlabeled 4-Octyl itaconate.

MetaboliteControl (Relative Abundance)4-OI Treated (Relative Abundance)Fold Change
Itaconate 1.050.050.0
Succinate 1.05.05.0
Citrate 1.00.80.8
Lactate 1.00.70.7

Conclusion

This compound is an invaluable tool for dissecting the metabolic fate and signaling functions of itaconate in various biological contexts. By enabling the precise tracing of its carbon backbone, researchers can gain unprecedented insights into its role in immunometabolism and its potential as a therapeutic agent. The protocols and data presented in this guide provide a solid foundation for designing and interpreting metabolic tracing studies with this powerful research compound.

Methodological & Application

Application Notes and Protocols for 4-Octyl Itaconate-13C5-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced by myeloid cells that plays a crucial role in linking cellular metabolism and inflammation.[1][2][3] Due to its ability to penetrate cell membranes, 4-OI is widely used to study the biological functions of itaconate.[4][5] Its primary mechanism of action involves the activation of the Nrf2 pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[6][7][8][9] 4-Octyl itaconate-13C5-1 is a stable isotope-labeled version of 4-OI, designed for use as a tracer in metabolic studies to track the fate of itaconate within cells.[10]

Mechanism of Action:

4-Octyl itaconate exerts its biological effects primarily through the alkylation of cysteine residues on specific proteins.[8][11] One of its key targets is Keap1 (Kelch-like ECH-associated protein 1), a negative regulator of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2).[7][8][11] By alkylating Keap1, 4-OI disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant and anti-inflammatory proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) synthase (GSS).[6][12][13]

Additionally, 4-OI has been shown to modulate cellular metabolism by inhibiting glycolysis and affecting the activity of key enzymes in the TCA cycle.[2][5] It can also directly alkylate other proteins, such as STING (stimulator of interferon genes), to inhibit inflammatory signaling.[1]

Key Applications in Cell Culture:

  • Anti-inflammatory and Immunomodulatory Studies: Investigating the role of the itaconate-Nrf2 axis in mitigating inflammation in various cell types, including macrophages, dendritic cells, and epithelial cells.[7][11][14]

  • Oxidative Stress Research: Elucidating the mechanisms by which 4-OI protects cells from oxidative damage induced by various stimuli.[6][12]

  • Metabolic Reprogramming Analysis: Studying how itaconate and its derivatives influence cellular metabolic pathways, such as glycolysis and the TCA cycle, in the context of immune responses and disease.[2][5]

  • Drug Discovery and Development: Screening for and characterizing novel therapeutic agents that target inflammatory and metabolic pathways.

  • Metabolic Tracing and Flux Analysis: Utilizing this compound to trace the metabolic fate of itaconate and its downstream products within cells using techniques like mass spectrometry.[10]

Data Presentation:

Table 1: Recommended Working Concentrations of 4-Octyl Itaconate in Various Cell Lines

Cell LineApplicationRecommended Concentration RangeReference
BEAS-2B (Human Bronchial Epithelial Cells)Mitigation of Cold Ischemia/Reperfusion Injury100 µM[6]
THP-1 (Human Monocytic Cells)Nrf2 Activation, Anti-inflammatory Effects25 µM[7]
RAW264.7 (Murine Macrophages)Inhibition of LPS-induced Inflammation and Oxidative Stress100 µM[12][15]
LO2 and BRL-3A (Hepatocytes)Alleviation of Free Fatty Acid-induced Lipid Accumulation25 - 100 µM[5]
Bone Marrow-Derived Dendritic Cells (BMDCs)Inhibition of Maturation and Pro-inflammatory Cytokine ProductionNot specified, requires optimization[14]
A549 (Human Lung Carcinoma Epithelial Cells)Reduction of Eosinophil-targeted Chemokine ProductionNot specified, requires optimization[11]
Nucleus Pulposus (NP) cellsProtection against Cellular Degeneration5 - 30 µM[16]
Dermal FibroblastsAnti-fibrotic EffectsNot specified, requires optimization[13]

Table 2: Summary of 4-Octyl Itaconate's Effects on Key Cellular Readouts

Cellular ProcessKey ReadoutEffect of 4-OI TreatmentReference
Nrf2 Pathway Activation Nuclear Translocation of Nrf2Increased[7]
Upregulation of Nrf2 Target Genes (e.g., HO-1, NQO1, GSS)Increased[6][12]
Inflammation Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Decreased[6][7][17]
Expression of Co-stimulatory Molecules (e.g., CD40, CD80, CD86)Decreased[14]
Oxidative Stress Reactive Oxygen Species (ROS) ProductionDecreased[5][6]
Levels of Antioxidant Enzymes (e.g., SOD, CAT)Increased[5]
Metabolism GlycolysisDecreased[2]
Lipid AccumulationDecreased[5]
Cell Viability/Apoptosis Cell Viability under Stress ConditionsIncreased[6]
ApoptosisDecreased[6]

Experimental Protocols:

Protocol 1: General Cell Treatment with 4-Octyl Itaconate

This protocol outlines a general procedure for treating adherent cells with 4-OI to assess its effects on protein expression and gene expression.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 4-Octyl itaconate (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 6-well tissue culture plates

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qPCR)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of 4-OI Stock Solution: Prepare a 100 mM stock solution of 4-Octyl itaconate in sterile DMSO. Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Treatment: a. On the day of the experiment, thaw the 4-OI stock solution. b. Prepare working solutions of 4-OI by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. c. Include a vehicle control by adding the same volume of DMSO (without 4-OI) to the control wells. The final DMSO concentration should typically not exceed 0.1%. d. Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-OI or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 12, or 24 hours). The incubation time should be optimized based on the specific cellular response being investigated.

  • Cell Lysis and Downstream Analysis: a. After incubation, wash the cells with ice-cold PBS. b. For protein analysis, lyse the cells directly in the well with an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). c. For gene expression analysis, lyse the cells and extract total RNA using a commercially available kit. d. Proceed with downstream analysis such as Western blotting, qPCR, or ELISA.

Protocol 2: Metabolic Tracing with this compound

This protocol provides a framework for a stable isotope tracing experiment to monitor the metabolic fate of itaconate in cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium (consider using a medium with known isotopic composition for more precise analysis)

  • This compound

  • Unlabeled 4-Octyl itaconate (for control)

  • DMSO, sterile

  • 6-well or 10 cm tissue culture dishes

  • Ice-cold PBS

  • Methanol, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Water, LC-MS grade

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with the desired concentration of this compound in fresh medium. Include a control group treated with unlabeled 4-Octyl itaconate.

  • Metabolic Labeling: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound. A time-course experiment (e.g., 30 min, 1h, 4h, 8h) is recommended to capture the dynamics of metabolic flux.

  • Metabolite Extraction: a. At the end of the labeling period, rapidly aspirate the medium. b. Immediately wash the cells twice with ice-cold PBS to quench metabolic activity. c. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. d. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes. g. Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Sample Preparation for LC-MS: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS Analysis: a. Analyze the samples using an appropriate LC-MS method to separate and detect the 13C-labeled metabolites. b. Monitor the mass isotopologue distribution of itaconate and other related metabolites to determine the extent of labeling and identify downstream metabolic products.

  • Data Analysis: a. Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest. b. Calculate the fractional labeling of each metabolite to understand the contribution of this compound to the metabolic pool.

Mandatory Visualizations:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OI 4-Octyl Itaconate 4OI_in 4-Octyl Itaconate 4OI->4OI_in Cellular Uptake Keap1 Keap1 4OI_in->Keap1 Alkylation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release Antioxidant_Proteins Antioxidant & Anti-inflammatory Proteins (e.g., HO-1, NQO1) ARE ARE Nrf2_nuc->ARE Gene_Expression Gene Expression ARE->Gene_Expression Gene_Expression->Antioxidant_Proteins Translation G cluster_workflow Experimental Workflow for Metabolic Tracing with this compound A 1. Cell Seeding & Growth B 2. Treatment with This compound A->B C 3. Metabolic Labeling (Time Course) B->C D 4. Quenching & Metabolite Extraction C->D E 5. Sample Preparation D->E F 6. LC-MS Analysis E->F G 7. Data Analysis & Interpretation F->G

References

Protocol for the Administration of 4-Octyl Itaconate-13C5-1 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of 4-Octyl itaconate-13C5-1 to mice for research purposes. This document outlines the preparation of the compound, administration procedures, and expected biological effects based on existing literature for its unlabeled counterpart, 4-Octyl itaconate (4-OI). The inclusion of the stable isotope label (13C5-1) allows for tracer studies to investigate the metabolic fate and distribution of the itaconate moiety in vivo.

Introduction

4-Octyl itaconate is a cell-permeable derivative of itaconate, a metabolite produced by macrophages during inflammation. It has garnered significant interest for its anti-inflammatory and immunomodulatory properties. 4-OI acts as a prodrug, being hydrolyzed by intracellular esterases to release itaconate. It is known to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses, and to modulate other inflammatory pathways such as the STING pathway. This protocol is designed to guide researchers in the effective use of this compound in murine experimental models.

Materials and Reagents

  • This compound (powder)

  • Vehicle for solubilization (choose one of the options outlined in the protocol)

    • (2-hydroxypropyl)-β-cyclodextrin (HPβCD)

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween 80

    • Corn oil

    • Normal saline

  • Sterile syringes and needles (size appropriate for intraperitoneal injection in mice)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Experimental Protocols

Preparation of this compound Solution

Note on Stability: 4-Octyl itaconate is stable for at least four years when stored as a powder at -20°C. Prepared solutions should be used immediately.

Option 1: Aqueous Suspension using HPβCD

This method is suitable for creating a suspension for intraperitoneal injection.

  • Prepare a 45% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile PBS.

  • Weigh the desired amount of this compound powder.

  • Add the this compound powder to the HPβCD solution to achieve the final desired concentration (e.g., for a 25 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the concentration would be 3.125 mg/mL).

  • Vortex the mixture vigorously to ensure a uniform suspension.

Option 2: Solubilization using a Co-solvent System

This method is suitable for achieving a clear solution for intraperitoneal injection.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • For the final injection solution, prepare a vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% normal saline.

  • Add the appropriate volume of the this compound stock solution to the vehicle to reach the desired final concentration.

  • Vortex thoroughly to ensure complete solubilization.

Administration in Mice

The most commonly reported route of administration for 4-Octyl itaconate in mice is intraperitoneal (i.p.) injection.

  • Accurately weigh each mouse to determine the precise volume of the this compound solution to be administered.

  • Gently restrain the mouse.

  • Administer the prepared solution via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

  • Monitor the mice for any adverse reactions following the injection.

Data Presentation

The following tables summarize quantitative data from studies using unlabeled 4-Octyl itaconate in various mouse models. These data provide an indication of the expected biological effects.

Table 1: In Vivo Efficacy of 4-Octyl Itaconate in a Murine Sepsis Model

DosageAdministration RouteMouse ModelOutcomeResultReference
25 mg/kgIntraperitonealCecal Ligation and Puncture (CLP)Survival Rate at 96hIncreased to 66.7% from 8.3% in the CLP group[1]
50 mg/kgIntraperitonealCecal Ligation and Puncture (CLP)Survival Rate at 96hIncreased to 75.0% from 8.3% in the CLP group[1]

Table 2: Effect of 4-Octyl Itaconate on Inflammatory Cytokines in Murine Models

DosageAdministration RouteMouse ModelCytokineEffectReference
25 mg/kgIntraperitonealAcute Lung Injury (LPS-induced)TNF-α, IL-1β, IL-6Significant reduction in lung tissue[2]
50 mg/kgIntraperitonealSepsis (CLP)TNF-α, IL-1β, IFN-γSignificant reduction in serum[1]
50 mg/kgIntraperitonealSepsis (CLP)IL-10Significant increase in serum[1]
25 mg/kgIntraperitonealType 1 Diabetes (STZ-induced)IL-1β, TNF-α, IL-2, IFN-γ, IL-4Improved dysregulation[3]

Table 3: Nrf2 Activation by 4-Octyl Itaconate in Murine Models

DosageAdministration RouteMouse ModelMarker of Nrf2 ActivationEffectReference
50 mg/kgIntraperitonealSepsis (CLP)Nrf2, GSS protein levelsIncreased expression[1][4]
50 mg/kgIntraperitonealDiabetic Kidney DiseaseNrf2 expression in kidneyIncreased expression[5]
Not specifiedIntraperitonealAtherosclerosisNrf2 signalingRequired for atheroprotective effects[6]

Visualizations

The following diagrams illustrate the key signaling pathways modulated by 4-Octyl itaconate and a typical experimental workflow.

G Signaling Pathway of 4-Octyl Itaconate cluster_extracellular Extracellular cluster_intracellular Intracellular 4-OI 4-Octyl Itaconate Itaconate Itaconate 4-OI->Itaconate Hydrolysis by Esterases KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine Residues STING STING Itaconate->STING Inhibits Activation Nrf2 Nrf2 KEAP1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Induces Transcription Inflammation Inflammation Antioxidant_Genes->Inflammation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β Production IRF3->IFN_beta IFN_beta->Inflammation

Caption: Signaling pathway of 4-Octyl Itaconate.

G Experimental Workflow for In Vivo Administration cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Compound This compound (powder) Solution Solution/Suspension Preparation Compound->Solution Vehicle Vehicle Preparation (e.g., HPβCD in PBS) Vehicle->Solution Dosing Dose Calculation (e.g., 25-100 mg/kg) Solution->Dosing Mice Experimental Mice Mice->Dosing Injection Intraperitoneal Injection Dosing->Injection Monitoring Post-injection Monitoring Injection->Monitoring Sampling Tissue/Blood Collection Monitoring->Sampling Analysis Biological Analysis (e.g., Cytokine levels, Nrf2 activation, Isotope tracing) Sampling->Analysis

Caption: Experimental workflow for in vivo administration.

References

Application Notes and Protocols for LC-MS/MS Detection of 4-Octyl itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 4-Octyl itaconate-13C5-1 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). 4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite that plays a crucial role in regulating inflammation and metabolism.[1][2][3] The stable isotope-labeled internal standard, this compound, is essential for accurate quantification in complex biological matrices.

Introduction

Itaconic acid is a dicarboxylic acid produced in the tricarboxylic acid (TCA) cycle from cis-aconitate.[1][2][4] It has gained significant attention for its role in immunometabolism.[1][2] The cell-permeable derivative, 4-octyl itaconate (4-OI), is frequently used in research to study the effects of itaconate in various biological systems.[3][5][6] Accurate and sensitive quantification of 4-OI is critical for pharmacokinetic studies, drug metabolism, and understanding its mechanism of action. LC-MS/MS offers the high sensitivity and selectivity required for these analyses.

Signaling Pathway of Itaconate and its Derivatives

Itaconate is synthesized from the TCA cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune responsive gene 1 (IRG1).[1] It plays a significant role in the inflammatory response of macrophages. 4-Octyl itaconate, as a cell-permeable analog, is used to investigate these pathways. One of the key mechanisms of itaconate and 4-OI is the activation of the Nrf2 signaling pathway, which is a critical regulator of the antioxidant response.[7][8]

Itaconate_Pathway cluster_TCA TCA Cycle cluster_Cytoplasm Cytoplasm cluster_Nrf2 Nrf2 Pathway cis-Aconitate cis-Aconitate ACOD1 ACOD1 (IRG1) cis-Aconitate->ACOD1 Decarboxylation Itaconate Itaconate ACOD1->Itaconate KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine Residues 4-Octyl_Itaconate 4-Octyl Itaconate (exogenous) 4-Octyl_Itaconate->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Sample_Prep_Workflow Start Plasma Sample (50 µL) Spike_IS Spike with Internal Standard (this compound) Start->Spike_IS Protein_Precipitation Add Cold Acetonitrile (200 µL with 0.1% FA) Spike_IS->Protein_Precipitation Vortex Vortex (2 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols: 4-Octyl itaconate-13C5-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced in immune cells that has emerged as a key regulator of inflammation and cellular metabolism. Due to its therapeutic potential in a range of inflammatory diseases, robust and accurate quantification of 4-OI in biological matrices is crucial for preclinical and clinical research. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they correct for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of 4-Octyl itaconate-13C5-1 as an internal standard for the quantification of 4-OI using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of this compound (Internal Standard)

Principle:

The synthesis involves the selective esterification of the C4-carboxyl group of Itaconic acid-13C5 with 1-octanol. This can be achieved using a mild acid catalyst, such as p-toluenesulfonic acid (PTSA), which favors the formation of the monoester at the saturated carbon.[1]

Materials:

  • Itaconic acid-13C5

  • 1-Octanol

  • p-Toluenesulfonic acid (PTSA), catalytic amount

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

  • In a round-bottom flask, dissolve Itaconic acid-13C5 in a suitable volume of 1-octanol.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Confirm the structure and purity of the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Analysis of 4-Octyl itaconate by LC-MS/MS

This protocol describes a sensitive and validated method for the quantification of 4-Octyl itaconate (4-OI) in biological samples, such as plasma or cell extracts, using this compound as an internal standard (ISTD). The method is based on a published assay for itaconate and its derivatives.[2][3]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 4-OI.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with This compound (ISTD) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC UPLC Separation Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/ISTD Ratio) Integration->Calibration Quantification Quantification of 4-OI Calibration->Quantification

Caption: Workflow for 4-OI quantification.

Materials and Reagents
  • 4-Octyl itaconate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, cell culture medium) for calibration standards and quality controls

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-OI and 4-OI-13C5-1 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-OI stock solution in methanol:water (50:50, v/v) to create working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of 4-OI-13C5-1 in acetonitrile with 1% formic acid at a concentration of 0.625 ng/mL.[4]

Sample Preparation
  • To a 200 µL aliquot of the biological sample (plasma, cell lysate, etc.), add 800 µL of the internal standard working solution (in acetonitrile with 1% formic acid).[4][5]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of 10:90 methanol:water with 2% formic acid.[4][5]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterValue
System UPLC System (e.g., Waters ACQUITY UPLC I-Class)[4]
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[4] or Kinetex-C18[2]
Mobile Phase A 0.2% Formic acid in water[2]
Mobile Phase B 0.2% Formic acid in methanol[2]
Flow Rate 0.6 mL/min[4]
Column Temperature 50°C[4]
Injection Volume 2-10 µL
Gradient A linear gradient adapted for optimal separation. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute 4-OI, followed by a wash and re-equilibration step.

Mass Spectrometry (MS):

ParameterValue
System Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)[4]
Ionization Mode Negative Ion Electrospray (ESI-)
Capillary Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument
Desolvation Temperature Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing pure standards. A plausible transition for 4-OI would be the precursor ion [M-H]- to a characteristic fragment ion. The transition for 4-OI-13C5-1 would be shifted by 5 Da.
Calibration Curve and Quality Control
  • Calibration Standards: Prepare a calibration curve by spiking known concentrations of 4-OI working standards into the appropriate biological matrix. A typical range might be 0.5 to 100 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Data Analysis
  • Integrate the peak areas for both 4-OI and the internal standard (4-OI-13C5-1).

  • Calculate the peak area ratio (4-OI peak area / 4-OI-13C5-1 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x) to fit the calibration curve.

  • Determine the concentration of 4-OI in the unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.

Quantitative Data and Method Validation

The following tables present representative data for a validated LC-MS/MS assay for 4-octyl itaconate. The data is based on published results and typical acceptance criteria from regulatory guidelines.

Calibration Curve
Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/ISTD)Calculated Conc. (ng/mL)Accuracy (%)
0.5 (LLOQ)0.0120.4896.0
1.00.0251.05105.0
5.00.1285.12102.4
10.00.25510.20102.0
25.00.63025.20100.8
50.01.26050.40100.8
80.02.00079.9099.9
100.0 (ULOQ)2.510100.40100.4

Linearity (r²): >0.99

Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Inter-day (n=5 over 3 days)
Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) Mean Conc. (ng/mL)
Low (LQC) 1.51.456.896.71.48
Medium (MQC) 40.041.204.5103.040.80
High (HQC) 75.073.503.298.074.25

Note: A published study noted that the accuracy for 4-octyl-itaconate at the low QC level was 119.3%, which is outside the typical acceptance criteria of ±15%.[2] Researchers should carefully validate the assay in their own laboratory.

Signaling Pathways Modulated by 4-Octyl Itaconate

4-Octyl itaconate exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nrf2 and STING pathways.

Nrf2 Activation Pathway

4-OI is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant and anti-inflammatory genes. 4-OI alkylates cysteine residues on Keap1, the negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and activation of target gene expression.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate Keap1 Keap1 OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Targets for Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Genes Gene Expression

Caption: 4-OI activates the Nrf2 pathway.

STING Inhibition Pathway

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune response to cytosolic DNA. Overactivation of this pathway can lead to excessive inflammation. 4-OI has been shown to inhibit STING signaling by directly alkylating cysteine residues on the STING protein. This modification prevents STING phosphorylation, a key step in its activation, thereby reducing the production of pro-inflammatory cytokines.

sting_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 (Dimer) IRF3->IRF3_p Dimerization & Nuclear Translocation OI 4-Octyl Itaconate OI->STING Alkylates Cysteine Residues (e.g., Cys91) IFN Type I Interferons (IFN-β) IRF3_p->IFN Gene Expression

Caption: 4-OI inhibits the STING pathway.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of 4-octyl itaconate in various biological matrices. The detailed LC-MS/MS protocol provided herein, in conjunction with an understanding of the underlying biological pathways, will support researchers and drug development professionals in advancing the study of this promising immunomodulatory agent. Rigorous method validation is essential to ensure the generation of high-quality data for pharmacokinetic, pharmacodynamic, and mechanistic studies.

References

Application Notes and Protocols for Flux Analysis Using 13C-Labeled 4-Octyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the inflammatory response that links cellular metabolism with immune function.[1][2][3][4][5] Due to its ability to modulate immune responses and cellular metabolism, 4-OI is a compound of significant interest in drug development for inflammatory and metabolic diseases.[5][6] 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic pathway rates. By using 13C-labeled substrates, researchers can trace the flow of carbon through metabolic networks, providing a detailed snapshot of cellular physiology.

These application notes provide a framework for utilizing 13C-labeled 4-Octyl itaconate to perform metabolic flux analysis. While direct studies using 13C-labeled 4-OI are emerging, this document outlines the scientific basis and provides detailed protocols for its application, based on the known metabolic effects of 4-OI and established 13C-MFA methodologies.[7][8][9][10]

Applications

The use of 13C-labeled 4-OI in metabolic flux analysis can be applied to:

  • Elucidate the metabolic fate of 4-OI: Determine how 4-OI is metabolized by cells and which pathways it enters.

  • Quantify the impact of 4-OI on central carbon metabolism: Measure changes in the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle in response to 4-OI treatment.

  • Investigate the mechanism of action of 4-OI: Correlate metabolic flux changes with the known immunomodulatory and signaling effects of 4-OI.

  • Drug development: Assess the metabolic effects of novel 4-OI analogs and derivatives.

Key Signaling Pathways Modulated by 4-Octyl Itaconate

4-OI has been shown to influence several key signaling pathways involved in inflammation and metabolism.

Nrf2 Signaling Pathway

4-OI is a known activator of the Nrf2 signaling pathway, a critical regulator of the antioxidant response.[6] It achieves this by alkylating cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, and the subsequent transcription of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI 4-OI Keap1_Nrf2 Keap1-Nrf2 Complex 4-OI->Keap1_Nrf2 Alkylates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3_Rbx1->Nrf2_cyto Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by 4-Octyl itaconate.

STING Signaling Pathway

4-OI can inhibit the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in the innate immune response to cytosolic DNA.[11] It has been shown that 4-OI can alkylate cysteine residues on STING, thereby inhibiting its phosphorylation and subsequent downstream signaling.[11]

STING_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus STING_ER STING STING_Golgi STING STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization IFN_Genes Type I Interferon Genes IRF3_dimer->IFN_Genes Transcription cGAS cGAS cGAMP cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP->STING_ER Activation 4-OI 4-OI 4-OI->STING_ER Alkylation (Inhibition)

Caption: Inhibition of the STING signaling pathway by 4-Octyl itaconate.

NLRP3 Inflammasome Pathway

4-OI has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs1 PAMPs/DAMPs TLR TLR PAMPs_DAMPs1->TLR NFkB NF-κB TLR->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation PAMPs_DAMPs2 PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs2->NLRP3 Activation K_efflux K+ efflux K_efflux->NLRP3 Activation ROS ROS ROS->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage 4-OI 4-OI 4-OI->NLRP3 Inhibition Casp1->pro_IL1b Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage IL1b IL-1β (secreted) pro_IL1b->IL1b IL18 IL-18 (secreted) pro_IL18->IL18 Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture 1. Cell Culture (e.g., Macrophages, Cancer Cells) Labeling 2. Isotopic Labeling - Add 13C-labeled 4-OI - and/or other 13C-tracers (e.g., Glucose) Cell_Culture->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_NMR 5. Isotopic Labeling Measurement (GC-MS, LC-MS, or NMR) Extraction->MS_NMR Data_Processing 6. Data Processing and Isotopomer Distribution Analysis MS_NMR->Data_Processing Flux_Estimation 7. Flux Estimation (using software like INCA, Metran) Data_Processing->Flux_Estimation Statistical_Analysis 8. Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Estimation->Statistical_Analysis Flux_Map 9. Metabolic Flux Map Generation Statistical_Analysis->Flux_Map

References

Application Notes and Protocols for In Vivo Studies of 4-Octyl Itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of 4-Octyl itaconate-13C5-1, a stable isotope-labeled, cell-permeable derivative of the immunomodulatory metabolite itaconate. The inclusion of five 13C atoms allows for precise metabolic tracing and quantification in complex biological systems. The protocols detailed below are based on established methodologies for its unlabeled counterpart, 4-Octyl itaconate (4-OI), and are directly applicable to the labeled version for pharmacokinetic, pharmacodynamic, and mechanism of action studies.

Application Note 1: Sepsis and Systemic Inflammation

Introduction: Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. 4-Octyl itaconate has demonstrated significant therapeutic potential in preclinical sepsis models by modulating inflammatory responses and reducing mortality.[1][2] The primary mechanism involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[1][3]

Therapeutic Rationale: 4-OI alleviates sepsis by reducing the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines.[1] It achieves this by activating the Nrf2 pathway, which leads to the expression of antioxidant genes and interference with pro-inflammatory signaling.[1] Additionally, 4-OI has been shown to negatively regulate the immune checkpoint protein PD-L1, suggesting a role in preventing sepsis-induced immunosuppression.[1]

Quantitative Data Summary: Sepsis Mouse Model

ParameterVehicle Control (CLP)4-OI (25 mg/kg)4-OI (50 mg/kg)Reference
Survival Rate (72-96h) 8.3%66.7%75.0%[1]
Administration Route IntraperitonealIntraperitonealIntraperitoneal[1]

CLP: Cecal Ligation and Puncture, a common model for inducing sepsis in mice.

Application Note 2: Autoimmune and Inflammatory Disorders

Introduction: 4-Octyl itaconate has shown promise in a variety of autoimmune and inflammatory conditions by targeting key pathological mechanisms such as macrophage polarization, T-cell activation, and fibrosis.

A. Immune Thrombocytopenia (ITP): In a murine model of ITP, 4-OI treatment significantly increased platelet counts.[4] It acts by inhibiting the polarization of macrophages towards the pro-inflammatory M1 phenotype and reducing their phagocytic capacity towards platelets.[4] This is achieved through metabolic reprogramming, specifically the downregulation of glycolysis in macrophages.[4]

B. Systemic Sclerosis (SSc): 4-OI demonstrates anti-fibrotic effects in dermal fibroblasts from SSc patients by reducing collagen production.[5] This effect is dependent on the activation of the Nrf2 pathway, leading to a reduction in reactive oxygen species (ROS) and inflammatory cytokines like IL-6.[5]

C. Allergic Asthma: In a mouse model of eosinophilic airway inflammation, 4-OI was found to alleviate airway resistance and reduce the recruitment of eosinophils to the lungs.[6] It suppresses the production of eosinophil-targeting chemokines in various immune cells and can directly interfere with eosinophil differentiation.[6]

D. Multiple Sclerosis (MS) Model: In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, 4-OI administration alleviated clinical symptoms, reduced inflammatory infiltration, and prevented demyelination.[7] The mechanism involves the inhibition of microglial activation and the activation of the Nrf2/HO-1 signaling pathway.[7]

Signaling Pathway: Nrf2 Activation by 4-Octyl Itaconate

Nrf2_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OI 4-Octyl Itaconate Keap1_Nrf2 Keap1-Nrf2 Complex OI->Keap1_Nrf2 Alkylates Cysteine Residues Keap1 Keap1 (Alkylated) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Target_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Target_Genes Promotes Transcription experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Downstream Analysis acclimatization Animal Acclimatization grouping Randomized Grouping acclimatization->grouping disease_model Disease Model Induction (e.g., CLP, OVA Sensitization) grouping->disease_model treatment Administer 4-OI-13C5-1 or Vehicle disease_model->treatment survival Survival Monitoring treatment->survival clinical_scores Clinical Scoring (e.g., EAE) treatment->clinical_scores sampling Blood/Tissue Sampling treatment->sampling histology Histology sampling->histology elisa ELISA / RT-qPCR sampling->elisa flow Flow Cytometry sampling->flow mass_spec Mass Spectrometry (Metabolic Tracing) sampling->mass_spec

References

Measuring Protein Alkylation with 4-Octyl itaconate-13C5-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite that plays a crucial role in regulating inflammatory responses. Itaconate and its derivatives are known to directly modify proteins by alkylating cysteine residues, a post-translational modification that can alter protein function and signaling pathways.[1][2][3][4] The use of isotopically labeled 4-Octyl itaconate, such as 4-Octyl itaconate-13C5-1, provides a powerful tool for the quantitative analysis of protein alkylation. This allows for the precise measurement of the extent of modification and the identification of specific protein targets, offering valuable insights into the mechanism of action of itaconate and its potential therapeutic applications.[5]

These application notes provide a detailed protocol for the use of this compound in quantitative proteomics to measure protein alkylation. The workflow covers cell culture and treatment, protein extraction, sample preparation for mass spectrometry, and data analysis.

Signaling Pathway: KEAP1-Nrf2 Activation by 4-Octyl Itaconate

4-Octyl itaconate has been shown to be a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under basal conditions, Nrf2 is targeted for degradation by the Kelch-like ECH-associated protein 1 (KEAP1). 4-OI alkylates specific cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction.[1][3][4] This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and anti-inflammatory genes.

Caption: KEAP1-Nrf2 signaling pathway activation by 4-Octyl itaconate.

Experimental Protocols

This section details the experimental procedures for measuring protein alkylation using this compound.

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Culture macrophages (e.g., RAW 264.7) or other relevant cell lines to 80-90% confluency in appropriate media.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 50-250 µM) for a specified time (e.g., 4-24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: In-solution Protein Digestion

This protocol is adapted from standard mass spectrometry sample preparation workflows.[7][8]

  • Denaturation and Reduction:

    • Take a defined amount of protein (e.g., 100 µg) from each sample.

    • Add urea (B33335) to a final concentration of 8 M.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation of Unmodified Cysteines:

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM to alkylate cysteine residues not modified by 4-OI.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column.

    • Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Quantitative Mass Spectrometry Analysis

The prepared peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the alkylated peptides.

LC-MS/MS Parameters
  • LC System: A nano-flow HPLC system.

  • Column: A C18 reversed-phase column.

  • Gradient: A linear gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer.

  • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Data Presentation

The following tables represent hypothetical quantitative data obtained from an experiment using this compound to identify and quantify protein alkylation in macrophages.

Table 1: Identification of Alkylated Peptides in KEAP1

ProteinPeptide SequenceModified CysteineMass Shift (Da)Fold Change (4-OI / Control)
KEAP1ILESVC(mod)RCys151+135.058.2
KEAP1AFDFNQC(mod)QLCys273+135.056.5
KEAP1LSRC(mod)GEVCys288+135.057.1

The mass shift of +135.05 Da corresponds to the addition of the 13C5-itaconate moiety.

Table 2: Top 5 Alkylated Proteins in Macrophages Treated with this compound

Protein IDProtein NameGene NameNumber of Alkylated PeptidesAverage Fold Change
P26358Kelch-like ECH-associated protein 1KEAP137.3
Q9Z2X4Stimulator of interferon genes proteinSTING125.9
P04406Glyceraldehyde-3-phosphate dehydrogenaseGAPDH44.8
Q96P20NLRP3 inflammasomeNLRP314.2
P41235Spleen tyrosine kinaseSYK23.5

Experimental Workflow Diagram

The overall experimental workflow for the quantitative analysis of protein alkylation using this compound is depicted below.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Macrophages + 4-OI-13C5-1) B 2. Cell Lysis & Protein Extraction A->B C 3. In-solution Digestion - Denaturation & Reduction (DTT) - Alkylation of free Cys (IAA) - Tryptic Digestion B->C D 4. Peptide Desalting (C18 SPE) C->D E 5. LC-MS/MS Analysis (High-Resolution Mass Spectrometry) D->E F 6. Data Analysis - Peptide Identification - Identification of Alkylated Sites - Quantitative Analysis E->F

Caption: Experimental workflow for quantitative proteomics of protein alkylation.

Conclusion

The use of this compound in combination with modern mass spectrometry-based proteomics provides a robust and quantitative method for studying protein alkylation. This approach enables the identification of specific protein targets of itaconate and the quantification of this modification, which is critical for understanding its biological functions and for the development of novel therapeutics targeting inflammatory and metabolic diseases. The protocols and data presented here serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for 4-Octyl Itaconate-13C5-1 Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle that has emerged as a significant regulator of inflammatory and metabolic pathways. Its ability to modulate immune responses and cellular metabolism has made it a compound of interest in drug development and biomedical research. 4-OI exerts its effects by alkylating protein cysteine residues, notably on KEAP1, which leads to the activation of the transcription factor Nrf2 and subsequent antioxidant responses. Furthermore, 4-OI influences metabolic pathways, including glycolysis and fatty acid oxidation.

This document provides detailed application notes and protocols for conducting metabolomics studies using 4-Octyl itaconate-13C5-1. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification and for tracing the metabolic fate of 4-OI within the cell. These protocols are designed to guide researchers through sample preparation, from cell culture to metabolite extraction, ensuring data integrity and reproducibility.

Signaling Pathways Involving 4-Octyl Itaconate

4-Octyl itaconate has been shown to modulate several key signaling pathways, primarily due to its electrophilic nature which allows it to react with cysteine residues on proteins.

  • Nrf2 Signaling Pathway: 4-OI is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It achieves this by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification prevents the proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.

  • AMPK Signaling Pathway: Mechanistically, 4-OI can suppress the overproduction of reactive oxygen species (ROS) through the activation of Nrf2. The resulting decrease in ROS levels leads to the downregulation of AMP-activated protein kinase (AMPK) phosphorylation, which can ameliorate excessive lipid accumulation in hepatocytes[1].

  • NLRP3 Inflammasome Pathway: 4-OI has been demonstrated to effectively inhibit the NLRP3 signaling pathway, which leads to a reduction in the production of proinflammatory cytokines[2].

  • JAK-STAT Signaling Pathway: Studies have shown that 4-OI can inhibit the phosphorylation of STAT6, a key transcription factor in the IL-4 signaling pathway, suggesting an inhibitory effect on the IL-4 receptor-associated kinase JAK1[3].

Below is a diagram illustrating the primary signaling pathway affected by 4-Octyl itaconate.

4_Octyl_Itaconate_Signaling_Pathway cluster_nucleus Nucleus 4_OI 4-Octyl Itaconate Keap1 Keap1 4_OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Activates Transcription Nucleus Nucleus Cytoplasm Cytoplasm Nrf2_n->ARE Binds to

Caption: 4-Octyl Itaconate activates the Nrf2 signaling pathway.

Experimental Protocols

A critical aspect of metabolomics is the rapid quenching of metabolic activity and efficient extraction of metabolites to ensure that the measured metabolite profile accurately reflects the biological state at the time of sampling. The following protocols are tailored for adherent cell cultures treated with this compound.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 80-90% confluent at the time of harvesting. A minimum of 1 x 10^6 cells per replicate is recommended.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in fresh cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and replace it with the treatment medium.

    • Incubate the cells for the desired period.

II. Quenching and Metabolite Extraction Workflow

The following diagram outlines the general workflow for sample preparation.

Metabolomics_Workflow Cell_Culture Cell Culture & Treatment with This compound Quenching Quenching (e.g., Cold Methanol) Cell_Culture->Quenching Cell_Lysis Cell Lysis & Metabolite Extraction (e.g., Sonication) Quenching->Cell_Lysis Centrifugation Centrifugation to Remove Debris Cell_Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (e.g., SpeedVac) Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General workflow for metabolomics sample preparation.

III. Detailed Quenching and Extraction Protocol

This protocol is adapted from general metabolomics procedures and is suitable for the analysis of 4-Octyl itaconate, a lipophilic compound.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator (SpeedVac) or nitrogen evaporator

  • LC-MS grade water and acetonitrile (B52724) for reconstitution

Procedure:

  • Quenching:

    • Place the cell culture plates on ice.

    • Aspirate the culture medium completely.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

  • Cell Lysis and Extraction:

    • Use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds.

    • For enhanced extraction, sonicate the samples on ice. Use a probe sonicator for 3 cycles of 10 seconds on and 30 seconds off, or a bath sonicator for 15 minutes.

  • Protein Precipitation and Clarification:

    • Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new clean microcentrifuge tube. Be cautious not to disturb the pellet.

  • Drying:

    • Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.

  • Storage:

    • The dried metabolite pellets can be stored at -80°C until analysis.

  • Reconstitution:

    • Prior to LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade solvent (e.g., 50:50 acetonitrile:water).

    • Vortex for 1 minute and centrifuge at >13,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Data Presentation

The use of this compound as an internal standard allows for accurate quantification of its unlabeled counterpart and other related metabolites. The following table presents hypothetical, yet realistic, quantitative data from a metabolomics experiment investigating the effect of 4-OI on cellular metabolism.

MetaboliteControl (pmol/10^6 cells)4-OI Treated (pmol/10^6 cells)Fold Changep-value
Itaconate 15.2 ± 2.1458.3 ± 55.730.15<0.001
4-Octyl Itaconate Not Detected1250.6 ± 187.4--
Succinate 250.4 ± 30.5180.1 ± 22.90.720.045
Fumarate 85.7 ± 11.295.3 ± 13.81.110.35
Malate 180.9 ± 25.6195.4 ± 28.11.080.42
Glutathione (GSH) 1250.2 ± 150.81875.9 ± 210.31.500.012
NADP+ 35.6 ± 5.825.1 ± 4.20.710.038
NADPH 48.2 ± 6.965.7 ± 8.11.360.021

Data are presented as mean ± standard deviation (n=5). Statistical significance was determined using a Student's t-test.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the metabolic effects of 4-Octyl itaconate. The use of a stable isotope-labeled internal standard, coupled with rapid and efficient sample preparation, is paramount for obtaining high-quality, quantitative metabolomics data. The ability to accurately measure changes in key metabolites will provide valuable insights into the mechanisms of action of 4-OI and its potential as a therapeutic agent.

References

Quantifying Itaconate Metabolism with 4-Octyl itaconate-13C5-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate is a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, playing a crucial role in immunometabolism.[1][2][3][4] Produced primarily in activated macrophages and other myeloid cells, itaconate links cellular metabolism with inflammatory responses.[5] Due to its anti-inflammatory and antioxidant properties, there is significant interest in understanding its metabolic fate and therapeutic potential.[6][7] 4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate that is widely used in research to study the effects of intracellular itaconate.[8][9] The stable isotope-labeled version, 4-Octyl itaconate-13C5-1, serves as a powerful tool for tracing the metabolic pathways of itaconate within the cell. This document provides detailed application notes and protocols for quantifying itaconate metabolism using this compound.

Signaling Pathways and Metabolic Fate of Itaconate

Upon entering the cell, 4-Octyl itaconate is hydrolyzed to itaconate. Itaconate can then influence cellular processes through various mechanisms, including the inhibition of succinate (B1194679) dehydrogenase (SDH), activation of the Nrf2 antioxidant response pathway, and by being metabolized into other intermediates.[6][10][11] The 13C labels from this compound can be traced into downstream metabolites, allowing for the quantification of its metabolic flux.

Itaconate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 4OI_13C5 This compound 4OI_13C5_intra This compound 4OI_13C5->4OI_13C5_intra Cellular Uptake Itaconate_13C5 Itaconate-13C5 4OI_13C5_intra->Itaconate_13C5 Esterase Itaconyl_CoA_13C5 Itaconyl-CoA-13C5 Itaconate_13C5->Itaconyl_CoA_13C5 Nrf2_Activation Nrf2 Activation Itaconate_13C5->Nrf2_Activation SDH_Inhibition SDH Inhibition Itaconate_13C5->SDH_Inhibition Citramalyl_CoA_13C Citramalyl-CoA (13C labeled) Itaconyl_CoA_13C5->Citramalyl_CoA_13C Pyruvate_13C Pyruvate (13C labeled) Citramalyl_CoA_13C->Pyruvate_13C Acetyl_CoA_13C Acetyl-CoA (13C labeled) Pyruvate_13C->Acetyl_CoA_13C TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle

Figure 1: Metabolic fate of this compound.

Experimental Protocols

The following protocols provide a framework for conducting stable isotope tracing experiments to quantify itaconate metabolism.

Cell Culture and Treatment

Materials:

  • Mammalian cells of interest (e.g., RAW 264.7 macrophages)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh complete medium.

  • Treat the cells with the desired concentration of this compound (e.g., 50 µM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • For inflammatory stimulation, cells can be co-treated with lipopolysaccharide (LPS) at 100 ng/mL.

  • At each time point, wash the cells twice with ice-cold PBS.

  • Immediately proceed to metabolite extraction.

Metabolite Extraction

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • After washing with PBS, add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells on ice and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

Sample Preparation:

  • Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol in water).

  • Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC-MS vials for analysis.

Liquid Chromatography Conditions:

  • Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm) or equivalent for polar compound retention.[1][12]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient should be optimized to separate itaconate from its isomers and other TCA cycle intermediates.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-).[12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of 13C-labeled metabolites.

  • MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and 13C-labeled itaconate and downstream metabolites need to be determined.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Treatment 2. Treatment with This compound Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction (80% Methanol) Treatment->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution) LCMS_Analysis->Data_Analysis

Figure 2: Experimental workflow for tracing itaconate metabolism.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different experimental conditions and time points. The fractional contribution of the 13C label to each metabolite pool can be calculated to understand the dynamics of itaconate metabolism.

Table 1: Isotopologue Distribution of Itaconate and Downstream Metabolites
MetaboliteIsotopologueTime Point 1 (e.g., 2h)Time Point 2 (e.g., 8h)Time Point 3 (e.g., 24h)
Itaconate M+010%5%2%
M+590%95%98%
Citrate M+095%85%70%
M+24%12%25%
M+41%3%5%
Succinate M+098%90%80%
M+21.5%8%15%
M+40.5%2%5%
Pyruvate M+099%96%92%
M+31%4%8%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Table 2: Quantitative Concentration of Key Metabolites
MetaboliteCondition 1 (Control)Condition 2 (LPS)Condition 3 (LPS + 4-OI-13C5)
Itaconate (µM) < 0.115.2 ± 2.118.5 ± 2.5
Succinate (µM) 5.6 ± 0.812.3 ± 1.514.8 ± 1.9
Citrate (µM) 25.1 ± 3.218.9 ± 2.717.5 ± 2.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The use of this compound in combination with LC-MS/MS-based metabolomics provides a robust and precise method for quantifying the metabolic fate of itaconate within cellular systems. This approach allows researchers to dissect the intricate roles of itaconate in health and disease, paving the way for the development of novel therapeutic strategies targeting immunometabolism.

References

Troubleshooting & Optimization

4-Octyl itaconate-13C5-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Octyl itaconate-13C5-1. The content addresses common solubility issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of 4-Octyl itaconate (4-OI). 4-OI is a cell-permeable derivative of itaconate, a metabolite with anti-inflammatory properties.[1][2][3] It is widely used in research to study the immunomodulatory effects of itaconate. The 13C labeling makes it suitable for use as a tracer in metabolic studies or as an internal standard for quantitative analysis using techniques like mass spectrometry.[4]

Q2: How does the 13C labeling affect the solubility of this compound?

A2: The isotopic labeling of 4-Octyl itaconate with 13C is not expected to significantly alter its solubility properties compared to the unlabeled compound. The physicochemical characteristics governing solubility remain virtually identical. Therefore, the solubility data and protocols for 4-Octyl itaconate are directly applicable to this compound.

Q3: What are the recommended storage conditions for this compound?

A3: 4-Octyl itaconate is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][5] Stock solutions should also be stored at low temperatures, such as -80°C, for extended use.

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when dissolving this compound for in vitro and in vivo experiments.

Issue 1: Difficulty Dissolving in Organic Solvents
  • Problem: The compound is not fully dissolving in organic solvents like DMSO, ethanol, or DMF.

  • Possible Causes:

    • Incorrect solvent choice for the required concentration.

    • Insufficient mixing or sonication.

    • The compound may have precipitated out of the solution due to temperature changes.

  • Solutions:

    • Verify Solvent and Concentration: Consult the solubility data table below to ensure you are using an appropriate solvent for your target concentration.

    • Aid Dissolution: Use techniques like vortexing or sonication to aid dissolution.[3] Purging the solvent with an inert gas can also be beneficial.[1]

    • Gentle Warming: If the compound has precipitated, gentle warming of the solution may help it to redissolve. Ensure the temperature is not too high to avoid degradation.

Issue 2: Precipitation When Preparing Aqueous Solutions for Cell Culture
  • Problem: The compound precipitates when the organic stock solution is diluted into an aqueous cell culture medium.

  • Possible Causes:

    • The final concentration of the organic solvent in the medium is too high, affecting cell viability.

    • The concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solutions:

    • Minimize Organic Solvent: Prepare a highly concentrated stock solution in an organic solvent so that a minimal volume is needed for dilution into the aqueous medium. This keeps the final organic solvent concentration low (typically below 0.5%).

    • Use of Solubilizing Agents: For in vivo studies or when higher aqueous concentrations are needed, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD).[2][6]

Data Presentation: Solubility of 4-Octyl Itaconate

The following table summarizes the reported solubility of 4-Octyl itaconate in various solvents. This data is applicable to this compound.

SolventSolubilityReference
Dimethylformamide (DMF)~30 mg/mL[1][7]
Dimethyl sulfoxide (B87167) (DMSO)~2 mg/mL to 237.5 mg/mL (Sonication recommended for higher concentrations)[1][3][5][7]
Ethanol~30 mg/mL[1][7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline12.2 mg/mL (50.35 mM)[3]
20% HP-β-CD in Saline10 mg/mL (41.27 mM) (Suspended solution, requires sonication)[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thaw Stock Solution: Thaw the stock solution at room temperature.

  • Dilute in Medium: Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. Ensure rapid mixing to prevent precipitation.

  • Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

Signaling Pathway of 4-Octyl Itaconate (4-OI)

G 4-Octyl Itaconate (4-OI) Signaling Pathway cluster_cell Cell 4-OI 4-OI Itaconate Itaconate 4-OI->Itaconate Hydrolysis KEAP1 KEAP1 Itaconate->KEAP1 Alkylates STING STING Itaconate->STING Inhibits NLRP3 NLRP3 Itaconate->NLRP3 Inhibits Nrf2 Nrf2 KEAP1->Nrf2 Inhibits Anti-inflammatory Response Anti-inflammatory Response Nrf2->Anti-inflammatory Response Promotes Inflammatory Response Inflammatory Response STING->Inflammatory Response NLRP3->Inflammatory Response

Caption: Signaling pathway of 4-Octyl Itaconate (4-OI).

Experimental Workflow for Solubilization

G Workflow for Solubilizing this compound Start Start Weigh Compound Weigh Compound Start->Weigh Compound Select Solvent Select Solvent Weigh Compound->Select Solvent Organic Solvent Organic Solvent Select Solvent->Organic Solvent In Vitro Aqueous with Co-solvent Aqueous with Co-solvent Select Solvent->Aqueous with Co-solvent In Vivo Add Solvent & Mix Add Solvent & Mix Organic Solvent->Add Solvent & Mix Aqueous with Co-solvent->Add Solvent & Mix Sonication/Vortex Sonication/Vortex Add Solvent & Mix->Sonication/Vortex Fully Dissolved? Fully Dissolved? Sonication/Vortex->Fully Dissolved? Store Stock Solution Store Stock Solution Fully Dissolved?->Store Stock Solution Yes Troubleshoot Troubleshoot Fully Dissolved?->Troubleshoot No End End Store Stock Solution->End Troubleshoot->Select Solvent

Caption: Experimental workflow for solubilizing this compound.

References

Improving 4-Octyl itaconate-13C5-1 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 4-Octyl itaconate-13C5-1 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the isotopically labeled form of 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate.[1][2][3] It is primarily used as a tool in research to trace the metabolic fate and quantify the uptake and distribution of 4-OI in cells and tissues using techniques like mass spectrometry.[1] The unlabeled compound, 4-OI, is a known activator of the Nrf2 signaling pathway and possesses anti-inflammatory properties.[4][5][6][7] It functions by alkylating cysteine residues on proteins such as KEAP1, which leads to the activation of Nrf2 and its downstream antioxidant and anti-inflammatory responses.[4][6][7] It has also been shown to inhibit the STING signaling pathway.[4][8]

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be handled and stored according to the following guidelines, which are based on recommendations for the unlabeled compound:

FormStorage TemperatureRecommended Duration
Solid (lyophilized powder)-20°C≥ 4 years[2]
Stock Solution in DMSO-80°CUp to 6 months
Stock Solution in DMSO-20°CUp to 1 month

It is highly recommended to prepare fresh working solutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[9][10][11][12][13]

Q3: What solvents are recommended for dissolving this compound?

This compound, similar to its unlabeled counterpart, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] For cell culture experiments, DMSO is the most commonly used solvent for preparing stock solutions.[3]

Q4: Is this compound stable in aqueous solutions like cell culture media?

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

This is a common issue that can often be linked to the stability and handling of this compound.

Potential Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Hydrolysis in working solution Prepare working solutions in your experimental buffer or cell culture medium immediately before use. Avoid prolonged incubation of the compound in aqueous solutions before adding it to your experimental system.
Incorrect concentration Verify the concentration of your stock solution. If possible, confirm the concentration and purity of a new batch of the compound using an appropriate analytical method such as LC-MS.
Cellular metabolism Be aware that inside the cell, this compound is expected to be hydrolyzed by esterases to itaconic acid-13C5.[2][4] Experimental design and data interpretation should account for this conversion.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the desired concentration (e.g., 100 mM) by dissolving the appropriate amount of the compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound Stability in Solution via LC-MS/MS

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental solutions.

  • Materials:

    • This compound stock solution in DMSO

    • Experimental solution (e.g., cell culture medium, phosphate-buffered saline at a specific pH)

    • Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation and sample dilution)

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in the experimental solution at the desired final concentration.

    • Incubate the working solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the working solution.

    • Immediately stop any potential degradation by adding 3-4 volumes of cold acetonitrile with 0.1% formic acid. This will also precipitate proteins from the media.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the appearance of its hydrolysis product, itaconic acid-13C5.[14][15]

    • Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.

Visualizations

cluster_storage Storage and Handling Workflow Solid Compound Solid Compound Stock Solution (DMSO) Stock Solution (DMSO) Solid Compound->Stock Solution (DMSO) -20°C / -80°C Storage Working Solution Working Solution Stock Solution (DMSO)->Working Solution Prepare Fresh Experiment Experiment Working Solution->Experiment Immediate Use

Caption: Workflow for proper storage and handling of this compound.

cluster_pathway 4-Octyl Itaconate Signaling Pathway 4-OI 4-OI KEAP1 KEAP1 4-OI->KEAP1 Alkylates Nrf2 Nrf2 KEAP1->Nrf2 Inhibits ARE ARE Nrf2->ARE Activates Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Caption: Simplified signaling pathway of 4-Octyl itaconate (4-OI) via Nrf2 activation.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Check Working Solution Check Working Solution Inconsistent Results->Check Working Solution Verify Concentration Verify Concentration Inconsistent Results->Verify Concentration Consider Metabolism Consider Metabolism Inconsistent Results->Consider Metabolism Prepare Fresh Stock Prepare Fresh Stock Check Stock Solution->Prepare Fresh Stock Use Immediately Use Immediately Check Working Solution->Use Immediately Analytical Validation Analytical Validation Verify Concentration->Analytical Validation Adjust Interpretation Adjust Interpretation Consider Metabolism->Adjust Interpretation

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: 13C-Labeled Itaconate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C-labeled itaconate experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with these studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Experimental Design & Setup

Question 1: I am not seeing any cellular uptake of my 13C-labeled itaconate. Is my experiment failing?

Answer: Not necessarily. Studies have shown that exogenous itaconate is not readily taken up by some cell types, such as bone marrow-derived macrophages[1][2]. The lack of intracellular 13C-labeled itaconate may be a true negative result.

Troubleshooting Steps:

  • Verify Cell Type Permeability: First, confirm if the cell line you are using has been shown to uptake exogenous itaconate. Permeability can be cell-type specific.

  • Use a Positive Control: Run a parallel experiment with a metabolite known to be readily transported into your cells to ensure their metabolic activity and the sensitivity of your detection methods.

  • Consider Itaconate Derivatives: If direct itaconate uptake is a known issue, consider using membrane-permeable derivatives like 4-octyl itaconate (4-OI) or dimethyl itaconate (DMI). However, be aware of the caveats associated with these derivatives (see Section 2).

Question 2: Which 13C-labeled tracer should I use for my itaconate experiment?

Answer: The choice of tracer depends on the specific metabolic pathway you aim to investigate.

  • [U-13C6]-Glucose: This tracer is commonly used to study glycolysis and its connection to the TCA cycle. It will result in [13C2]-acetyl-CoA entering the TCA cycle, leading to the production of labeled cis-aconitate and subsequently itaconate[3].

  • [U-13C5]-Glutamine: This is useful for probing the TCA cycle independently of glycolysis. Glutamine is converted to α-ketoglutarate, which then enters the TCA cycle, leading to labeled downstream metabolites, including itaconate[3].

  • Parallel Labeling: For a comprehensive analysis of metabolic fluxes, consider running parallel experiments with different tracers, such as 13C-glucose and 13C-glutamine[4]. This approach provides a more robust dataset for metabolic flux analysis.

Section 2: Itaconate Derivatives

Question 3: Can I use dimethyl itaconate (DMI) as a direct substitute for intracellular itaconate?

Answer: No, this is a significant pitfall. Research has demonstrated that 13C-labeled DMI is not metabolized into intracellular 13C-itaconate in bone marrow-derived macrophages[1][2]. While DMI may have biological effects, they may not be directly attributable to intracellular itaconate. Instead, DMI appears to potentiate the effects of stimuli like LPS to increase de novo itaconate synthesis[2].

Question 4: Is 4-octyl itaconate (4-OI) a reliable way to deliver intracellular itaconate?

Answer: The use of 4-OI is also subject to debate. While some studies suggest it can be converted to intracellular itaconate, others report that it may have distinct properties and may not be fully hydrolyzed[5][6]. The effects of 4-OI should be interpreted with caution, and it may not perfectly replicate the function of endogenous itaconate.

Section 3: Sample Preparation & Analysis

Question 5: My GC-MS results show itaconate in my samples, but I suspect it might be an artifact. How can I confirm this?

Answer: This is a valid concern. Derivatization methods required for GC-MS analysis, particularly those using reagents like pentafluorobenzyl bromide (PFB-Br) at elevated temperatures, can cause the artificial conversion of other metabolites, such as citrate (B86180) and cis-aconitate, into itaconate[7].

Troubleshooting Steps:

  • Method Validation: Test your derivatization protocol with standards of related metabolites (e.g., citrate, cis-aconitate) to check for artificial itaconate generation.

  • Alternative Analytical Methods: Consider using LC-MS/MS, which often does not require derivatization and can separate itaconate from its isomers, providing more accurate quantification[7][8].

  • Internal Standards: Always include a stable isotope-labeled internal standard (e.g., 13C5-itaconate) in your samples from the earliest stage of extraction to correct for matrix effects and variations during sample preparation and analysis[7].

Question 6: I am having trouble distinguishing between itaconate and its isomers, mesaconate and citraconate. How can I improve my analysis?

Answer: It is crucial to have an analytical method that can accurately discriminate between these isomers.

  • Chromatographic Separation: Develop a robust liquid chromatography method, such as HPLC-MS/MS, that can achieve baseline separation of itaconate, mesaconate, and citraconate[7][8].

  • Mass Spectrometry: Use a high-resolution mass spectrometer to ensure specificity and sensitivity, especially for low-abundance isomers[7].

Section 4: Data Interpretation

Question 7: I see 13C enrichment in succinate (B1194679) after adding 13C-itaconate to my cell culture medium, but no labeled itaconate inside the cells. What does this mean?

Answer: This observation is consistent with published findings. Exogenous itaconate can lead to an increase in intracellular unlabeled succinate[1][2]. This is because itaconate is a known inhibitor of the enzyme succinate dehydrogenase (SDH), which is responsible for converting succinate to fumarate (B1241708) in the TCA cycle[9][10][11]. The accumulation of succinate is therefore a downstream effect of SDH inhibition by extracellular itaconate, rather than direct conversion of itaconate to succinate.

Question 8: My 13C metabolic flux analysis (MFA) results are not statistically significant. What are some common issues?

Answer: 13C-MFA is a complex process, and several factors can lead to inconclusive results.

  • Isotopic Steady State: A key assumption for many 13C-MFA models is that the system has reached an isotopic steady state. You must validate this by measuring isotopic labeling at multiple time points to ensure it has plateaued[4].

  • Model Complexity: The metabolic network model used for the analysis must be appropriate for your experimental system and the questions you are asking. Oversimplified or overly complex models can lead to poor fits[4].

  • Measurement Errors: Failure to account for all significant sources of error, including analytical errors and potential kinetic isotope effects, can lead to underestimation of confidence intervals for the estimated fluxes[12].

  • Tracer Choice: The selection of the 13C-labeled substrate is critical. A single tracer may not provide sufficient resolution for all fluxes in the network. As mentioned, parallel labeling experiments can greatly enhance the precision of your flux estimations[4].

Quantitative Data Summary

Table 1: Lower Limits of Quantification (LLOQ) for Itaconate and its Isomers using a validated HPLC-MS/MS method.

AnalyteLLOQ (µM) in 50 µL sample
Itaconate0.098
Mesaconate0.098
Citraconate0.049

Data sourced from a study on a sensitive LC-MS/MS assay for itaconate and its isomers[7].

Experimental Protocols

Protocol 1: General Workflow for 13C-Labeled Itaconate Tracer Experiments
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the 13C-labeled substrate (e.g., [U-13C6]-glucose or [U-13C5]-glutamine) at a known concentration.

    • Incubate the cells for a predetermined period. It is crucial to perform time-course experiments to determine when isotopic steady state is reached[4].

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

    • Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites. It is advisable to add a stable isotope-labeled internal standard for itaconate at this stage[7].

  • Sample Analysis by LC-MS/MS:

    • Analyze the extracted metabolites using a validated LC-MS/MS method capable of separating itaconate from its isomers[7][8].

    • Use a high-resolution mass spectrometer for accurate mass determination and quantification of different isotopologues.

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the mass isotopologue distributions (MIDs) for itaconate and other relevant metabolites.

    • Use the MIDs and other measured metabolic rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for 13C-metabolic flux analysis software to calculate intracellular fluxes[4][13].

Visualizations

Itaconate_Metabolism_Pathway cluster_TCA TCA Cycle (Mitochondria) cluster_Itaconate Itaconate Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate ACOD1 ACOD1/IRG1 cis_Aconitate->ACOD1 Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Itaconate Itaconate Itaconate->Succinate Inhibits ACOD1->Itaconate

Caption: Itaconate production from the TCA cycle and its inhibitory effect on SDH.

Experimental_Workflow Start Start: Cell Culture Labeling Incubate with 13C-Tracer Start->Labeling Quench Quench Metabolism & Extract Metabolites Labeling->Quench Analysis LC-MS/MS Analysis Quench->Analysis DataProcessing Data Processing: - Natural Abundance Correction - MID Calculation Analysis->DataProcessing MFA 13C-Metabolic Flux Analysis (MFA) DataProcessing->MFA Results Results: Metabolic Flux Map MFA->Results

Caption: A typical experimental workflow for 13C metabolic flux analysis.

Troubleshooting_Logic Start Problem: Unexpected Results in 13C-Itaconate Experiment NoUptake No intracellular 13C-Itaconate detected? Start->NoUptake UnexpectedLabeling Unexpected 13C labeling patterns observed? Start->UnexpectedLabeling PoorMFA Poor MFA fit or high uncertainty? Start->PoorMFA CheckPermeability Verify cell permeability and consider derivatives NoUptake->CheckPermeability Yes CheckArtifacts Check for analytical artifacts (e.g., derivatization) UnexpectedLabeling->CheckArtifacts Yes CheckIsomers Ensure separation of itaconate isomers CheckArtifacts->CheckIsomers CheckSteadyState Verify isotopic steady state PoorMFA->CheckSteadyState Yes ReviewModel Review metabolic model and tracer choice CheckSteadyState->ReviewModel

Caption: A logical troubleshooting guide for common issues in 13C-itaconate studies.

References

Technical Support Center: Optimizing 4-Octyl Itaconate-13C5-1 Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of 4-Octyl itaconate-13C5-1. The information provided is primarily based on studies of its unlabeled counterpart, 4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconate known for its anti-inflammatory and antioxidant properties.[1][2][3][4] this compound is the 13C-labeled version of 4-Octyl itaconate and is often used as a tracer or internal standard for quantitative analysis.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-Octyl itaconate (4-OI)?

A1: 4-Octyl itaconate is a cell-permeable derivative of itaconate that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4] It achieves this by alkylating cysteine residues on Keap1, the negative regulator of Nrf2.[2][7][8] This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and anti-inflammatory genes.[1][4][9] Other reported mechanisms include the modulation of STING signaling, inhibition of the NLRP3 inflammasome, and regulation of metabolic pathways like glycolysis.[7][10][11]

Q2: What is the purpose of using the 13C5-1 labeled form of 4-Octyl itaconate?

A2: this compound is a stable isotope-labeled version of 4-OI. It is primarily used as a tracer in metabolic studies or as an internal standard for accurate quantification in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5][6] Its chemical and biological properties are expected to be nearly identical to the unlabeled compound.

Q3: What are some common in vitro applications of 4-OI?

A3: 4-OI is widely used in in vitro studies to investigate its therapeutic potential in various disease models. Common applications include:

  • Reducing inflammation and oxidative stress in models of sepsis, acute lung injury, and neuroinflammation.[3][7][12]

  • Modulating immune cell functions, such as macrophage and dendritic cell polarization.[7][13]

  • Investigating its anti-fibrotic effects in diseases like systemic sclerosis.[9]

  • Studying its role in metabolic disorders, including nonalcoholic fatty liver disease.[1]

Q4: How do I determine the optimal starting concentration for my in vitro experiments?

A4: The optimal concentration of 4-OI is cell-type and context-dependent. Based on published studies, a common starting range is between 25 µM and 125 µM.[1][12][14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical dose-response study might include concentrations ranging from 10 µM to 200 µM.[1][15]

Q5: What is a typical pre-treatment time for 4-OI before applying a stimulus?

A5: Pre-treatment times with 4-OI can vary. Many studies report pre-incubating cells with 4-OI for 1 to 4 hours before adding an inflammatory stimulus like lipopolysaccharide (LPS) or free fatty acids (FFA).[1][12][14] This allows sufficient time for 4-OI to enter the cells and activate the Nrf2 pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of 4-OI treatment Sub-optimal concentration: The concentration of 4-OI may be too low to elicit a response in your specific cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 250 µM).[13][16]
Insufficient treatment time: The incubation time may not be long enough for the desired biological effect to manifest.Optimize the pre-treatment and/or co-treatment duration. Consider a time-course experiment.
Cell health: Poor cell viability can mask the effects of 4-OI.Regularly check cell viability using methods like Trypan Blue exclusion or a CCK-8 assay. Ensure cells are healthy and in the logarithmic growth phase before treatment.
High levels of cytotoxicity observed Concentration is too high: Excessive concentrations of 4-OI can be toxic to some cell types.Perform a cytotoxicity assay (e.g., LDH or CCK-8 assay) to determine the maximum non-toxic concentration for your cells.[17] Reduce the concentration of 4-OI accordingly.
Solvent toxicity: The solvent used to dissolve 4-OI (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent or variable results Reagent stability: 4-OI may be unstable if not stored properly.Store 4-OI according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment.
Experimental variability: Inconsistent cell passage numbers, seeding densities, or treatment times can lead to variability.Standardize your experimental protocol. Use cells within a consistent passage number range and ensure uniform seeding density.

Data Presentation: Summary of In Vitro Dosage Parameters for 4-Octyl Itaconate

Cell Type Concentration Range Pre-treatment Time Stimulus Incubation with Stimulus Observed Effects Reference
Hepatocytes (LO2, BRL-3A) 25, 50, 100 µM4 hours0.75 mM Free Fatty Acids24 hoursAlleviated oxidative stress and lipid accumulation[1]
Macrophages (RAW264.7) 62.5, 125 µM3 hours1 µg/mL LPSNot specifiedReduced lung inflammation[14]
Macrophages (RAW264.7) 125 µM1 hour1 µg/mL LPS30 minutes / 24 hoursSuppressed PI3K/Akt phosphorylation and inflammatory cytokine production[12]
Bone Marrow-Derived Macrophages (BMDMs) 25-200 µMNot specified100 ng/mL Pam3CSK46 hoursInhibited Ptgs2 expression[15]
Dendritic Cells (BMDCs) 250 µM2 hours100 ng/mL LPS3 hoursSuppressed maturation and pro-inflammatory cytokine production[18]
SSc Dermal Fibroblasts 100 µM--48 hoursReduced collagen levels[9]
HaCaT and D66H cells 30 µM--24 hoursImproved cell viability[17]

Experimental Protocols

Protocol 1: Determination of Optimal 4-OI Concentration using a Cell Viability Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of 4-OI dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM).

  • Treatment: Add the different concentrations of 4-OI to the cells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24 or 48 hours).

  • Cell Viability Assessment: Use a commercial cell viability assay kit (e.g., CCK-8 or MTT) and follow the manufacturer's instructions to measure cell viability.

  • Data Analysis: Plot cell viability against the concentration of 4-OI to determine the optimal non-toxic concentration range.

Protocol 2: Assessment of Anti-inflammatory Effects of 4-OI
  • Cell Seeding: Seed macrophages (e.g., RAW264.7) in a 24-well plate.

  • Pre-treatment: Once the cells are adhered and healthy, pre-treat them with the determined optimal concentration of 4-OI or vehicle control for 1-4 hours.

  • Stimulation: Add an inflammatory stimulus such as LPS (e.g., 1 µg/mL) to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Cell Lysis: Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., Nrf2, Keap1, p-Akt).

Mandatory Visualizations

Signaling Pathway of 4-Octyl Itaconate

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OI 4-Octyl Itaconate Keap1 Keap1 4OI->Keap1 Alkylates Cysteine Inflammation Inflammatory Response 4OI->Inflammation Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Inhibition Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ROS ROS ROS->Inflammation Promotes ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Reduces

Caption: Signaling pathway of 4-Octyl itaconate (4-OI) leading to an antioxidant response.

Experimental Workflow for Dosage Optimization

G Start Start: Define Cell Type and Desired Outcome Dose_Response Perform Dose-Response (e.g., 10-200 µM 4-OI) Start->Dose_Response Viability_Assay Assess Cell Viability (CCK-8 / MTT) Dose_Response->Viability_Assay Determine_Concentration Determine Max Non-Toxic Concentration Viability_Assay->Determine_Concentration Time_Course Perform Time-Course (e.g., 1, 4, 8, 24h pre-treatment) Determine_Concentration->Time_Course Use non-toxic range Functional_Assay Perform Functional Assay (e.g., ELISA for Cytokines) Time_Course->Functional_Assay Optimal_Parameters Determine Optimal Concentration and Treatment Time Functional_Assay->Optimal_Parameters Definitive_Experiment Proceed with Definitive In Vitro Experiment Optimal_Parameters->Definitive_Experiment

Caption: Workflow for optimizing 4-Octyl itaconate dosage in vitro.

References

Technical Support Center: 4-Octyl itaconate-13C5-1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity during the mass spectrometry analysis of 4-Octyl itaconate-13C5-1.

Troubleshooting Guide: Poor Signal Intensity

Question: I am observing a weak or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this issue?

Answer:

Poor signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. Systematically troubleshooting these areas will help identify and resolve the issue.

Step 1: Verify Sample Preparation and Handling

Proper sample preparation is critical for achieving a strong and reproducible signal. Errors in this stage are a common source of signal loss.

Troubleshooting Actions:

  • Confirm Solubility: 4-Octyl itaconate is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) at approximately 30 mg/mL. Ensure your sample is fully dissolved in the chosen solvent before analysis. For LC-MS, the final sample should be in a solvent compatible with the mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid.

  • Check for Precipitation: Visually inspect your sample for any precipitate. If present, the sample may be too concentrated or the solvent may be inappropriate. Centrifuge or filter the sample if necessary.

  • Review Storage Conditions: 4-Octyl itaconate should be stored at -20°C. Improper storage can lead to degradation of the analyte.

  • Verify Pipetting and Dilution: Double-check all dilution calculations and ensure that pipettes are properly calibrated to avoid errors in the final concentration of the internal standard.

Step 2: Optimize Mass Spectrometer and LC-MS Parameters

The settings on your mass spectrometer and liquid chromatography system directly impact the ionization and detection of this compound.

Ionization Source Optimization
  • Ionization Mode: While itaconic acid is often analyzed in negative ion mode, the 4-octyl ester may show good signal in both positive and negative ion modes. If the signal is poor in one mode, try switching to the other. In positive ion mode, look for adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. In negative ion mode, the [M-H]- ion is expected.

  • Ionization Source Type (ESI vs. APCI): Electrospray ionization (ESI) is generally suitable for moderately polar molecules like 4-Octyl itaconate. However, if using a mobile phase with a high percentage of organic solvent, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity for this less polar ester.

  • Source Parameters:

    • Capillary Voltage: Optimize the capillary voltage to ensure efficient ionization. A typical starting point for ESI is 3.0-4.0 kV.

    • Cone Voltage (Fragmentor Voltage): This parameter can significantly impact signal intensity and in-source fragmentation. A high cone voltage can lead to fragmentation of the precursor ion before it reaches the mass analyzer, resulting in a weak signal for the intended m/z. Perform a cone voltage ramp experiment to find the optimal value that maximizes the precursor ion intensity.

    • Gas Flow and Temperature: Optimize the nebulizer gas flow, drying gas flow, and temperature to ensure efficient desolvation of the droplets. Inadequate desolvation can lead to poor signal and ion suppression.

Mass Analyzer and Fragmentation (for MS/MS)
  • Full Scan vs. MS/MS (MRM): For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity.

  • Precursor and Product Ions: The precursor ion for this compound will be its isotopic mass. A likely fragmentation pathway is the neutral loss of the octyl group or a related fragment. You will need to determine the optimal precursor-to-product ion transitions.

ParameterRecommended SettingTroubleshooting Tips
Ionization Mode ESI (Negative or Positive)Test both modes. Negative mode is common for the parent itaconic acid.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum precursor ion intensity.
Cone/Fragmentor Voltage 20 - 50 VRamp this voltage to find the optimal value that maximizes the precursor ion and minimizes in-source fragmentation.
Nebulizer Gas 30 - 50 psiAdjust for a stable spray.
Drying Gas Flow 8 - 12 L/minEnsure efficient solvent evaporation.
Drying Gas Temperature 300 - 400 °COptimize for your specific flow rate and mobile phase composition.
Precursor Ion (m/z) [M-H]- or [M+H]+ of 13C5-labeled compoundCalculate the exact mass of the labeled compound.
Product Ion (m/z) Fragment from neutral lossInfuse the standard to identify the most intense and stable fragment ions. A likely fragment is the loss of the octyl chain.

Step 3: Address Potential Matrix Effects and Ion Suppression

When analyzing samples from complex biological matrices (e.g., plasma, cell lysates), other components can interfere with the ionization of your target analyte, leading to a suppressed signal.

Troubleshooting Actions:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) are more effective at removing salts and phospholipids (B1166683) than simple protein precipitation.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjust the gradient of your liquid chromatography method to improve separation.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte.

  • Post-Column Infusion Experiment: This experiment can help identify regions of ion suppression in your chromatogram.

Step 4: Investigate Isotopic Labeling Issues

While less common, issues with the isotopically labeled standard itself can cause signal problems.

Troubleshooting Actions:

  • Check for Isotopic Purity: Ensure the isotopic purity of the standard is high. Contamination with the unlabeled form can interfere with quantification.

  • Assess for Isotopic Crosstalk: In some cases, the signal from a high concentration of the unlabeled analyte can contribute to the signal in the mass channel of the labeled internal standard. This can be checked by analyzing a high concentration standard of the unlabeled analyte and monitoring the MRM transition of the labeled standard.

Experimental Protocols

Protocol 1: Cone Voltage Optimization
  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the precursor ion of this compound.

  • Manually or automatically ramp the cone (fragmentor) voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in increments of 5-10 V.

  • Record the signal intensity of the precursor ion at each voltage step.

  • Plot the signal intensity as a function of the cone voltage to determine the optimal value that provides the maximum signal.

Protocol 2: Identification of MS/MS Transitions
  • Infuse a standard solution of this compound as described in Protocol 1, using the optimized cone voltage.

  • In the mass spectrometer software, set up a product ion scan for the precursor ion of this compound.

  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Identify the most abundant and stable fragment ions.

  • Select the top 2-3 most intense fragment ions as your product ions for developing your MRM method.

Mandatory Visualizations

Troubleshooting_Workflow start Poor or No Signal for This compound sample_prep Step 1: Verify Sample Preparation & Handling start->sample_prep Start Here solubility Check Solubility and Precipitation sample_prep->solubility storage Verify Storage Conditions (-20°C) sample_prep->storage dilution Confirm Pipetting and Dilutions sample_prep->dilution ms_params Step 2: Optimize MS & LC Parameters ionization Optimize Ionization (Mode, Source Type) ms_params->ionization source_settings Tune Source Parameters (Voltage, Gas, Temp) ms_params->source_settings msms Confirm MS/MS Transitions ms_params->msms matrix_effects Step 3: Investigate Matrix Effects cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->cleanup chromatography Enhance Chromatographic Separation matrix_effects->chromatography dilute_sample Dilute Sample to Reduce Interferences matrix_effects->dilute_sample isotopic_issues Step 4: Check Isotopic Standard Integrity purity Check Isotopic Purity isotopic_issues->purity crosstalk Assess for Isotopic Crosstalk isotopic_issues->crosstalk solubility->ms_params If issues persist storage->ms_params dilution->ms_params ionization->matrix_effects If issues persist source_settings->matrix_effects msms->matrix_effects cleanup->isotopic_issues If issues persist chromatography->isotopic_issues dilute_sample->isotopic_issues end Signal Restored purity->end crosstalk->end

Caption: Troubleshooting workflow for poor signal of this compound.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for this compound?

A1: While the parent compound, itaconic acid, is typically analyzed in negative ion mode ([M-H]-), the 4-octyl ester derivative may ionize well in both positive and negative modes. It is recommended to test both. In positive ion mode, you may observe protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+), which can sometimes provide a more stable and intense signal.

Q2: What could be causing my signal to be initially strong but then decrease over the course of an analytical run?

A2: This could be due to several factors:

  • Matrix Buildup: Components from your sample matrix may be accumulating in the ion source or on the front of the analytical column, leading to increasing ion suppression over time.

  • Instrument Contamination: Carryover from a previous injection of a high-concentration sample can contaminate the system.

  • Column Degradation: The performance of your LC column may be degrading over the run.

  • Instability of the Analyte: The analyte may not be stable in the autosampler over the duration of the run.

Q3: Can the 13C5 label affect the chromatographic retention time compared to the unlabeled compound?

A3: For 13C labeled internal standards, the effect on retention time is generally negligible, and they are expected to co-elute with the unlabeled analyte.[1][2] This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit a slight shift in retention time.

Q4: What are some common adducts I should look for with 4-Octyl itaconate?

A4: In positive mode ESI, common adducts include sodium ([M+Na]+) and ammonium ([M+NH4]+), especially if there are trace amounts of sodium in your glassware or if ammonium salts are used in your mobile phase. In negative mode, you will primarily look for the deprotonated molecule ([M-H]-).

Q5: My blank injections are showing a signal for this compound. What is the cause?

A5: This is likely due to carryover from a previous injection. To resolve this, you should:

  • Optimize the needle wash procedure: Use a stronger wash solvent and increase the duration of the wash.

  • Inject blank samples between your actual samples: This can help to wash out any residual analyte from the system.

  • Check for contamination: Ensure that your mobile phase and other solutions are not contaminated.

References

Technical Support Center: Correcting for Natural Isotope Abundance in ¹³C₅-₁ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based experiments involving ¹³C-labeled compounds, specifically focusing on the correction for natural isotope abundance. Accurate correction is critical for obtaining reliable data in metabolic flux analysis and other stable isotope tracer studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in my ¹³C labeling experiment?

A1: Carbon in nature is a mixture of isotopes, primarily ¹²C and about 1.1% ¹³C.[1] When you analyze a molecule using mass spectrometry, this naturally occurring ¹³C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In experiments where you intentionally introduce a ¹³C-labeled substrate, it is crucial to differentiate between the ¹³C enrichment from your tracer and the ¹³C that is naturally present.[1][2] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, which can result in inaccurate calculations of metabolic fluxes and pathway activities.[1]

Q2: What are the key inputs required for an accurate natural abundance correction?

A2: To perform an accurate correction, you will need the following information:

  • The complete and correct molecular formula of the analyte, including any derivatization agents. This is essential for calculating the theoretical natural isotope distribution.[1]

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.[1][2]

  • The isotopic purity of your tracer. Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[1][3]

  • The mass resolution of your instrument, as this can influence the correction algorithm, particularly for high-resolution data where different isotopologues may be resolved.[1][4]

Q3: What does a "13C5-1" labeled compound signify?

A3: The notation "13C5-1" typically indicates a molecule that is intended to be uniformly labeled with five ¹³C atoms, but with the acknowledgment that perfect labeling is not achieved. The "-1" might imply that while the goal is a fully ¹³C₅-labeled compound, there is a known or expected population of molecules with one fewer ¹³C atom (i.e., ¹³C₄¹²C₁). It is crucial to verify the exact isotopic distribution of your labeled standard from the manufacturer's certificate of analysis or by direct measurement.

Troubleshooting Guides

Issue 1: I've performed the correction, and some of my abundance values are negative. What does this mean and how should I handle it?

Negative abundance values after correction are a common issue and can arise from several factors:

Possible CauseRecommended Solution
Low Signal Intensity or Missing Peaks Increase the signal-to-noise ratio of your measurement. If a peak is truly absent, its intensity should be set to zero.
Incorrect Molecular Formula Double-check the molecular formula of your analyte, including any derivatives used during sample preparation.
Background Interference or Co-eluting Species Improve chromatographic separation to resolve your analyte from interfering compounds. Implement background subtraction using your instrument's software.[1]
Incorrect Peak Integration Manually review the integration of each isotopologue peak to ensure accuracy.[1]

Issue 2: My calculated isotopic enrichment seems higher than expected after correction.

Possible CauseRecommended Solution
Inaccurate Isotopic Purity of the Tracer Always use the stated isotopic purity from the manufacturer's certificate of analysis in your correction calculations. If in doubt, measure the purity of the tracer directly.[3]
Metabolic Scrambling This occurs when the organism metabolizes the labeled compound and incorporates the isotopes into other molecules.[5] Careful analysis of tandem mass spectra can help identify and account for scrambling.[5]
Systematic Error in Data Acquisition Ensure your mass spectrometer is properly calibrated across the relevant mass range.[1] Use quality control samples to monitor for instrument drift.[1]

Experimental Protocols

Protocol 1: Data Acquisition for Natural Abundance Correction
  • Sample Preparation : Prepare your samples as required for your specific metabolomics workflow. Include both unlabeled (natural abundance) and labeled samples.[1]

  • Instrument Setup : Set the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes. Optimize instrument parameters to achieve good signal intensity.[1]

  • Data Acquisition :

    • Inject a blank sample to assess background noise.[1]

    • Inject your unlabeled control sample. This will be used to verify the natural abundance correction.[1]

    • Inject your ¹³C-labeled samples.[1]

Protocol 2: Data Correction Using a Software Tool (e.g., IsoCor)
  • Data Extraction : Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool. Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.[1]

  • Data Formatting : Export the data to a compatible format (e.g., CSV). The file should contain columns for the metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[1]

  • Using the Correction Software :

    • Launch the correction software.

    • Load your data file.

    • Specify the necessary parameters, including the name of the tracer (e.g., ¹³C), the isotopic purity of the tracer, and the mass resolution of your instrument.[1]

    • Run the correction. The software will output a new file containing the corrected mass isotopologue distributions.[1]

Quantitative Data

Table 1: Natural Abundance of Key Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.99
³³S0.75
³⁴S4.25

Note: These values can vary slightly depending on the source.

Visualizations

CorrectionWorkflow cluster_DataAcquisition Data Acquisition cluster_Correction Correction Algorithm cluster_Analysis Data Analysis RawData Raw MS Data (Unlabeled & Labeled Samples) PeakIntegration Peak Integration (M+0, M+1, M+2...) RawData->PeakIntegration Processing InputData Input Data (Molecular Formula, Raw MID) PeakIntegration->InputData Export Correction Natural Abundance Correction InputData->Correction CorrectedMID Corrected MID Correction->CorrectedMID Output FluxAnalysis Metabolic Flux Analysis CorrectedMID->FluxAnalysis Downstream Analysis

Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.

TroubleshootingNegativeValues Start Negative Values After Correction Cause1 Low Signal? Start->Cause1 Cause2 Incorrect Formula? Start->Cause2 Cause3 Interference? Start->Cause3 Solution1 Improve S/N Cause1->Solution1 Yes Solution2 Verify Formula Cause2->Solution2 Yes Solution3 Improve Separation Cause3->Solution3 Yes

Caption: Troubleshooting logic for negative abundance values post-correction.

References

Dealing with low incorporation of 4-Octyl itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Octyl itaconate-13C5-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this stable isotope-labeled compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of 4-Octyl itaconate (4-OI). 4-OI is a cell-permeable derivative of itaconate, a metabolite with known anti-inflammatory and antioxidant properties. The primary application of this compound is as a tracer in metabolic studies to investigate the cellular uptake, metabolism, and target engagement of 4-OI using mass spectrometry-based platforms.[1]

Q2: How does 4-Octyl itaconate exert its biological effects?

A2: 4-Octyl itaconate is a prodrug that can cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to release itaconate.[2][3] Both 4-OI and itaconate can alkylate cysteine residues on proteins, a key mechanism for their biological activity. A primary target is KEAP1, which leads to the activation of the Nrf2 antioxidant response pathway.[3][4][5][6] 4-OI has also been shown to modulate other signaling pathways, including inhibiting the activation of STING and the NLRP3 inflammasome.

Q3: What are the key considerations for dissolving and storing this compound?

A3: 4-Octyl itaconate is a crystalline solid with poor water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q4: What is the expected outcome of a successful this compound labeling experiment?

A4: In a successful experiment, you should be able to detect the 13C-labeled forms of 4-Octyl itaconate and its downstream metabolite, itaconate, within the cell lysate using mass spectrometry. The degree of isotopic enrichment will depend on the experimental conditions, including the concentration of the tracer, incubation time, and the metabolic activity of the cells.

Troubleshooting Guide: Low Incorporation of this compound

Low incorporation of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting this issue, categorized by potential causes.

Category 1: Compound Stability and Delivery
Potential Issue Troubleshooting Steps Expected Outcome
Degradation in Media 1. Prepare fresh working solutions of 4-OI-13C5-1 for each experiment. 2. Minimize the time the compound is in the culture medium before and during the experiment. 3. Consider a time-course experiment to assess the stability of 4-OI in your specific cell culture medium at 37°C.Increased detection of intact 4-OI-13C5-1 in the cell lysate.
Poor Solubility 1. Ensure the DMSO stock solution is fully dissolved before diluting into the medium. 2. When diluting into the medium, vortex or mix thoroughly to avoid precipitation. 3. Visually inspect the medium for any signs of precipitation after adding the compound. 4. Consider using a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies, which may be adapted for in vitro use with caution.[7]A clear, homogenous solution in the cell culture medium, leading to better availability for cellular uptake.
Binding to Serum Proteins 1. Reduce the serum concentration (e.g., from 10% to 5% or 2% FBS) during the labeling period, if compatible with your cell line. 2. Perform a dose-response experiment to determine the optimal concentration of 4-OI-13C5-1 in the presence of serum.Increased effective concentration of free 4-OI-13C5-1 available for cellular uptake.
Category 2: Cellular Factors
Potential Issue Troubleshooting Steps Expected Outcome
Low Cellular Uptake 1. Optimize the incubation time. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal labeling duration for your cell type. 2. Optimize the concentration of 4-OI-13C5-1. A typical starting range is 25-100 µM.[2][8][9][10][11] 3. Ensure cells are in a healthy, actively growing state. High cell density or poor cell health can reduce uptake.Increased intracellular levels of 4-OI-13C5-1 and its metabolites.
Low Esterase Activity 1. Confirm that your cell line expresses sufficient levels of intracellular esterases to hydrolyze the octyl ester of 4-OI.[12][13] This can be investigated through literature searches for your specific cell line or by using a general esterase activity assay. 2. If esterase activity is low, consider using a different cell-permeable itaconate derivative or directly using labeled itaconic acid, although its cell permeability is lower.Detectable levels of 13C5-itaconate in the cell lysate, indicating successful hydrolysis of the parent compound.
Cell Type Specificity 1. Be aware that different cell lines can have varying capacities for uptake and metabolism of exogenous compounds.[12][13] 2. If possible, test the incorporation in a cell line known to be responsive to 4-OI, such as macrophages (e.g., RAW264.7 or BMDMs), as a positive control.[10][14]Establishing a baseline for expected incorporation and confirming the viability of the experimental protocol.
Category 3: Analytical and Detection Issues (Mass Spectrometry)
Potential Issue Troubleshooting Steps Expected Outcome
Inefficient Extraction 1. Use a robust extraction protocol suitable for hydrophobic compounds. A common method is a biphasic extraction with methanol/chloroform/water.[15] 2. Ensure complete cell lysis to release intracellular metabolites. Sonication or freeze-thaw cycles can be employed.[15][16] 3. Optimize the extraction solvent and procedure for your specific cell type and analytical platform.Improved recovery of 4-OI-13C5-1 and its metabolites from the cell pellet.
Low Signal/High Background 1. Run a blank sample (matrix without the labeled compound) to identify background noise.[12] 2. Optimize the mass spectrometer settings (e.g., collision energy, cone voltage) for the specific m/z transitions of 4-OI-13C5-1 and itaconate-13C5. 3. Use high-purity solvents and clean labware to minimize chemical noise.[12]A clear distinction between the signal from the labeled compound and background noise, leading to more accurate quantification.
Matrix Effects 1. Matrix effects can suppress or enhance the ionization of the analyte.[17][18] 2. Prepare a standard curve in a matrix that closely matches your sample to account for these effects. 3. Consider using a stable isotope-labeled internal standard (if available and different from your tracer) for normalization.More accurate and reproducible quantification of the incorporated labeled compound.
Incorrect Data Analysis 1. Ensure you are correcting for the natural abundance of 13C isotopes in your data analysis software.[19] 2. Verify the mass-to-charge ratios (m/z) for the different isotopologues of 4-OI and itaconate.Accurate calculation of isotopic enrichment and fractional contribution.

Experimental Protocols

General Protocol for this compound Labeling in Cultured Cells
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. First, dilute the DMSO stock solution of 4-OI-13C5-1 in a small volume of medium, vortex well, and then add it to the bulk of the medium.

  • Labeling: Remove the old medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • For adherent cells, scrape them into a suitable volume of ice-cold PBS or directly lyse them on the plate with an appropriate extraction solvent.

  • Metabolite Extraction:

    • Perform a metabolite extraction using a method suitable for both hydrophobic and hydrophilic compounds, such as a methanol/chloroform/water extraction.

    • Briefly, add a cold methanol/water solution to the cell pellet, vortex, and sonicate.

    • Add cold chloroform, vortex vigorously, and centrifuge to separate the polar and non-polar phases.

    • Collect the desired phase(s) for analysis.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the isotopic enrichment of 4-Octyl itaconate and itaconate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 4-OI-13C5-1 Stock Solution (DMSO) C Prepare Labeling Medium A->C B Culture Cells to Desired Confluency D Incubate Cells with 4-OI-13C5-1 B->D C->D E Harvest and Quench Metabolism D->E F Metabolite Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Experimental workflow for this compound labeling.

signaling_pathway cluster_cell Cell OI This compound Itaconate Itaconate-13C5 OI->Itaconate Hydrolysis KEAP1 KEAP1 Itaconate->KEAP1 Alkylation (Inhibition) Esterases Intracellular Esterases Nrf2 Nrf2 KEAP1->Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Genes OI_ext Extracellular 4-OI-13C5-1 OI_ext->OI Cellular Uptake

Simplified signaling pathway of 4-Octyl itaconate.

troubleshooting_logic cluster_compound Compound Issues cluster_cell Cellular Issues cluster_analytical Analytical Issues Start Low Incorporation of 4-OI-13C5-1 Detected Solubility Check Solubility & Precipitation Start->Solubility Uptake Optimize Time & Concentration Start->Uptake Extraction Optimize Extraction Protocol Start->Extraction Stability Assess Stability in Media Solubility->Stability If soluble Serum Test Reduced Serum Stability->Serum If stable Esterase Verify Esterase Activity Uptake->Esterase If optimized Health Check Cell Health & Density Esterase->Health If active MS_Settings Tune MS Parameters Extraction->MS_Settings If efficient Data_Analysis Verify Data Processing MS_Settings->Data_Analysis If tuned

Troubleshooting logic for low 4-OI-13C5-1 incorporation.

References

Technical Support Center: Purity Assessment of 4-Octyl itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Octyl itaconate-13C5-1. It covers common questions regarding purity assessment, analytical methods, and potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected chemical purity?

A1: 4-Octyl itaconate is a cell-permeable derivative of itaconic acid, an anti-inflammatory metabolite.[1] The "-13C5-1" designation indicates that the itaconate backbone contains five Carbon-13 isotopes, making it a valuable tool for stable isotope tracing studies in metabolomics and pharmacokinetics.[2] The expected chemical purity for non-labeled 4-Octyl itaconate is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). For the isotopically labeled version, similar or higher chemical purity is expected, alongside high isotopic enrichment.

Q2: What are the primary analytical methods for assessing the purity of this compound?

A2: A combination of techniques is essential to confirm both chemical and isotopic purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating the main compound from any non-labeled or structurally different impurities.[]

  • Mass Spectrometry (MS), especially Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold-standard for determining isotopic enrichment.[2] It verifies the mass shift corresponding to the five 13C atoms and can quantify the percentage of the labeled compound versus its unlabeled counterpart.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful for confirming the precise location of the isotopic labels within the molecule's carbon skeleton.[2][6][7] It also serves as an excellent method for assessing chemical purity by identifying and quantifying impurities.

Q3: What are potential impurities I should be aware of during analysis?

A3: Impurities can originate from the synthesis process or degradation. Potential impurities for itaconic acid esters include:

  • Starting Materials: Unreacted itaconic acid or 1-octanol.

  • Isomers: Itaconic acid can isomerize to mesaconic acid or citraconic acid, especially under certain pH or thermal conditions. LC-MS/MS methods have been developed to separate these isomers.[8][9]

  • Byproducts: Side-products from the esterification reaction.

  • Degradation Products: Esters can be susceptible to hydrolysis. Improper storage can lead to degradation.[10]

Q4: How should this compound be properly stored and handled?

A4: Proper storage is critical to maintain purity.

  • Temperature: Store the compound at -20°C for long-term stability.[1]

  • Atmosphere: It is recommended to store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.[1]

  • Light: Protect from direct sunlight.

  • Handling: For preparing solutions, use high-purity solvents. DMSO is a common solvent for creating stock solutions.[1] Handle the material in accordance with good industrial hygiene and safety practices.[11]

Troubleshooting Common Analytical Issues

Q5: My HPLC chromatogram shows unexpected peaks or peak tailing. What could be the cause?

A5: This is a common issue in HPLC analysis. Consider the following causes and solutions:

  • Contamination: The extra peaks could be "ghost peaks" from a contaminated mobile phase, injector, or column. Ensure you are using high-purity water and solvents.[12]

  • Peak Tailing: This can be caused by interactions between the analyte and active sites on the column stationary phase, or by using a mobile phase with insufficient buffer capacity.[13] Using a high-purity silica (B1680970) column or adjusting the mobile phase pH can help.

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening. Try reducing the injection volume.[13]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[14]

Q6: My LC-MS results show low isotopic enrichment. What should I check?

A6: Low isotopic enrichment indicates a higher-than-expected presence of the unlabeled (M+0) compound.

  • Verify Integration: Ensure the peak integration for all isotopologues (M+0, M+1, ... M+5) is correct. High-resolution mass spectrometry (HRMS) is crucial for accurately distinguishing between isotopologue peaks.[4][15]

  • Check for Contamination: Cross-contamination with a non-labeled standard in the lab or on the instrument can dilute the labeled sample.

  • In-source H/D Exchange: While less common for 13C, be aware that hydrogen-deuterium exchange can sometimes occur in the ion source, affecting mass spectra for deuterated compounds.[4]

Quantitative Data Summary

Table 1: Typical Specifications for 4-Octyl itaconate

ParameterSpecificationMethodReference
Chemical Purity ≥98%HPLC
Appearance White to beige powderVisual
Molecular Weight 242.31 g/mol (unlabeled)MS
Storage Temperature -20°C-

Table 2: Example Analytical Method Parameters

MethodParameterDetailsReference
HPLC / UPLC Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[16][17]
Mobile Phase Gradient of water and methanol/acetonitrile with a buffer (e.g., formic acid)[16][17]
Flow Rate 0.6 mL/min[16][17]
Column Temp 50 °C[16][17]
Detection UV or MS[]
LC-MS/MS Ionization Mode Negative Ion Electrospray (ESI-)[8]
MRM Transitions Specific precursor-to-product ion transitions must be determined for this compound[17]

Experimental Protocols

Protocol 1: Chemical Purity Assessment by HPLC

  • Preparation of Mobile Phase: Prepare mobile phases using HPLC-grade solvents. For reversed-phase HPLC, a typical mobile phase system would be A) Water + 0.1% Formic Acid and B) Acetonitrile + 0.1% Formic Acid. Degas the mobile phases thoroughly.[18]

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., mobile phase or DMSO) to a known concentration (e.g., 1 mg/mL).

  • HPLC System Setup:

    • Install a suitable reversed-phase column (e.g., C18).

    • Equilibrate the column with the initial mobile phase composition for at least 20 column volumes or until a stable baseline is achieved.[18]

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Run a gradient elution method to separate the main compound from potential impurities.

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram to calculate the chemical purity.

Protocol 2: Isotopic Purity Verification by LC-MS

  • LC Separation: Use an HPLC or UPLC system as described above, coupled to a mass spectrometer. The chromatographic step separates the analyte from matrix components.

  • MS Detection:

    • Operate the mass spectrometer in full scan mode to identify the molecular ion cluster of this compound. The expected monoisotopic mass will be approximately 5 Daltons higher than the unlabeled compound.

    • Use a high-resolution mass spectrometer for accurate mass measurements and to resolve the isotopologue distribution.[5]

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled compound (M+0) and the fully labeled compound (M+5).

    • Calculate isotopic purity by comparing the peak area of the desired labeled compound (M+5) to the sum of the peak areas of all its isotopologues. Corrections for the natural abundance of isotopes in the molecule may be necessary for very high accuracy assessments.[5]

Protocol 3: Structural and Isotopic Positional Verification by NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition of Spectra:

    • Acquire a ¹H NMR spectrum to confirm the overall chemical structure and identify any proton-bearing impurities.

    • Acquire a quantitative ¹³C NMR spectrum. This is a direct method to observe the 13C-labeled positions.[6][7] The signals from the labeled carbons will be significantly enhanced.

  • Data Analysis:

    • In the ¹H NMR, check for the absence of unexpected signals and confirm the correct integration ratios.

    • In the ¹³C NMR, confirm that the signal enhancement occurs only at the expected five carbon positions of the itaconate backbone, verifying the positional integrity of the labels.[6]

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Prep Dissolve this compound in appropriate solvent HPLC HPLC Analysis (Chemical Purity) Prep->HPLC LCMS LC-MS Analysis (Isotopic Purity) Prep->LCMS NMR NMR Spectroscopy (Structural & Positional Purity) Prep->NMR Purity_Chem Chemical Purity ≥ 98%? HPLC->Purity_Chem Purity_Iso Isotopic Enrichment Correct? LCMS->Purity_Iso Purity_Pos Label Position Correct? NMR->Purity_Pos Purity_Chem->Purity_Iso Yes Troubleshoot Troubleshoot Experiment Purity_Chem->Troubleshoot No Purity_Iso->Purity_Pos Yes Purity_Iso->Troubleshoot No Final Compound Meets Specification Purity_Pos->Final Yes Purity_Pos->Troubleshoot No

Caption: General workflow for the comprehensive purity assessment of this compound.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak_shape Peak Shape Issues Start HPLC Problem Observed (e.g., Extra Peaks, Tailing) Pressure_Check Pressure High/Low/Fluctuating? Start->Pressure_Check Baseline_Check Baseline Noisy or Drifting? Start->Baseline_Check Peak_Shape_Check Peak Tailing or Fronting? Start->Peak_Shape_Check Check_Leaks Check for Leaks in Fittings & Pump Pressure_Check->Check_Leaks Yes Flush_Column Flush or Replace Column/Frits Check_Leaks->Flush_Column Leaks Fixed, Problem Persists Degas_Mobile_Phase Degas Mobile Phase Baseline_Check->Degas_Mobile_Phase Yes Contaminated_Solvent Prepare Fresh Mobile Phase Degas_Mobile_Phase->Contaminated_Solvent No Improvement Detector_Issue Check Detector Lamp Contaminated_Solvent->Detector_Issue No Improvement Adjust_Mobile_Phase Adjust Mobile Phase pH/ Buffer Strength Peak_Shape_Check->Adjust_Mobile_Phase Yes Reduce_Injection Reduce Injection Volume Adjust_Mobile_Phase->Reduce_Injection No Improvement Change_Solvent Match Sample Solvent to Mobile Phase Reduce_Injection->Change_Solvent No Improvement

Caption: Decision tree for troubleshooting common HPLC issues during purity analysis.

References

Interpreting mass shift data for 4-Octyl itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use and interpretation of mass shift data for 4-Octyl itaconate-13C5-1 in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A: this compound is a stable isotope-labeled version of 4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconic acid.[1][2][3] Itaconic acid is a metabolite produced in immune cells, particularly macrophages, and has anti-inflammatory properties.[4][5] 4-OI is used in research to study the effects of itaconate on cellular metabolism and signaling pathways, such as the activation of the Nrf2 pathway.[1][3][6] The 13C5-1 label means that five carbon atoms in the itaconate backbone and one carbon in the octyl chain have been replaced with the heavy isotope ¹³C. This labeled compound is primarily used as an internal standard for accurate quantification of unlabeled 4-OI in biological samples or as a tracer to follow its metabolic fate.[7]

Q2: What is the expected mass shift when using this compound?

A: The molecular formula of unlabeled 4-Octyl itaconate is C₁₃H₂₂O₄.[3] The 13C5-1 label introduces six ¹³C atoms in place of ¹²C atoms. Therefore, the labeled molecule will have a mass that is 6 Daltons (Da) higher than the unlabeled compound. When analyzing the data, you should look for a mass shift of +6 m/z units for the molecular ion.

Q3: Can I use this compound for both in vitro and in vivo experiments?

A: Yes, 4-Octyl itaconate is cell-permeable, making it suitable for in vitro studies with cell cultures.[1][2] It has also been used in in vivo animal models to study its effects on various diseases, including sepsis, acute lung injury, and autoimmune diseases.[2][5][8][9] The labeled version can be used in both settings to trace the molecule's distribution and metabolism.

Q4: How is 4-Octyl itaconate metabolized, and will this affect the interpretation of the mass shift?

A: 4-Octyl itaconate is a prodrug that is hydrolyzed by intracellular esterases to release itaconate and octanol.[5] If you are tracing the metabolic fate of the itaconate portion, you will be tracking the 13C5-labeled itaconate moiety as it is incorporated into other metabolites. The mass shift you observe will depend on how many of the five labeled carbons are retained in the downstream metabolites.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
No or low signal for this compound Degradation of the compound: Improper storage or handling can lead to degradation.- Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh working solutions for each experiment.[10] - Avoid repeated freeze-thaw cycles.[10]
Inefficient extraction: The compound may not be efficiently extracted from the biological matrix.- Optimize the extraction solvent and pH to match the physicochemical properties of 4-Octyl itaconate. - For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used.[10]
Poor ionization: The mass spectrometer source conditions may not be optimal for ionizing the molecule.- Adjust source parameters such as temperature, gas flow, and voltage to enhance ionization efficiency.
Unexpected mass shifts observed In-source fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer.- Soften the ionization conditions (e.g., lower the source temperature or fragmentor voltage). - Analyze the fragmentation pattern to identify characteristic product ions.
Metabolic transformation: The labeled compound is being metabolized, and you are detecting a labeled downstream metabolite.- Consult metabolic databases to identify potential metabolites of itaconate. - Perform tandem mass spectrometry (MS/MS) to elucidate the structure of the new peak.
Isotopic impurity: The labeled standard may contain impurities with different numbers of ¹³C atoms.- Check the certificate of analysis for the isotopic purity of the standard.[10] - Analyze the pure standard to confirm its isotopic distribution.
Poor chromatographic peak shape Adsorption to surfaces: The compound may be adsorbing to plasticware or the LC column.- Use low-adsorption tubes and vials. - Add a small amount of a competing agent to the mobile phase. - Test different LC columns with different stationary phases.
Inappropriate mobile phase: The pH or composition of the mobile phase may not be suitable.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Optimize the organic solvent gradient for better peak shape.

Data Presentation

Table 1: Expected m/z Values for Unlabeled and Labeled 4-Octyl Itaconate

Compound Molecular Formula Monoisotopic Mass (Da) [M+H]⁺ (m/z) [M-H]⁻ (m/z)
4-Octyl itaconateC₁₃H₂₂O₄242.1518243.1591241.1445
This compound¹³C₆¹²C₇H₂₂O₄248.1719249.1792247.1646

Note: The exact m/z values may vary slightly depending on the adduct formed and the calibration of the mass spectrometer.

Experimental Protocols

General Workflow for a Stable Isotope Labeling Experiment with this compound

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Introduce the this compound into the cell culture medium at the desired concentration and for the specified duration.

  • Sample Collection and Quenching:

    • Rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold solvent (e.g., 80% methanol) to the cells.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solvent and transfer to a microcentrifuge tube.

    • Lyse the cells using sonication or bead beating.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS method.

  • LC-MS Analysis:

    • Inject the sample onto a suitable liquid chromatography column (e.g., a C18 column for reversed-phase chromatography).

    • Separate the metabolites using an appropriate gradient of mobile phases.

    • Analyze the eluting compounds with a high-resolution mass spectrometer capable of resolving the labeled and unlabeled species.[11]

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of both unlabeled and labeled 4-Octyl itaconate and its potential metabolites.

    • Integrate the peak areas to determine the abundance of each species.

    • Calculate the extent of labeling and the flux through metabolic pathways.

Visualizations

G Workflow for this compound Experiment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture & Treatment with 4-OI-13C5-1 quenching 2. Quenching Metabolism cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction prep_ms 4. Sample Preparation for LC-MS extraction->prep_ms lcms 5. LC-MS Analysis prep_ms->lcms data_analysis 6. Data Interpretation lcms->data_analysis

Caption: A general workflow for conducting a stable isotope labeling experiment.

G Troubleshooting Mass Shift Data start Mass Shift Data Interpretation Issue q1 Is the expected +6 Da shift for the parent ion present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there other unexpected mass shifts? a1_yes->q2 check_extraction Check sample extraction and instrument sensitivity. a1_no->check_extraction check_standard Verify isotopic purity of the standard. a1_no->check_standard a2_yes Investigate potential metabolites or in-source fragments. q2->a2_yes Yes a2_no Proceed with quantification. q2->a2_no No

Caption: A decision tree for troubleshooting common mass shift data issues.

G Nrf2 Activation by 4-Octyl Itaconate cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Four_OI 4-Octyl Itaconate Keap1 Keap1 Four_OI->Keap1 Alkylates Cysteine Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates ARE ARE Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Simplified signaling pathway of Nrf2 activation by 4-Octyl Itaconate.

References

Validation & Comparative

A Comparative Guide to 4-Octyl Itaconate and its Stable Isotope Labeled Analog, 4-Octyl Itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between unlabeled 4-Octyl itaconate (4-OI) and its stable isotope-labeled counterpart, 4-Octyl itaconate-13C5-1. The primary distinction lies not in their biological activity, which is chemically identical, but in their applications in experimental research. Unlabeled 4-OI is utilized to investigate its physiological and pathological effects, while 4-OI-13C5-1 serves as a tracer to elucidate the metabolic fate and quantify the distribution of the compound in biological systems.

Core Applications and Performance

4-Octyl itaconate is a cell-permeable derivative of itaconate, a metabolite produced in mammalian immune cells that has emerged as a key regulator of inflammation and metabolism.[1] Due to its ability to modulate immune responses, 4-OI is extensively studied for its therapeutic potential in a range of inflammatory diseases.[2][3][4][5]

This compound is chemically identical to 4-OI, with the exception that five of its carbon atoms have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling does not alter its biological activity but allows it to be distinguished from the naturally abundant (12C) unlabeled compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This makes it an invaluable tool for metabolic tracing and precise quantification in complex biological samples.[8][9]

The following table summarizes the key characteristics and primary applications of each compound.

Feature4-Octyl Itaconate (Unlabeled)This compound
Primary Function Therapeutic agent, research tool to study biological effectsMetabolic tracer, internal standard for quantification
Key Application Investigating anti-inflammatory and metabolic regulatory effects in vitro and in vivo.[5][10][11]Tracing metabolic fate, metabolic flux analysis, and pharmacokinetic studies.[8][12][]
Detection Method Dependent on the specific assay (e.g., ELISA for downstream cytokine effects, Western blot for protein expression)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][12]
Experimental Readout Phenotypic changes, cell signaling modulation, changes in protein/gene expression.[10][14]Isotope enrichment in downstream metabolites, precise quantification of compound levels.[12][15]
Key Advantage Directly assesses the biological and potential therapeutic effects of the compound.Enables precise tracking and quantification of the compound and its metabolites within a biological system.[6][9]

Signaling Pathways and Mechanism of Action

4-Octyl itaconate exerts its biological effects by modulating several key signaling pathways. As a potent electrophile, it can directly modify cysteine residues on proteins, leading to the activation of the Nrf2 antioxidant response pathway and inhibition of inflammatory pathways such as the NLRP3 inflammasome and STING signaling.[14][16][17][18]

Below is a diagram illustrating the primary signaling pathways modulated by 4-Octyl itaconate.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus 4OI_unlabeled 4-Octyl Itaconate Itaconate Itaconate 4OI_unlabeled->Itaconate Hydrolysis 4OI_labeled This compound 4OI_labeled->Itaconate Hydrolysis KEAP1 KEAP1 Itaconate->KEAP1 Alkylates STING STING Itaconate->STING Alkylates & Inhibits NLRP3 NLRP3 Inflammasome Itaconate->NLRP3 Inhibits AMPK AMPK Itaconate->AMPK Activates Nrf2 Nrf2 KEAP1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Inflammation Inflammation STING->Inflammation NLRP3->Inflammation Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Signaling pathways modulated by 4-Octyl Itaconate.

Experimental Protocols

The key experimental distinction between unlabeled 4-OI and 4-OI-13C5-1 is evident in metabolic tracing studies. Below is a representative protocol for a cell-based assay to track the metabolic fate of 4-Octyl itaconate.

Objective: To determine the intracellular conversion of this compound to itaconate and its incorporation into downstream metabolites in macrophages.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the media with fresh media containing either unlabeled 4-OI (e.g., 125 µM) as a control or 4-OI-13C5-1 (125 µM) for the experimental group. A vehicle control (e.g., DMSO) should also be included. For inflammatory conditions, cells can be co-treated with LPS (e.g., 100 ng/mL).

  • Incubation: Incubate the cells for a defined time course (e.g., 4, 8, and 24 hours).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge at high speed to pellet protein and cell debris.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using an LC-MS system.

    • Use a chromatographic method optimized for the separation of organic acids.

    • The mass spectrometer should be operated in negative ion mode to detect itaconate and related metabolites.

    • Monitor for the mass-to-charge ratio (m/z) of unlabeled itaconate and 13C5-labeled itaconate.

  • Data Analysis:

    • Quantify the peak areas for both the unlabeled and 13C5-labeled itaconate and other identified metabolites.

    • Calculate the percentage of the itaconate pool that is derived from the administered 4-OI-13C5-1 to determine the rate of hydrolysis and metabolic flux.

The following diagram outlines a typical workflow for a comparative experiment utilizing both labeled and unlabeled 4-Octyl itaconate.

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation Cell_Culture RAW 264.7 Macrophage Culture Group1 Group 1: Unlabeled 4-OI Cell_Culture->Group1 Group2 Group 2: 4-OI-13C5-1 Cell_Culture->Group2 Group3 Group 3: Vehicle Control Cell_Culture->Group3 Phenotypic_Assay Phenotypic Assays (e.g., Cytokine ELISA) Group1->Phenotypic_Assay Metabolite_Extraction Metabolite Extraction Group2->Metabolite_Extraction Group3->Phenotypic_Assay Biological_Effect Assess Biological Effect Phenotypic_Assay->Biological_Effect LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Metabolic_Flux Determine Metabolic Fate & Flux LCMS_Analysis->Metabolic_Flux

Caption: Workflow for a comparative study of labeled and unlabeled 4-OI.

Conclusion

References

Comparing 4-Octyl itaconate-13C5-1 with other itaconate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Octyl Itaconate-13C5-1 and Other Itaconate Esters for Immunomodulatory Research

For researchers and drug development professionals exploring the therapeutic potential of itaconate and its derivatives, understanding the nuanced differences between the available analogs is critical. This guide provides an objective comparison of this compound and other commonly used itaconate esters, namely Dimethyl itaconate (DI) and 4-Ethyl itaconate (4-EI). The focus is on their performance in modulating immune responses, supported by experimental data.

Introduction to Itaconate and its Esters

Itaconate is a metabolite produced by myeloid cells during inflammation that has emerged as a key immunomodulatory molecule. However, its therapeutic application is limited by poor cell permeability. To overcome this, cell-permeable ester derivatives have been developed. 4-Octyl itaconate (4-OI) is a widely used derivative, and its stable isotope-labeled counterpart, this compound, serves as a tracer or internal standard for quantitative analyses in research settings.[1][2] This guide will focus on the biological activities of the non-labeled itaconate esters.

Other itaconate esters, such as Dimethyl itaconate (DI) and 4-Ethyl itaconate (4-EI), have also been synthesized to investigate the immunomodulatory functions of itaconate.[3] These esters exhibit distinct metabolic, electrophilic, and immunological properties.[4][5][6][7][8]

Comparative Analysis of Itaconate Esters

The choice of an itaconate ester for research can significantly impact experimental outcomes. Key differences in their cellular uptake, metabolism, and mechanism of action are summarized below.

Cellular Uptake and Metabolism

A crucial distinction among itaconate esters is their fate within the cell. Studies have shown that neither 4-OI nor DI are significantly converted into intracellular itaconate in macrophages.[4][5][7][8] In contrast, 4-EI can be partially hydrolyzed to yield small amounts of intracellular itaconate, while itaconic acid itself is readily taken up by macrophages.[4][6]

Table 1: Cellular Uptake and Conversion to Intracellular Itaconate

CompoundCell PermeabilityConversion to Intracellular Itaconate
4-Octyl itaconate (4-OI) HighNot significant[4][5][7][8]
Dimethyl itaconate (DI) HighNot significant[4][5][7][8]
4-Ethyl itaconate (4-EI) HighLow[4][6]
Itaconic Acid LowN/A (readily taken up)[4][5][7][8]
Immunomodulatory Effects

The immunomodulatory effects of itaconate esters are primarily linked to their electrophilicity and ability to alkylate cysteine residues on target proteins. 4-OI and DI are more potent electrophiles compared to itaconate and 4-EI.[5][7][8][9] This difference in reactivity leads to divergent effects on inflammatory signaling pathways.

Table 2: Comparison of Immunomodulatory Activities

Activity4-Octyl itaconate (4-OI)Dimethyl itaconate (DI)4-Ethyl itaconate (4-EI)Itaconic Acid
Nrf2 Activation Strong activator[9][10]Strong activator[9]WeakModerate
STING Pathway Inhibition Inhibits STING phosphorylation[11]Not explicitly statedNot explicitly statedInhibits STING activation[11]
NLRP3 Inflammasome Inhibits activation[12]Inhibits activationNot explicitly statedInhibits activation
Pro-inflammatory Cytokine Production (IL-6, pro-IL-1β) Inhibition[4][5][7][8]Inhibition[4][5][7][8]Minimal effect[4][6]Minimal effect on pro-IL-1β, suppresses IL-1β secretion[4][5][7][8]
Type I Interferon (IFN-β) Production Inhibition[5][7][8][9]Inhibition[5][7][8][9]Not explicitly statedEnhancement[5][7][8]

Signaling Pathways and Mechanisms of Action

The differential effects of itaconate esters can be attributed to their distinct interactions with key signaling pathways.

Nrf2 Activation Pathway

4-OI and DI are potent activators of the transcription factor Nrf2, a master regulator of the antioxidant response.[9] They achieve this by alkylating cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus.[10]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI_DI 4-Octyl Itaconate (4-OI) or Dimethyl Itaconate (DI) Cysteine_Alkylation Cysteine Alkylation 4-OI_DI->Cysteine_Alkylation Keap1 Keap1 Keap1->Cysteine_Alkylation Nrf2 Nrf2 Nrf2_Release Nrf2 Release Nrf2->Nrf2_Release Cysteine_Alkylation->Nrf2_Release Inhibits Keap1 Nrf2_n Nrf2 Nrf2_Release->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene_Expression Anti-inflammatory & Antioxidant Gene Expression ARE->Gene_Expression

Nrf2 activation by 4-OI and DI.
STING Signaling Pathway

4-OI has been shown to inhibit the activation of the STING (Stimulator of Interferon Genes) signaling pathway, which is a key component of the innate immune response to cyclic dinucleotides. 4-OI achieves this by directly alkylating cysteine residues on STING, thereby preventing its phosphorylation and downstream signaling.[11]

STING_Inhibition cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA dsDNA dsDNA->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 4-OI 4-Octyl Itaconate (4-OI) 4-OI->STING Alkylates Cysteine Residues IRF3 IRF3 TBK1->IRF3 IFN-I Type I Interferons IRF3->IFN-I

Inhibition of STING signaling by 4-OI.

Experimental Protocols

The following are generalized protocols for in vitro experiments based on common practices in the cited literature. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

In Vitro Macrophage Stimulation

This protocol describes the treatment of macrophages with itaconate esters followed by stimulation to induce an inflammatory response.

Experimental_Workflow Start Start Cell_Culture Culture macrophages (e.g., BMDMs, THP-1) Start->Cell_Culture Pre-treatment Pre-treat with Itaconate Ester (e.g., 4-OI, DI, 4-EI) for 2-4 hours Cell_Culture->Pre-treatment Stimulation Stimulate with LPS or other immune agonist for 6-24 hours Pre-treatment->Stimulation Analysis Analyze endpoints: - Cytokine secretion (ELISA) - Protein expression (Western Blot) - Gene expression (qPCR) Stimulation->Analysis End End Analysis->End

General workflow for in vitro experiments.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages).

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

  • Itaconate esters (4-OI, DI, 4-EI) dissolved in a suitable solvent (e.g., DMSO).

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Reagents for analysis (ELISA kits, antibodies for Western blotting, primers for qPCR).

Procedure:

  • Cell Seeding: Seed macrophages in appropriate culture plates at a desired density.

  • Pre-treatment: Pre-treat the cells with various concentrations of the itaconate ester for 2 to 4 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the culture medium and incubate for a specified period (e.g., 6 hours for gene expression, 24 hours for cytokine secretion).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

  • Analysis:

    • Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using ELISA.

    • Protein Expression: Analyze the expression of target proteins (e.g., Nrf2, Keap1, phosphorylated STING) by Western blotting.

    • Gene Expression: Measure the mRNA levels of target genes by qPCR.

Conclusion

The choice between 4-Octyl itaconate, Dimethyl itaconate, and 4-Ethyl itaconate for immunomodulatory research depends on the specific scientific question being addressed.

  • 4-Octyl itaconate (and its 13C5-1 labeled form for tracing) and Dimethyl itaconate are potent electrophiles that strongly activate the Nrf2 pathway and inhibit pro-inflammatory cytokine and type I interferon production. They act as mimetics of some of itaconate's anti-inflammatory effects but are not converted to intracellular itaconate and have distinct effects on type I interferon signaling.

  • 4-Ethyl itaconate is a less potent electrophile and is partially converted to intracellular itaconate, making it a useful tool to study the effects of low levels of intracellular itaconate.

Researchers should carefully consider these differences when designing experiments and interpreting results. The use of this compound is particularly valuable for studies requiring precise quantification and tracing of the compound's metabolic fate and distribution.

References

Validation of 4-Octyl Itaconate-13C5-1 as a Novel Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for 4-Octyl Itaconate-13C5-1, a novel stable isotope-labeled metabolic tracer. It offers a comparative analysis against established tracers, supported by hypothetical experimental data, and details the methodologies required for its validation. This document is intended to serve as a practical resource for researchers interested in utilizing this tracer to investigate itaconate metabolism and its role in inflammatory and metabolic diseases.

Introduction to 4-Octyl Itaconate and Metabolic Tracing

Itaconate is a metabolite derived from the Krebs cycle that has emerged as a key regulator of immune responses and inflammation.[1][2] Its cell-permeable derivative, 4-octyl itaconate (4-OI), is widely used to study the effects of itaconate in various cellular models.[2][3][4] To accurately trace the metabolic fate of 4-OI and its downstream effects, the use of a stable isotope-labeled version, such as this compound, is essential. This allows for precise tracking and quantification of its incorporation into various metabolic pathways.

The validation of a new metabolic tracer is a critical process to ensure the accuracy and reliability of experimental results.[5] This guide outlines a series of validation experiments and compares the expected performance of this compound with that of two widely used metabolic tracers: [U-13C]-Glucose and [U-13C]-Glutamine.

Comparative Analysis of Metabolic Tracers

The selection of a metabolic tracer depends on the specific biological question and pathway being investigated. While glucose and glutamine are fundamental for studying central carbon metabolism, this compound offers a unique tool to specifically probe the downstream pathways and cellular impact of itaconate.

Parameter This compound [U-13C]-Glucose [U-13C]-Glutamine
Primary Pathway Traced Itaconate metabolism, downstream effects on Krebs cycle, glycolysis, and inflammatory pathways.Glycolysis, Pentose Phosphate Pathway, Krebs Cycle (via acetyl-CoA).Krebs Cycle (anaplerosis), amino acid metabolism.
Cell Permeability High (due to octyl ester).[2]High (facilitated diffusion via glucose transporters).High (transported by amino acid transporters).
Metabolic Incorporation Rate Dependent on cell type and metabolic state; expected to be rapid in activated macrophages.Rapid and widespread in most cell types.Rapid, particularly in highly proliferative cells.
Specificity High for itaconate-related pathways.Broad, traces central carbon metabolism.Broad, traces nitrogen and carbon metabolism.
Potential for Metabolic Perturbation May exert anti-inflammatory effects.[1][6]Minimal at physiological concentrations.Minimal at physiological concentrations.

Experimental Validation Protocols

The following protocols describe the key experiments for validating this compound as a metabolic tracer.

Cell Permeability and Uptake Assay

Objective: To confirm the uptake of this compound into the cell and its intracellular conversion to itaconate-13C5.

Methodology:

  • Culture murine bone marrow-derived macrophages (BMDMs) in 6-well plates.

  • Treat cells with 50 µM this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract intracellular metabolites using a cold 80% methanol (B129727) solution.

  • Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentrations of this compound and itaconate-13C5.

Metabolic Fate and Isotope Incorporation Analysis

Objective: To trace the incorporation of the 13C label from this compound into downstream metabolites of the Krebs cycle.

Methodology:

  • Culture BMDMs and stimulate with lipopolysaccharide (LPS) to induce an inflammatory state and upregulate itaconate metabolism.

  • Introduce 50 µM of this compound, [U-13C]-Glucose, or [U-13C]-Glutamine to separate sets of wells and incubate for 4 hours.

  • Extract intracellular metabolites as described in the permeability assay.

  • Perform LC-MS analysis to determine the isotopologue distribution in key Krebs cycle intermediates such as succinate, malate, and citrate.

Assessment of Metabolic Perturbation

Objective: To evaluate the impact of this compound on cellular metabolism compared to unlabeled 4-OI.

Methodology:

  • Culture BMDMs and treat with either unlabeled 4-OI or this compound at the same concentration (50 µM).

  • After a 4-hour incubation, measure key metabolic parameters such as oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

  • Compare the results between the labeled and unlabeled treatments to ensure the isotope label does not significantly alter the metabolic effects of the compound.

Quantitative Data Summary

The following tables present hypothetical data from the validation experiments, illustrating the expected performance of this compound.

Table 1: Intracellular Concentrations of Tracers and Key Metabolites (µM)

Tracer (50 µM) Intracellular 4-OI-13C5 Intracellular Itaconate-13C5
This compound 15.2 ± 1.832.5 ± 3.1

Table 2: 13C Label Incorporation into Krebs Cycle Intermediates (%)

Tracer Succinate (M+4) Malate (M+4) Citrate (M+4)
This compound 8.5 ± 0.95.2 ± 0.63.1 ± 0.4
[U-13C]-Glucose 45.3 ± 4.240.1 ± 3.855.7 ± 5.1
[U-13C]-Glutamine 60.8 ± 5.558.2 ± 5.348.9 ± 4.6

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental procedures involved in the validation of this compound.

Itaconate_Metabolic_Pathway cluster_krebs Krebs Cycle cluster_itaconate Itaconate Pathway cluster_tracer Tracer Application Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate IDH Succinyl_CoA Succinyl_CoA a_Ketoglutarate->Succinyl_CoA OGDH Succinate Succinate Succinyl_CoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA SCS 4-OI-13C5-1 This compound 4-OI-13C5-1->Itaconate Cellular Esterases

Caption: Metabolic fate of this compound.

Experimental_Workflow A Cell Culture (e.g., BMDMs) B Tracer Incubation (4-OI-13C5-1) A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Data Analysis (Isotopologue Distribution) D->E

Caption: Workflow for metabolic tracer validation.

Signaling_Pathway cluster_effects Anti-inflammatory Effects Itaconate Itaconate SDH Succinate Dehydrogenase (Inhibition) Itaconate->SDH Nrf2 Nrf2 Activation Itaconate->Nrf2 Inflammation Reduced Inflammation SDH->Inflammation Nrf2->Inflammation 4-OI 4-Octyl Itaconate 4-OI->Itaconate Intracellular Conversion

Caption: Anti-inflammatory signaling of itaconate.

Conclusion

The validation of this compound as a metabolic tracer is a crucial step towards advancing our understanding of itaconate's role in health and disease. The experimental framework and comparative data presented in this guide provide a solid foundation for researchers to confidently employ this novel tool. By enabling the precise tracking of itaconate's metabolic fate, this compound holds the potential to unlock new insights into inflammatory processes and pave the way for novel therapeutic strategies.

References

Cross-validation of 4-Octyl itaconate-13C5-1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Octyl Itaconate (4-OI), a key immunomodulatory agent, with its primary alternative, Dimethyl Itaconate (DMI). The information presented is based on experimental data from preclinical studies to assist researchers in selecting the appropriate compound for their investigations. The isotopically labeled variant, 4-Octyl itaconate-13C5-1, is functionally equivalent to 4-OI and is utilized in metabolic tracing studies to elucidate the metabolic fate of the itaconate backbone.

Performance Comparison: 4-Octyl Itaconate vs. Dimethyl Itaconate

Both 4-Octyl Itaconate and Dimethyl Itaconate are cell-permeable derivatives of itaconate, designed to overcome the poor cell permeability of itaconic acid itself.[1] They are widely used to study the anti-inflammatory and immunomodulatory effects of itaconate in various in vitro and in vivo models.[2] While both compounds share the ability to activate the Nrf2 pathway, a key regulator of antioxidant and anti-inflammatory responses, their potency and off-target effects can differ.[3][4]

Feature4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DMI)References
Primary Mechanism Potent activator of the Nrf2 signaling pathway. Also inhibits GAPDH, impacting cellular metabolism.Activates the Nrf2 signaling pathway.[5][6][7]
Potency Generally considered more potent in Nrf2 activation compared to DMI.Effective Nrf2 activator, but may require higher concentrations than 4-OI for similar effects.[3]
Cell Permeability High cell permeability due to the octyl ester group.High cell permeability due to the methyl ester groups.[1]
Anti-inflammatory Effects Broad anti-inflammatory effects demonstrated in various models, including sepsis, neuroinflammation, and autoimmune diseases.Exhibits significant anti-inflammatory and immunomodulatory properties, particularly in models of neuroinflammation like experimental autoimmune encephalomyelitis (EAE).[4][8][9]
Reported Side Effects / Considerations Can exhibit Nrf2-independent effects. Differences in effects compared to endogenous itaconate have been noted.Can induce both pro- and anti-inflammatory responses depending on the context and duration of exposure.[9][10]

Experimental Protocols

In Vitro Macrophage Polarization and Cytokine Analysis

This protocol describes the treatment of macrophages with 4-OI or DMI to assess their impact on inflammatory responses induced by lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs)

  • DMEM or RPMI-1640 culture medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 4-Octyl Itaconate (4-OI)

  • Dimethyl Itaconate (DMI)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding: Seed macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 4-OI or DMI (e.g., 25, 50, 100, 200 µM) for 2 hours. A vehicle control (DMSO) should be included.[11]

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[11]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

Nrf2 Activation Assay

This protocol outlines a method to determine the activation of the Nrf2 transcription factor in response to treatment with 4-OI or DMI.

Materials:

  • Hepatocytes or other suitable cell line

  • Nuclear extraction kit

  • Nrf2 Transcription Factor Assay Kit (colorimetric or chemiluminescent)

  • 4-Octyl Itaconate (4-OI)

  • Dimethyl Itaconate (DMI)

Procedure:

  • Cell Treatment: Treat cells with 4-OI or DMI at desired concentrations for a specified time (e.g., 4 hours).[12]

  • Nuclear Extraction: Harvest the cells and perform nuclear extraction using a commercial kit to isolate nuclear proteins.

  • Nrf2 Binding Assay: Use an Nrf2 Transcription Factor Assay Kit to quantify the binding of active Nrf2 to its consensus DNA binding site. Follow the manufacturer's protocol for the specific kit.[13][14] This typically involves incubating the nuclear extracts in wells coated with the Nrf2 consensus sequence, followed by detection with a specific primary antibody against activated Nrf2 and a labeled secondary antibody.

  • Data Analysis: Measure the absorbance or luminescence to determine the level of Nrf2 activation.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways and experimental workflows described in this guide.

G 4-Octyl Itaconate (4-OI) Mechanism of Action cluster_0 Nrf2 Activation Pathway cluster_1 Glycolysis Inhibition Pathway 4-OI 4-OI Keap1 Keap1 4-OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Promotes Transcription 4-OI_gly 4-OI GAPDH GAPDH 4-OI_gly->GAPDH Alkylates Cysteine 22 Glycolysis Glycolysis GAPDH->Glycolysis Inhibits Inflammation Inflammation Glycolysis->Inflammation Reduces Pro-inflammatory State

Caption: Mechanisms of 4-Octyl Itaconate action.

G In Vitro Anti-inflammatory Assay Workflow Seed Macrophages Seed Macrophages Pre-treat with 4-OI/DMI Pre-treat with 4-OI/DMI Seed Macrophages->Pre-treat with 4-OI/DMI Stimulate with LPS Stimulate with LPS Pre-treat with 4-OI/DMI->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Cytokine ELISA Cytokine ELISA Collect Supernatant->Cytokine ELISA Analyze Results Analyze Results Cytokine ELISA->Analyze Results

Caption: Workflow for assessing anti-inflammatory effects.

References

A Comparative Guide to 4-Octyl Itaconate and Dimethyl Itaconate in Immune Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunometabolite itaconate has emerged as a key regulator of the immune response, and its derivatives, 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DMI), are gaining significant attention as potential therapeutic agents. Both are cell-permeable analogs designed to mimic the effects of endogenous itaconate, yet they exhibit distinct molecular behaviors and immunomodulatory profiles. This guide provides an objective comparison of 4-OI and DMI, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies in immune modulation and drug development.

At a Glance: Key Differences and Similarities

Feature4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DMI)
Primary Mechanism Potent activator of the Nrf2 antioxidant pathway through direct alkylation of KEAP1.[1][2][3][4]Activates Nrf2 and also exhibits Nrf2-independent anti-inflammatory effects.[5][6][7]
Electrophilicity Moderate thiol reactivity.[2]Highly reactive Michael acceptor with greater thiol reactivity than 4-OI.[2]
Intracellular Conversion Can be hydrolyzed by cellular esterases to release itaconate.[2]Not significantly converted to intracellular itaconate.[7]
Key Molecular Targets KEAP1, STING, IKKβ.[1][8][9]IKKβ, ATF3.
Reported Effects Strong anti-inflammatory and antioxidant responses, inhibition of pro-inflammatory cytokines (IL-1β, IL-6, IL-12), modulation of Type I Interferon response.[2][7][10]Inhibition of pro-inflammatory cytokines (IL-6, TNF-α), potential for both pro- and anti-inflammatory effects depending on context.[5][11]

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize quantitative data from various studies, highlighting the differential effects of 4-OI and DMI on key immunological parameters.

Table 1: Nrf2 Activation

CompoundAssayCell TypeConcentrationFold Induction of Nrf2 Target Gene (NQO1)Reference
4-Octyl ItaconateNQO1 Inducer BioassayHepa1c1c7 cells2 µM (CD value)2-fold[2]
Dimethyl ItaconateNQO1 Inducer BioassayHepa1c1c7 cells6.5 µM (CD value)2-fold
4-Octyl ItaconateReal-time PCRBone Marrow-Derived Macrophages (BMDMs)320 µM~4-fold[12]
Dimethyl ItaconateReal-time PCRBone Marrow-Derived Macrophages (BMDMs)Not specifiedNot specified

CD value: Concentration required to double the specific enzyme activity of NQO1.

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell TypeStimulantIC50 / % InhibitionReference
4-Octyl ItaconateIL-1βBone Marrow-Derived Dendritic Cells (BMDCs)R837 + ATPIC50 ~300 µM[12]
Dimethyl ItaconateIL-1βBone Marrow-Derived Dendritic Cells (BMDCs)R837 + ATPLess potent than 4-OI[12]
4-Octyl ItaconateIL-12a, TNF-α, IL-6, IL-1β (mRNA)Bone Marrow-Derived Macrophages (BMDCs)LPS (100 ng/mL)Significant reduction at 250 µM[10]
Dimethyl ItaconateIL-6RAW264.7 cellsLPSSignificant inhibition[13]
Dimethyl ItaconateTNF-αHuman epithelial cellsTNF-αDose-dependent inhibition[11]

Signaling Pathways and Mechanisms of Action

Both 4-OI and DMI exert their immunomodulatory effects by targeting key signaling pathways involved in inflammation and oxidative stress.

Nrf2/KEAP1 Pathway Activation

A primary mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ub Ub->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Activates transcription 4OI_DMI 4-OI / DMI 4OI_DMI->KEAP1

Caption: Nrf2 pathway activation by 4-OI and DMI.

Under basal conditions, KEAP1 targets Nrf2 for proteasomal degradation. 4-OI and DMI, being electrophilic, can directly alkylate cysteine residues on KEAP1.[1][2][3][4] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent transcription of antioxidant and anti-inflammatory genes.[14][15]

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central driver of pro-inflammatory gene expression. Both 4-OI and DMI have been shown to inhibit this pathway, albeit through potentially different primary mechanisms.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex IKKbeta IKKβ IkB IκBα IKKbeta->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_n->Proinflammatory_Genes Activates transcription DMI_4OI DMI / 4-OI DMI_4OI->IKKbeta Alkylates Cys179

Caption: NF-κB pathway inhibition by 4-OI and DMI.

Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. DMI has been shown to directly alkylate cysteine 412 in IKKβ, inhibiting its autophosphorylation and activation.[11] Similarly, 4-OI can alkylate cysteine 179 of IKKβ, thereby suppressing NF-κB activation.

Experimental Protocols

Nrf2 Activation Assay

Objective: To determine the potency of 4-OI and DMI in activating the Nrf2 pathway.

Methodology:

  • Cell Culture: Murine hepatoma (Hepa1c1c7) cells or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of 4-OI or DMI for a specified period (e.g., 24-48 hours).

  • NQO1 Activity Assay (for Hepa1c1c7 cells):

    • Cells are lysed, and the protein concentration is determined.

    • NQO1 enzyme activity in the cell lysates is measured using a colorimetric or fluorometric assay that detects the reduction of a specific substrate.

    • The concentration of the compound that doubles the NQO1 activity (CD value) is calculated.

  • Quantitative PCR (for BMDMs):

    • RNA is extracted from the treated cells and reverse-transcribed to cDNA.

    • The expression of Nrf2 target genes, such as Nqo1 and Hmox1, is quantified using real-time PCR, with a housekeeping gene for normalization.

  • Western Blotting:

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).

Macrophage Stimulation and Cytokine Measurement

Objective: To compare the inhibitory effects of 4-OI and DMI on pro-inflammatory cytokine production in macrophages.

Methodology:

  • Cell Culture: Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) are cultured.

  • Pre-treatment: Cells are pre-treated with various concentrations of 4-OI or DMI for a defined period (e.g., 1-4 hours).

  • Stimulation: Macrophages are stimulated with a pro-inflammatory agent, such as Lipopolysaccharide (LPS; 100 ng/mL), for a specified duration (e.g., 4-24 hours).

  • Cytokine Measurement:

    • ELISA: The concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Intracellular Cytokine Staining (ICS) and Flow Cytometry: For intracellular cytokine detection, a protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of stimulation. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest and analyzed by flow cytometry.

    • Quantitative PCR: RNA is extracted from the cells to measure the mRNA expression levels of cytokine genes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the impact of 4-OI and DMI on cytokine production in macrophages.

Experimental_Workflow Start Start Cell_Culture Culture Macrophages (e.g., BMDMs) Start->Cell_Culture Pre-treatment Pre-treat with 4-OI or DMI Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate (4-24h) Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Supernatant_Collection Collect Supernatant Endpoint_Analysis->Supernatant_Collection Cell_Lysis Lyse Cells Endpoint_Analysis->Cell_Lysis ICS Intracellular Cytokine Staining Endpoint_Analysis->ICS ELISA ELISA for Secreted Cytokines Supernatant_Collection->ELISA qPCR qPCR for Cytokine mRNA Cell_Lysis->qPCR Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry End End ELISA->End qPCR->End Flow_Cytometry->End

Caption: Workflow for macrophage cytokine analysis.

Conclusion

Both 4-Octyl Itaconate and Dimethyl Itaconate are valuable tools for studying the immunomodulatory roles of itaconate. However, their distinct chemical properties and mechanisms of action necessitate careful consideration in experimental design. 4-OI appears to be a more potent and direct activator of the Nrf2 pathway and can be intracellularly converted to itaconate, making it a suitable surrogate for studying endogenous itaconate functions. DMI, with its higher electrophilicity and Nrf2-independent effects, offers an alternative for exploring broader mechanisms of electrophilic stress in immune cells. The choice between these two derivatives will ultimately depend on the specific research question and the signaling pathways of interest. This guide provides a foundational framework to inform this decision-making process for researchers in the field of immunology and drug discovery.

References

Navigating the Metabolic Maze: A Comparative Guide to Isotopic Enrichment Analysis of 4-Octyl Itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the immunometabolic signaling of itaconate, the choice of a reliable isotopic tracer is paramount. This guide provides an objective comparison of 4-Octyl itaconate-13C5-1 and its alternatives for tracing intracellular itaconate metabolism, supported by available experimental insights and detailed methodologies.

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, a key immunomodulatory metabolite produced during inflammatory responses. To trace its metabolic fate, isotopically labeled versions such as this compound are employed. This guide examines the utility of this compound in comparison to other potential tracers, focusing on their efficiency in delivering and reporting on intracellular itaconate metabolism.

Performance Comparison of Itaconate Tracers

The ideal isotopic tracer for intracellular itaconate metabolism should readily cross the cell membrane and be efficiently converted to itaconate, allowing for accurate tracking of its downstream metabolic pathways. Here, we compare this compound with its primary alternatives: Itaconic acid-13C5 and Dimethyl itaconate-13C.

TracerCell PermeabilityIntracellular Conversion to ItaconateKey Considerations
This compound HighConflicting reports exist. Some studies suggest it is hydrolyzed to itaconate intracellularly, while others indicate it may not be.The octyl ester group enhances cell uptake. However, the efficiency of its conversion to itaconate is a critical and debated factor for its use as a direct tracer of endogenous itaconate metabolism.
Itaconic acid-13C5 LowN/A (Already in itaconate form)Due to its polar nature, high extracellular concentrations are required for cellular uptake, which may not be physiologically relevant and can have off-target effects.
Dimethyl itaconate-13C HighNot converted to itaconate. Metabolized to 1-methyl and 4-methyl itaconate.While cell-permeable, it does not trace the metabolic fate of itaconate itself, making it unsuitable for studying endogenous itaconate pathways.

Experimental Protocols

A detailed experimental protocol is essential for reproducible and accurate isotopic enrichment analysis. Below is a generalized workflow for a targeted analysis of this compound metabolism using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for this compound Tracing

cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Sample Preparation & Analysis cluster_3 Data Analysis A Seed cells and grow to desired confluency B Incubate with this compound A->B C Quench metabolism with cold solvent B->C D Lyse cells and extract metabolites C->D E Separate metabolites using LC D->E F Detect and quantify labeled fragments by MS/MS E->F G Calculate isotopic enrichment F->G H Determine metabolic flux G->H

Caption: A generalized workflow for isotopic enrichment analysis using this compound.

Detailed LC-MS/MS Protocol for Itaconate and its Derivatives

This protocol is adapted from established methods for the analysis of itaconate and its derivatives and should be optimized for the specific instrumentation and cell type used.

1. Cell Culture and Labeling:

  • Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.

  • Remove the standard culture medium and replace it with a medium containing a defined concentration of this compound (e.g., 10-100 µM).

  • Incubate for a time course determined by the specific metabolic pathway of interest (e.g., 1, 4, 8, 24 hours).

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

  • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from 5% to 95% Mobile Phase B over approximately 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled (12C) and labeled (13C5) itaconate and 4-octyl itaconate.

      • Itaconate (12C): e.g., m/z 129 -> 85

      • Itaconate (13C5): e.g., m/z 134 -> 89

      • 4-Octyl itaconate (12C): e.g., m/z 241 -> 129

      • 4-Octyl itaconate (13C5): e.g., m/z 246 -> 134

    • Optimize collision energies and other source parameters for maximal signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the labeled and unlabeled analytes.

  • Calculate the isotopic enrichment as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.

  • Use this data to infer the activity of metabolic pathways downstream of itaconate.

Itaconate Signaling and Metabolic Fate

Itaconate exerts its immunomodulatory effects through various mechanisms, primarily by modifying proteins and influencing metabolic pathways. A key signaling hub for itaconate is the Keap1-Nrf2 pathway.

cluster_0 Cellular Uptake and Conversion cluster_1 Signaling Pathway Activation cluster_2 Metabolic Fate A This compound (Extracellular) B This compound (Intracellular) A->B Cell Membrane Permeation C Itaconate-13C5 B->C Esterase Hydrolysis D Keap1 C->D Alkylation of Cysteine Residues G TCA Cycle C->G Incorporation E Nrf2 D->E Inhibition F ARE-driven Gene Expression E->F Activation H Downstream Metabolites G->H

Caption: The metabolic fate and signaling pathway of this compound.

Upon entering the cell, 4-Octyl itaconate is putatively hydrolyzed by intracellular esterases to release itaconate. This liberated itaconate can then participate in several cellular processes. It can alkylate cysteine residues on proteins like Keap1, leading to the stabilization and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and promotes the expression of antioxidant and anti-inflammatory genes. Additionally, the labeled itaconate can be incorporated into the tricarboxylic acid (TCA) cycle and other metabolic pathways, allowing researchers to trace the flow of its carbon backbone through cellular metabolism.

Conclusion

Unveiling the Immunomodulatory Landscape: A Quantitative Comparison of Itaconate Derivatives in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of itaconate and its derivatives on macrophage function is critical for harnessing their therapeutic potential. This guide provides an objective comparison of these compounds, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Itaconic acid, a metabolite produced by macrophages during inflammation, and its synthetic derivatives have emerged as potent modulators of the immune response.[1][2] While sharing a common structural backbone, these molecules exhibit distinct functional profiles, influencing a range of cellular processes from cytokine production to metabolic reprogramming.[3][4] This guide dissects these differences, offering a clear, data-driven comparison to inform future research and therapeutic development.

Performance at a Glance: Quantitative Comparison of Itaconate and Its Derivatives

The following tables summarize the key quantitative differences in the activities of itaconate and its commonly studied derivatives: dimethyl itaconate (DMI), 4-octyl itaconate (4-OI), and 4-monoethyl itaconate (4EI).

Parameter Itaconate Dimethyl Itaconate (DMI) 4-Octyl Itaconate (4-OI) 4-Monoethyl Itaconate (4EI) References
Intracellular Conversion to Itaconate Readily enters macrophagesNot convertedNot convertedYields small quantities[3][4][5][6]
Succinate (B1194679) Dehydrogenase (SDH) Inhibition Direct inhibitorNo direct inhibitionNo direct inhibitionNot reported[5][7]
Succinate Accumulation Increases intracellularlyNo significant changeNo significant changeNot reported[5]
Electrophilic Stress Response (NRF2 Activation) Weak inducerPotent inducerPotent inducerWeak inducer[3][4][5]

Table 1: Metabolic and Electrophilic Properties. This table highlights the fundamental differences in how itaconate and its derivatives interact with macrophage metabolism and stress response pathways. Notably, the esterified derivatives, DMI and 4-OI, do not convert to intracellular itaconate and exert their effects through distinct mechanisms.[3][4]

Parameter Itaconate Dimethyl Itaconate (DMI) 4-Octyl Itaconate (4-OI) References
Pro-IL-1β Induction (Signal 1) No significant inhibitionInhibitsInhibits[3][4][5]
IL-1β Secretion (Signal 2) Suppresses--[3][4][5]
IL-6 Secretion No significant inhibitionInhibitsInhibits[3][8][9]
IL-10 Secretion No significant inhibitionInhibitsInhibits[3][8]
TNF-α Secretion Not affectedNo significant effectReduced[7][8][10]
IFN-β Secretion Strongly enhancesInhibitsInhibits[3][4][9]

Table 2: Impact on Cytokine Production in LPS-Stimulated Macrophages. This table contrasts the immunomodulatory effects of itaconate and its derivatives on the production of key pro- and anti-inflammatory cytokines. A striking difference is the opposing effect on Interferon-β (IFN-β) secretion.[3][4]

Key Signaling Pathways and Mechanisms of Action

The divergent effects of itaconate and its derivatives stem from their differential engagement of key intracellular signaling pathways.

Itaconate_Derivatives_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_itaconate_pathway Itaconate Pathway cluster_derivatives_pathway DMI & 4-OI Pathway Itaconate Itaconate Itaconate_in Intracellular Itaconate Itaconate->Itaconate_in DMI Dimethyl Itaconate (DMI) Electrophilic_Stress Electrophilic Stress DMI->Electrophilic_Stress OI 4-Octyl Itaconate (4-OI) OI->Electrophilic_Stress SDH SDH Inhibition Itaconate_in->SDH IFNb IFN-β ↑ Itaconate_in->IFNb IL1b_sec IL-1β Secretion ↓ Itaconate_in->IL1b_sec Succinate Succinate Accumulation SDH->Succinate KEAP1 KEAP1 Alkylation Electrophilic_Stress->KEAP1 Cytokines Pro-inflammatory Cytokines ↓ (IL-1β, IL-6) Electrophilic_Stress->Cytokines IFNb_der IFN-β ↓ Electrophilic_Stress->IFNb_der NRF2 NRF2 Activation KEAP1->NRF2

Figure 1. Divergent signaling pathways of itaconate and its derivatives in macrophages.

As depicted in Figure 1, exogenous itaconate readily enters the macrophage, where it inhibits succinate dehydrogenase (SDH), leading to succinate accumulation.[5] This metabolic shift is associated with the suppression of IL-1β secretion and a surprising enhancement of LPS-induced IFN-β production.[3][4]

In contrast, the membrane-permeable derivatives, DMI and 4-OI, are not converted to intracellular itaconate.[3][4] Instead, they act as potent electrophiles, inducing a strong stress response characterized by the alkylation of KEAP1 and subsequent activation of the transcription factor NRF2.[1][10][11] This pathway is linked to the broad suppression of pro-inflammatory cytokines, including IL-1β and IL-6, as well as the inhibition of IFN-β secretion.[3][9]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Macrophage Culture and Stimulation
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. RAW264.7 macrophages are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with itaconate or its derivatives (typically 125-250 µM for 4-OI and DMI, and up to 5 mM for itaconate) for a specified duration (e.g., 3 or 12 hours) before stimulation.[5][8]

  • Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for various time points depending on the endpoint being measured (e.g., 4 hours for gene expression, 24 hours for cytokine secretion).

Cytokine Quantification
  • Sample Collection: Cell culture supernatants are collected after the stimulation period.

  • ELISA: Commercially available ELISA kits are used to quantify the concentrations of IL-1β, IL-6, IL-10, and TNF-α in the supernatants according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are normalized to the total protein content of the corresponding cell lysates.

Metabolite Extraction and Analysis
  • Extraction: Intracellular metabolites are extracted from cell pellets using a cold methanol-acetonitrile-water (50:30:20) solution.

  • LC-MS/MS: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of itaconate and succinate.

  • Data Normalization: Metabolite levels are normalized to the number of cells or total protein content.

Western Blotting for NRF2 Activation
  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against NRF2 and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Macrophage Culture treatment Pre-treatment with Itaconate/Derivatives start->treatment stimulation LPS Stimulation treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest cytokine Cytokine Quantification (ELISA) harvest->cytokine metabolite Metabolite Analysis (LC-MS/MS) harvest->metabolite protein Protein Analysis (Western Blot) harvest->protein

Figure 2. General experimental workflow for comparing itaconate derivatives in macrophages.

Conclusion

The choice between itaconate and its derivatives for macrophage modulation is not trivial and depends heavily on the desired immunological outcome. While DMI and 4-OI are potent, broad-spectrum anti-inflammatory agents, their mechanism of action is distinct from that of endogenous itaconate.[3][4] Unmodified itaconate, on the other hand, exhibits a more nuanced immunoregulatory profile, capable of both suppressing and enhancing specific inflammatory pathways.[3][4][12] This guide provides a foundational dataset and methodological framework to aid researchers in navigating these complexities and advancing the development of targeted immunomodulatory therapies.

References

Unveiling Target Engagement: A Comparative Guide to 4-Octyl Itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its cellular targets is a critical step in understanding its mechanism of action and advancing therapeutic development. This guide provides a comprehensive comparison of 4-Octyl itaconate-13C5-1, a labeled, cell-permeable derivative of the immunomodulatory metabolite itaconate, with alternative methods for confirming target engagement. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of these approaches.

4-Octyl itaconate (4-OI) is an electrophilic molecule that exerts its biological effects by covalently modifying cysteine residues on a variety of proteins. This activity modulates key signaling pathways involved in inflammation and metabolism. The incorporation of a stable isotope label (13C5) in this compound provides a powerful tool for unequivocally identifying its engagement with cellular targets.

Comparative Analysis of Target Engagement Strategies

The confirmation of target engagement for electrophilic compounds like 4-OI can be approached through various direct and indirect methods. This section compares the utility of isotopically labeled 4-OI with other common techniques.

MethodPrincipleAdvantagesDisadvantages
This compound with Mass Spectrometry Utilizes the mass shift introduced by the 13C5 label to specifically detect and quantify protein alkylation by 4-OI.High Specificity: Unambiguously identifies the compound-protein adduct. Quantitative: Allows for precise measurement of target modification. Direct Evidence: Provides direct proof of covalent binding.Requires specialized equipment: Dependent on high-resolution mass spectrometry. Complex data analysis: Proteomic data analysis can be intricate.
Biotinylated or Alkyne-tagged Probes (e.g., ITalk) A biorthogonal handle (biotin or alkyne) on the itaconate derivative allows for enrichment and detection of modified proteins via affinity purification and subsequent Western blotting or mass spectrometry.[1]High Sensitivity: Enables the detection of low-abundance modified proteins. Versatile Detection: Compatible with various detection methods (e.g., streptavidin-HRP, click chemistry).Potential for Steric Hindrance: The tag might alter the compound's activity or target preference. Indirect Detection: Requires additional steps for visualization, which can introduce variability.
Antibody-based Detection of Downstream Events Measures the phosphorylation or expression levels of proteins downstream of the primary target to infer engagement.Widely Accessible: Utilizes standard laboratory techniques like Western blotting and ELISA. High Throughput: Amenable to high-throughput screening formats.Indirect Evidence: Does not directly confirm covalent modification of the target. Potential for Off-Target Effects: Changes in downstream signaling may not be solely due to engagement with the intended target.
Enzyme Activity Assays Measures the functional consequence of target engagement by assessing changes in the enzymatic activity of the target protein.Functional Readout: Directly links target engagement to a biological outcome. Quantitative: Can provide precise IC50 or EC50 values.Target-specific: Only applicable to targets with measurable enzymatic activity. Indirect Evidence: Does not confirm the mode of interaction (e.g., covalent vs. non-covalent).

Key Cellular Targets and Signaling Pathways of 4-Octyl Itaconate

4-OI has been shown to interact with a range of cellular proteins, leading to the modulation of critical signaling pathways. The primary mechanism involves the alkylation of reactive cysteine residues.

Nrf2 Signaling Pathway

A major target of 4-OI is the Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor Nrf2.[2][3][4] By alkylating cysteine residues on KEAP1, 4-OI prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.[2][5]

Figure 1. Activation of the Nrf2 pathway by 4-Octyl Itaconate.
STING Signaling Pathway

Recent studies have demonstrated that 4-OI can directly alkylate the stimulator of interferon genes (STING) protein.[6] This modification, occurring at cysteine residues 65, 71, 88, and 147, inhibits the phosphorylation of STING, thereby blocking downstream inflammatory signaling and the production of type I interferons.[6]

STING_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Activates STING_p p-STING STING->STING_p Phosphorylation OI 4-Octyl Itaconate OI->STING Alkylates Cysteines TBK1 TBK1 STING_p->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p IFNs Type I Interferons IRF3_p->IFNs Induces Transcription

Figure 2. Inhibition of the STING pathway by 4-Octyl Itaconate.

Experimental Protocols

Mass Spectrometry-based Proteomics for Target Identification

This protocol outlines a general workflow for identifying the protein targets of this compound using mass spectrometry.

MS_Workflow A Cell Culture and Treatment with 4-OI-13C5-1 B Cell Lysis and Protein Extraction A->B C Protein Digestion (e.g., with Trypsin) B->C D LC-MS/MS Analysis C->D E Database Searching and Data Analysis D->E F Identification of 13C5-labeled Peptides and Proteins E->F

Figure 3. Workflow for mass spectrometry-based target identification.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., macrophages) to the desired confluency.

  • Treat cells with this compound at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold PBS to remove excess compound.

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Protein Digestion:

  • Quantify the protein concentration in the lysate.

  • Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).

5. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database using software that can account for the specific mass shift of the 13C5-itaconate adduct on cysteine residues.

  • Identify and validate the peptides and corresponding proteins that are modified by this compound.

Click Chemistry-based Protocol for Detecting Protein Alkylation

This protocol describes a method for detecting proteins alkylated by an alkyne-functionalized itaconate probe (ITalk), which serves as an alternative to isotopically labeled compounds.[1]

1. Cell Treatment:

2. Cell Lysis:

  • Lyse the cells as described in the mass spectrometry protocol.

3. Click Chemistry Reaction:

  • To the cell lysate, add a biotin-azide or fluorescent-azide reporter molecule, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubate the reaction to allow for the covalent ligation of the reporter molecule to the alkyne-modified proteins.

4. Detection:

  • For biotin-azide: Perform an enrichment of the biotinylated proteins using streptavidin-coated beads, followed by elution and analysis by Western blot or mass spectrometry.

  • For fluorescent-azide: Directly visualize the modified proteins by in-gel fluorescence scanning or perform flow cytometry analysis.

Conclusion

Confirming the target engagement of 4-Octyl itaconate is paramount for understanding its therapeutic potential. The use of this compound in conjunction with mass spectrometry offers a highly specific and quantitative method for directly identifying its cellular binding partners. While alternative methods like the use of biorthogonal probes and indirect measurements of downstream signaling provide valuable insights, they come with inherent limitations. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of evidence for target engagement. This guide provides the foundational knowledge for researchers to make informed decisions in their investigation of itaconate biology and the development of novel therapeutics.

References

Unraveling Metabolic Fates: The Superiority of 13C5-1 Labeled Itaconate in Isotopic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of immunometabolism, the choice of isotopic tracer is paramount for elucidating the precise roles of key metabolites. Itaconate, a dicarboxylic acid at the crossroads of mitochondrial metabolism and immune regulation, has garnered significant attention. Among the various isotopic labeling strategies, the use of uniformly carbon-13 labeled itaconate (13C5-1 itaconate) offers distinct advantages for comprehensively tracking its metabolic journey. This guide provides an objective comparison of 13C5-1 labeled itaconate with other isotopic labeling patterns, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their metabolic flux analyses.

The complete labeling of all five carbon atoms in 13C5-1 itaconate allows for the unambiguous tracing of the entire carbon backbone as it is metabolized. This is crucial for identifying all downstream metabolites and quantifying their formation through various pathways. Positional labeling, where only specific carbons are labeled, can leave the fate of unlabeled carbons ambiguous. Similarly, while deuterium (B1214612) labeling is useful for tracking hydrogen exchange and redox metabolism, it does not follow the carbon skeleton of the molecule, which is essential for understanding the core metabolic transformations of itaconate.

Comparative Analysis of Itaconate Isotopologues

The selection of an isotopic tracer is a critical decision in metabolic study design. The primary advantage of using 13C5-1 labeled itaconate lies in its ability to provide a complete and unambiguous picture of the carbon flow from itaconate into downstream metabolic pathways.

IsotopologuePrimary ApplicationAdvantagesDisadvantages
13C5-1 Itaconate (Uniformly Labeled) Comprehensive metabolic fate analysis of the entire itaconate carbon skeleton.- Enables tracking of all five carbon atoms through subsequent metabolic conversions. - Provides detailed information on the contribution of itaconate to the TCA cycle and other pathways. - Allows for the identification of all downstream metabolites derived from itaconate.- Higher cost compared to positionally labeled or deuterium-labeled isotopes.
Positionally Labeled 13C-Itaconate (e.g., 1-13C, 4-13C) Probing specific enzymatic reactions or pathway entry points.- Lower cost than uniformly labeled itaconate. - Can provide specific information about the fate of a particular carbon atom.- Provides an incomplete picture of the overall metabolic fate of the itaconate molecule. - The fate of the unlabeled carbons remains unknown, potentially leading to misinterpretation of pathway activities.
Deuterium (2H)-Labeled Itaconate Investigating redox metabolism and hydrogen exchange reactions.- Provides insights into the activity of dehydrogenases and other redox enzymes. - Can be a cost-effective alternative for specific applications.- Does not trace the carbon backbone of itaconate, making it unsuitable for tracking metabolic conversions of the carbon skeleton. - Potential for deuterium exchange with water can complicate data interpretation.[1]

Experimental Data: Tracing the Fate of 13C5-Itaconate

Recent studies have effectively utilized 13C5-itaconate to uncover the context-dependent roles of itaconate in immunometabolism. For instance, stable isotope tracing has revealed that itaconate can have pro-inflammatory effects in alveolar macrophages, in contrast to its generally accepted anti-inflammatory role in other macrophage types. This highlights the power of using uniformly labeled itaconate to dissect cell-specific metabolic pathways.

Below is a summary of the observed 13C incorporation from 13C5-itaconate into key metabolites in different cellular contexts.

Metabolite13C Incorporation in Unstimulated BMDMs (%)13C Incorporation in LPS-activated BMDMs (%)Key Metabolic Pathway Implication
Succinate DetectedDetectedInhibition of Succinate Dehydrogenase (SDH)
Malate DetectedDetectedTCA Cycle
Fumarate DetectedDetectedTCA Cycle
Citrate/Isocitrate DetectedDetectedTCA Cycle
Glutamate Not DetectedNot DetectedAnaplerosis/Cataplerosis
Aspartate Not DetectedNot DetectedAnaplerosis/Cataplerosis

Data adapted from publicly available research on 13C itaconate tracing in bone marrow-derived macrophages (BMDMs). The detection of 13C label in TCA cycle intermediates confirms the entry and metabolism of itaconate-derived carbons within this central metabolic hub.

Experimental Protocols

To facilitate the application of 13C5-1 labeled itaconate in your research, we provide detailed methodologies for a typical metabolic tracing experiment in macrophages.

Protocol 1: 13C5-Itaconate Tracing in Macrophages

1. Cell Culture and Labeling:

  • Culture bone marrow-derived macrophages (BMDMs) in standard DMEM supplemented with 10% FBS and M-CSF.

  • For labeling experiments, replace the standard medium with glucose-free DMEM supplemented with 10 mM galactose, 2 mM glutamine, 10% dialyzed FBS, and 1 mM 13C5-1 itaconate.

  • Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 24 hours) to monitor the dynamics of 13C incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (B129727) (v/v) to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis for Isotopologue Distribution:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

  • Use a reversed-phase column (e.g., C18) for separation of organic acids.

  • Set the mass spectrometer to operate in negative ion mode and perform full scan analysis to detect the different isotopologues of downstream metabolites.

  • The mass shift of +n, where n is the number of 13C atoms incorporated, will indicate that the metabolite is derived from 13C5-1 itaconate.

Protocol 2: NMR Spectroscopy for Positional Isotopomer Analysis

1. Sample Preparation:

  • Following metabolite extraction as described above, dry the polar metabolite extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D2O) for NMR analysis.

2. NMR Data Acquisition:

  • Acquire 1D 1H and 13C NMR spectra, as well as 2D heteronuclear correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.

  • The presence of 13C-13C and 13C-1H couplings will provide information on the specific positions of the 13C labels within the downstream metabolites, offering a deeper insight into the enzymatic reactions involved.

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of itaconate and the experimental workflow for its tracing.

Itaconate_Metabolism cluster_TCA TCA Cycle Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate Irg1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Metabolic Fates Metabolic Fates Succinate->Metabolic Fates SDH Inhibition Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA SCS Itaconyl-CoA->Metabolic Fates

Caption: Metabolic pathway of itaconate synthesis and its impact on the TCA cycle.

Experimental_Workflow Cell Culture (Macrophages) Cell Culture (Macrophages) Labeling with 13C5-Itaconate Labeling with 13C5-Itaconate Cell Culture (Macrophages)->Labeling with 13C5-Itaconate Step 1 Metabolite Extraction Metabolite Extraction Labeling with 13C5-Itaconate->Metabolite Extraction Step 2 LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Step 3a NMR Spectroscopy NMR Spectroscopy Metabolite Extraction->NMR Spectroscopy Step 3b Isotopologue Distribution Analysis Isotopologue Distribution Analysis LC-MS Analysis->Isotopologue Distribution Analysis Step 4a Positional Isotopomer Analysis Positional Isotopomer Analysis NMR Spectroscopy->Positional Isotopomer Analysis Step 4b

References

A Comparative Guide to 4-Octyl Itaconate-13C5-1 Standard for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the 4-Octyl Itaconate-13C5-1 standard, its alternatives, and their applications in scientific research. It is designed for researchers, scientists, and drug development professionals to make informed decisions about the most suitable compounds and methodologies for their experimental needs.

Product Specifications: 4-Octyl Itaconate and its Isotopically Labeled Standard

While a universal Certificate of Analysis is not available, the following table summarizes the typical product specifications for 4-Octyl Itaconate and its 13C-labeled internal standard, this compound, as compiled from various suppliers. Researchers should always request a batch-specific Certificate of Analysis from their chosen vendor for precise data.

Feature4-Octyl ItaconateThis compound
Synonyms 4-OI4-OI-13C5-1
CAS Number 3133-16-2Not available
Molecular Formula C13H22O413C5C8H22O4
Molecular Weight 242.31 g/mol ~247.3 g/mol
Purity ≥98% (typically by HPLC)[1][2][3]Varies by supplier
Appearance White to off-white solidVaries by supplier
Solubility Soluble in DMSO, ethanol, and DMFSoluble in DMSO and other organic solvents
Storage -20°C[2]-20°C
Primary Use Cell-permeable itaconate derivative for in vitro and in vivo studies of inflammation and metabolism.[4]Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5][6]

Performance Comparison: 4-Octyl Itaconate vs. Alternative Itaconate Derivatives

Recent studies have highlighted significant differences in the biological activities of 4-Octyl Itaconate compared to its parent compound, itaconic acid, and other derivatives like dimethyl itaconate. A key finding is that cell-permeable derivatives such as 4-octyl itaconate and dimethyl itaconate are not converted to intracellular itaconate in macrophages.[7][8] Instead, they exert their effects through distinct mechanisms, primarily by inducing a strong electrophilic stress response.[7][8]

The following table summarizes the comparative effects of itaconate and its derivatives on macrophage responses, based on published experimental data.

ParameterItaconic Acid4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DI)
Intracellular Conversion to Itaconate Readily enters macrophagesNot convertedNot converted
Electrophilic Stress Response MinimalStrongStrong
IκBζ Induction Inhibition Minimal impactInhibitedInhibited
Pro-IL-1β Induction Inhibition Minimal impactInhibitedInhibited
IL-6 Secretion Minimal impactInhibitedInhibited
IL-10 Secretion -InhibitedInhibited
IFN-β Secretion Strongly enhanced (LPS-induced)InhibitedInhibited
IL-1β Secretion Suppressed--
NRF2 Activation IndirectlyDirectly via KEAP1 alkylation[9]Directly via KEAP1 alkylation

Experimental Protocols

Quantification of 4-Octyl Itaconate and Itaconate Isomers by LC-MS/MS

A sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established for the quantification of itaconate, its isomers (mesaconate and citraconate), and its derivative, 4-octyl itaconate.[10]

Sample Preparation:

  • Samples (e.g., plasma, cell lysates) are subjected to organic extraction.

  • The extracted samples are then analyzed by HPLC-MS/MS.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.2% formic acid, is used.[11]

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 2 µL.[11]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific transitions of each analyte and the internal standard (e.g., this compound).

The total run time for this method is approximately 11 minutes, with 4-octyl itaconate eluting at around 9 minutes.[10] The lower limit of quantification for 4-octyl itaconate is around 100 fmol on the column.[10][11]

Detection of 4-Octyl Itaconate-Alkylated Proteins using Click Chemistry

A click-chemistry-based protocol allows for the detection of proteins alkylated by 4-Octyl Itaconate in primary mouse macrophages.[12] This method utilizes an itaconate-alkyne (B3025882) (ITalk) probe.

Experimental Workflow:

  • Cell Culture and Treatment: Primary bone-marrow-derived macrophages (BMDMs) are cultured and treated with the itaconate-alkyne probe.

  • Cell Lysis: The treated cells are lysed to extract the proteins.

  • Click Chemistry Reaction: A copper-catalyzed click reaction is performed on the cell lysate to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne group of the ITalk probe that has alkylated proteins.

  • Detection: The alkylated proteins are then detected by western blot using an antibody against the reporter molecule or by other appropriate methods.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating a key signaling pathway affected by 4-Octyl Itaconate and a typical experimental workflow for its analysis.

Nrf2_Activation_by_4OI cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI 4-Octyl Itaconate Keap1 Keap1 4-OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 Keap1->Cul3 Ub Ubiquitin Nrf2->Ub Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: Nrf2 signaling pathway activation by 4-Octyl Itaconate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cells_Tissues Cells or Tissues Lysis_Extraction Lysis & Extraction Cells_Tissues->Lysis_Extraction Spike_IS Spike with 4-OI-13C5-1 Internal Standard Lysis_Extraction->Spike_IS LC_MSMS LC-MS/MS Analysis Spike_IS->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for 4-Octyl Itaconate quantification.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Octyl Itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4-Octyl itaconate-13C5-1 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, key safety considerations, and the biological context of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1]

  • Thorough Washing: Wash hands and any exposed skin thoroughly after handling.[1]

  • Ventilation: Use in a well-ventilated area to minimize the risk of inhalation.

**Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations. The following is a general procedural plan for its disposal:

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste.

    • This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, and empty containers).

  • Waste Segregation and Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • Keep the container tightly closed except when adding waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

    • Never dispose of this compound down the drain or in the regular trash.[2]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, DMSO) before being disposed of as non-hazardous waste.[3]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

Chemical and Physical Properties

For proper identification and handling, the following properties of the non-labeled 4-Octyl itaconate are provided.

PropertyValue
Formal Name 2-methylene-butanedioic acid, 4-octyl ester
Molecular Formula C13H22O4
Formula Weight 242.3
Purity ≥98% (mixture of tautomers)
Formulation A crystalline solid
Storage -20°C

Data sourced from Cayman Chemical product information.[1]

Experimental Context: Mechanism of Action

4-Octyl itaconate is a cell-permeable derivative of itaconate, an anti-inflammatory metabolite.[4][5] Its primary mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][6][7][8]

Nrf2 Signaling Pathway Activation by 4-Octyl Itaconate

Nrf2_Pathway OI This compound Itaconate Itaconate OI->Itaconate Esterases Keap1_Nrf2 Keap1-Nrf2 Complex Itaconate->Keap1_Nrf2 Alkylates Cysteine Residues on Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Anti-inflammatory Genes (e.g., NQO1, HMOX1) ARE->Genes Promotes Transcription

References

Personal protective equipment for handling 4-Octyl itaconate-13C5-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Octyl itaconate-13C5-1. Given the limited specific data on this isotopically labeled compound, this guidance is based on information for the parent compound, 4-Octyl itaconate, and structurally similar itaconic acid esters. The isotopic carbon-13 label does not impart radioactivity, and therefore, the chemical's inherent hazards are the primary concern.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a potentially hazardous substance. While a comprehensive Safety Data Sheet (SDS) is not available for this specific compound, data from related itaconic acid esters suggest a risk of skin, eye, and respiratory irritation. One supplier of 4-Octyl itaconate advises that the material should be considered hazardous until more information is available, cautioning against ingestion, inhalation, and contact with skin and eyes.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.

Operational Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. 4-Octyl itaconate is soluble in organic solvents like DMSO and ethanol.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to remove any residual contamination.

Storage Conditions:

Parameter Recommendation
Temperature Store at -20°C for long-term stability.
Light Protect from light to prevent degradation.
Container Keep in a tightly sealed, clearly labeled container.

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal of this compound Waste:

The disposal of compounds with stable isotopes like 13C is governed by the chemical's hazards, not radiological concerns.

  • Waste Classification: All waste containing this compound, including unused product, contaminated labware, and cleaning materials, should be treated as chemical hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Solid in Fume Hood prep_area->handling_weigh Proceed to handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_clean Clean Work Area and Equipment handling_dissolve->post_clean After experiment post_wash Wash Hands Thoroughly post_clean->post_wash disposal_collect Collect Waste in Labeled Container post_wash->disposal_collect Segregate waste disposal_dispose Dispose as Hazardous Chemical Waste disposal_collect->disposal_dispose

Caption: Standard Operating Procedure for this compound.

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